Tetrazine-SS-NHS
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H20N6O5S2 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]propanoate |
InChI |
InChI=1S/C19H20N6O5S2/c26-15(20-11-13-1-3-14(4-2-13)19-23-21-12-22-24-19)7-9-31-32-10-8-18(29)30-25-16(27)5-6-17(25)28/h1-4,12H,5-11H2,(H,20,26) |
InChI Key |
CHTVEGYCTSVDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Tetrazine-SS-NHS Ester: A Cleavable Linker for Advanced Bioconjugation
For researchers, scientists, and drug development professionals, the ability to precisely and efficiently conjugate molecules to proteins, antibodies, and other biomolecules is paramount. Tetrazine-SS-NHS ester has emerged as a powerful tool in the bioconjugation landscape, offering a unique combination of bioorthogonal reactivity, cleavability, and amine reactivity. This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its use in the development of antibody-drug conjugates (ADCs).
Core Properties and Chemical Structure
This compound is a heterobifunctional crosslinker featuring three key components: a tetrazine ring, a disulfide bond, and an N-hydroxysuccinimide (NHS) ester. This trifecta of functionalities allows for a sequential and controlled conjugation strategy. The NHS ester provides reactivity towards primary amines, such as the lysine residues on the surface of proteins and antibodies. The tetrazine moiety is a highly reactive diene that participates in the inverse electron demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO) derivative. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency in complex biological media without interfering with native biochemical processes.[1] The inclusion of a disulfide (SS) bond renders the linker cleavable under reducing conditions, a critical feature for applications such as drug delivery where the release of a payload is desired.[1]
The chemical structure of this compound ester is characterized by a central disulfide-containing spacer connecting the tetrazine and NHS ester functional groups.
Chemical Structure of this compound Ester
Caption: Chemical structure of this compound ester.
Quantitative Data
The hallmark of the tetrazine-TCO ligation is its exceptionally fast reaction kinetics. While specific kinetic data for the this compound ester is not extensively published, the second-order rate constants for the inverse electron demand Diels-Alder reaction between tetrazines and trans-cyclooctenes are among the fastest known bioorthogonal reactions.[1] This rapid reactivity allows for efficient conjugation at low concentrations, which is highly advantageous in biological systems where reactants are often dilute.
| Reaction Parameter | Typical Value | Significance |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Enables rapid conjugation at low concentrations, minimizing side reactions and preserving the integrity of biomolecules. |
| Reaction Time | Minutes to a few hours | Allows for timely experimental procedures and can be crucial for in vivo applications. |
| Optimal pH Range | 6.5 - 8.5 | Compatible with physiological conditions, making it suitable for live-cell labeling and in vivo studies. |
| Cleavage Condition | 10-100 mM DTT, TCEP, or GSH | Provides a straightforward and biocompatible method for payload release. |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a two-step bioconjugation strategy, commonly employed in the synthesis of antibody-drug conjugates (ADCs).
Protocol 1: Amine Labeling of an Antibody with this compound
Objective: To conjugate the this compound linker to an antibody via its primary amines.
Materials:
-
Antibody of interest in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
This compound ester
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Reaction buffer: Amine-free buffer such as PBS or HEPES, pH 7.2-8.0
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The exact molar ratio may need to be optimized for the specific antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with the reaction buffer.
-
Characterization: Determine the degree of labeling (DOL), i.e., the average number of tetrazine molecules per antibody, using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and at the characteristic absorbance maximum of the tetrazine moiety (typically around 520-540 nm).
Protocol 2: Bioorthogonal Ligation of a TCO-Containing Payload to the Tetrazine-Labeled Antibody
Objective: To conjugate a TCO-modified molecule (e.g., a drug or a fluorescent probe) to the tetrazine-functionalized antibody.
Materials:
-
Tetrazine-labeled antibody from Protocol 1
-
TCO-containing payload
-
Reaction buffer: PBS or HEPES, pH 7.2-8.0
Procedure:
-
Reactant Preparation: Prepare a solution of the TCO-containing payload in a compatible solvent (e.g., DMSO or aqueous buffer).
-
Ligation Reaction: Add a 1.5- to 5-fold molar excess of the TCO-containing payload to the solution of the tetrazine-labeled antibody.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is typically very fast.
-
Purification: If necessary, remove the excess TCO-payload by a suitable method such as dialysis, size-exclusion chromatography, or tangential flow filtration.
-
Characterization: Characterize the final conjugate to confirm the successful ligation and determine the final drug-to-antibody ratio (DAR) if applicable.
Protocol 3: Disulfide Bond Cleavage for Payload Release
Objective: To cleave the disulfide bond within the linker and release the conjugated payload.
Materials:
-
Tetrazine-SS-payload conjugated antibody
-
Reducing agent: Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or reduced glutathione (GSH)
-
Reaction buffer: PBS or other suitable buffer
Procedure:
-
Incubation with Reducing Agent: To the solution of the antibody conjugate, add the reducing agent to a final concentration of 10-100 mM.
-
Incubation: Incubate the mixture at 37°C for 1-4 hours. The optimal time and temperature may vary depending on the specific conjugate and application.
-
Analysis: Analyze the release of the payload using techniques such as HPLC, mass spectrometry, or fluorescence spectroscopy, depending on the nature of the payload.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the creation of a cleavable antibody-drug conjugate using this compound.
Caption: Workflow for ADC synthesis and drug release.
References
An In-Depth Technical Guide to the Mechanism of Action of Tetrazine-SS-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action and applications of the heterobifunctional crosslinker, Tetrazine-SS-NHS. This reagent is a cornerstone in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and advanced imaging agents.
Core Mechanism of Action
This compound is a versatile linker that facilitates the conjugation of two molecules through distinct chemical reactions at its two ends. Its mechanism is characterized by a dual-reaction sequential process, followed by a cleavable disulfide bridge for payload release.
Amine-Reactive NHS Ester Conjugation
The N-hydroxysuccinimide (NHS) ester moiety of the linker reacts efficiently with primary amines (-NH2) on biomolecules, such as the lysine residues on antibodies or other proteins, to form a stable amide bond. This reaction is typically carried out in amine-free buffers at a pH range of 7-9.
Bioorthogonal Tetrazine-TCO Ligation
The tetrazine group participates in an inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2] This "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly even at low concentrations in complex biological media without the need for a catalyst.[3] The reaction forms a stable dihydropyridazine linkage and is bioorthogonal, meaning it does not interfere with native biological functional groups.[1][2]
Reductive Cleavage of the Disulfide Bond
A key feature of the this compound linker is the presence of a disulfide bond (-S-S-). This bond is stable in the extracellular environment and during systemic circulation.[][] However, upon internalization into the cell, it is readily cleaved in the reducing intracellular environment where the concentration of glutathione (GSH) is significantly higher (1-10 mM) compared to the bloodstream (~5 µM).[][][6] This cleavage can also be achieved in vitro using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[1][2]
Quantitative Data
The efficiency and kinetics of the conjugation and cleavage reactions are critical for the successful application of this compound.
| Parameter | Value | Conditions | Reference |
| iEDDA Reaction Rate Constant (Tetrazine-TCO) | Up to 30,000 M⁻¹s⁻¹ | Varies with tetrazine and TCO derivatives | [3][7] |
| ~1,000 M⁻¹s⁻¹ | For methyl-substituted tetrazines | [3] | |
| Intracellular Glutathione (GSH) Concentration | 1-10 mM | Cytoplasm | [][][6] |
| Extracellular Glutathione (GSH) Concentration | ~5 µM | Blood plasma | [][6] |
| Recommended DTT Concentration for Cleavage | 1-10 mM | In vitro protein reduction | [8] |
Experimental Protocols
Antibody Conjugation with this compound
This protocol describes the labeling of an antibody with the this compound linker.
-
Antibody Preparation:
-
If the antibody solution contains amine-containing buffers (e.g., Tris) or stabilizers (e.g., BSA), purify the antibody using a suitable method such as dialysis or a spin desalting column against an amine-free buffer (e.g., PBS, pH 7.4).
-
Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound linker in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound linker to the antibody solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Purification:
-
Remove the excess, unreacted linker using a spin desalting column or dialysis against the desired storage buffer (e.g., PBS).
-
-
Characterization:
Disulfide Bond Cleavage with DTT (In Vitro)
This protocol outlines the in vitro cleavage of the disulfide bond in a this compound-linked conjugate.
-
Prepare DTT Stock Solution:
-
Prepare a fresh 1 M stock solution of Dithiothreitol (DTT) in water.
-
-
Reduction Reaction:
-
Add the DTT stock solution to the solution containing the disulfide-linked conjugate to a final concentration of 1-10 mM.
-
Incubate the reaction for 15-30 minutes at room temperature or 37°C.
-
-
Analysis:
-
Confirm the cleavage of the disulfide bond and the release of the payload by methods such as SDS-PAGE (under non-reducing and reducing conditions), HPLC, or mass spectrometry.
-
Visualizations
Experimental Workflow: Antibody-Drug Conjugate (ADC) Formation and Action
References
- 1. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Bot Detection [iris-biotech.de]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis and Purification of Tetrazine-SS-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Tetrazine-SS-NHS ester, a heterobifunctional crosslinker critical in the field of bioconjugation and antibody-drug conjugate (ADC) development. This document details the chemical properties, a likely synthetic pathway, purification strategies, and the underlying reaction mechanisms.
Introduction
This compound ester is a powerful tool in chemical biology and drug delivery. It incorporates three key functional elements:
-
A Tetrazine Moiety: This group participates in exceptionally fast and selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, such as trans-cyclooctene (TCO). This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently in complex biological environments without interfering with native biochemical processes.
-
A Disulfide Bond (-SS-): This bond provides a cleavable linkage. It is stable in the bloodstream but can be readily reduced by intracellular reducing agents like glutathione, enabling the controlled release of conjugated payloads within the cellular environment.
-
An N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that readily couples with primary amines on biomolecules, such as the lysine residues of antibodies, to form stable amide bonds.
This unique combination of features makes this compound an ideal linker for constructing ADCs, where a potent cytotoxic drug is attached to a tumor-targeting antibody. The tetrazine moiety allows for a pre-targeting approach or modular drug conjugation, while the disulfide bond ensures that the drug is released only after the ADC has been internalized by the target cancer cell.
Physicochemical Properties and Characterization Data
Table 1: Physicochemical Properties of this compound and a PEGylated Analog
| Property | This compound (Predicted/Typical) | Tetrazine-PEG4-SS-NHS[1][2] |
| Molecular Formula | C₁₉H₂₀N₆O₅S₂ | C₂₇H₃₆N₆O₉S₂ |
| Molecular Weight | 476.54 g/mol | 668.73 g/mol |
| Appearance | Red to dark red solid | Red to dark red solid |
| Purity (HPLC) | ≥95% | ≥95% |
| Solubility | Soluble in DMSO, DMF | Soluble in DMSO, DMF, water |
| Storage Conditions | -20°C, desiccated | -20°C to -80°C, desiccated |
Table 2: Representative Characterization Data (Predicted)
| Analysis Technique | Expected Results for this compound |
| ¹H NMR | Peaks corresponding to the aromatic protons of the tetrazine ring, methylene protons adjacent to the disulfide and amide bonds, and protons of the succinimidyl group. |
| Mass Spectrometry (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ at approximately m/z 477.5. |
| HPLC | A single major peak with a characteristic retention time, confirming the purity of the compound. The chromatogram would be obtained using a C18 column with a water/acetonitrile gradient. |
Synthesis of this compound Ester: A Proposed Experimental Protocol
While a specific, detailed protocol for the synthesis of the non-PEGylated this compound is not published in a single source, a logical synthetic route can be constructed based on available literature for similar bifunctional linkers. The synthesis can be envisioned as a multi-step process, as illustrated in the workflow diagram below. This proposed protocol is a composite of established chemical transformations.
Overall Synthetic Scheme
The synthesis likely proceeds through three main stages:
-
Synthesis of a Tetrazine-Functionalized Carboxylic Acid: This involves the preparation of a tetrazine core with a tether ending in a carboxylic acid.
-
Synthesis of a Disulfide-Containing Amine with a Terminal Carboxylic Acid: This component provides the cleavable disulfide bond and the amine for coupling to the tetrazine moiety, as well as a terminal carboxyl group for later NHS ester formation.
-
Coupling and NHS Ester Formation: The two fragments are coupled, followed by the activation of the terminal carboxylic acid to an NHS ester.
Caption: Proposed synthetic workflow for this compound ester.
Detailed Experimental Protocols (Proposed)
Step 1: Synthesis of 4-(1,2,4,5-tetrazin-3-yl)benzoic acid (Tetrazine-Carboxylic Acid)
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-cyanobenzonitrile, formamidine acetate, and a suitable solvent like anhydrous acetonitrile.
-
Reagent Addition: Slowly add anhydrous hydrazine to the stirred mixture. The reaction is exothermic and may require cooling.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Oxidation: Upon completion, the intermediate dihydrotetrazine is oxidized. This is typically achieved by bubbling air or oxygen through the reaction mixture, or by the addition of a mild oxidizing agent like sodium nitrite in an acidic medium.
-
Workup and Purification: The crude product is isolated by filtration or extraction. Purification is typically performed by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Synthesis of the Disulfide-Amine-Carboxylic Acid Linker
-
Boc Protection: Protect one of the amino groups of cystamine dihydrochloride with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent such as dichloromethane (DCM).
-
Acylation: React the free amino group of the mono-Boc-protected cystamine with succinic anhydride in a suitable solvent (e.g., DCM) to introduce the terminal carboxylic acid.
-
Deprotection: Remove the Boc protecting group using trifluoroacetic acid (TFA) in DCM to yield the desired disulfide-containing amine with a terminal carboxylic acid.
-
Purification: The product can be purified by crystallization or column chromatography.
Step 3: Coupling and Final NHS Ester Formation
-
Amide Coupling: Dissolve the tetrazine-carboxylic acid and the disulfide-amine-carboxylic acid linker in an anhydrous solvent like dimethylformamide (DMF). Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like N-hydroxybenzotriazole (HOBt). Stir the reaction at room temperature for 12-24 hours.
-
Purification of the Intermediate: The resulting Tetrazine-SS-Carboxylic Acid intermediate is purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
NHS Ester Formation: Dissolve the purified Tetrazine-SS-Carboxylic Acid in anhydrous DCM or DMF. Add N-hydroxysuccinimide (NHS) and a coupling agent like dicyclohexylcarbodiimide (DCC). Stir the reaction at room temperature for 4-6 hours.
-
Final Purification: The final product, this compound ester, is purified by flash column chromatography on silica gel or by preparative HPLC. The purity should be confirmed by analytical HPLC and the identity confirmed by mass spectrometry.
Purification and Quality Control
The purification of this compound ester is critical to ensure its reactivity and to remove any side products that could interfere with subsequent bioconjugation reactions.
-
High-Performance Liquid Chromatography (HPLC): This is the method of choice for both the purification and quality control of the final product and its intermediates. A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an additive.
-
Flash Column Chromatography: This technique can be used for the purification of larger quantities of the intermediates and the final product, although it may offer lower resolution than HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compounds at each step.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the intermediates and the final product.
Reaction Mechanisms
Inverse-Electron-Demand Diels-Alder (iEDDA) Cycloaddition
The key bioorthogonal reaction involving the tetrazine moiety is the iEDDA reaction with a strained alkene like trans-cyclooctene (TCO). This reaction is characterized by its extremely fast kinetics and high specificity.
Caption: Signaling pathway of the iEDDA reaction.
NHS Ester Amine Coupling
The NHS ester provides a highly efficient way to conjugate the linker to proteins or other amine-containing molecules. The reaction proceeds via a nucleophilic acyl substitution mechanism.
Caption: Logical relationship of NHS ester amine coupling.
Conclusion
The synthesis and purification of this compound ester require a multi-step organic synthesis approach, culminating in a highly pure and reactive heterobifunctional crosslinker. While the detailed experimental conditions may require optimization, the proposed synthetic pathway provides a solid foundation for its preparation. The unique combination of a bioorthogonal tetrazine, a cleavable disulfide bond, and an amine-reactive NHS ester makes this molecule an invaluable tool for the development of next-generation antibody-drug conjugates and other targeted therapeutics. Careful purification and characterization are paramount to ensure the successful application of this versatile linker in research and drug development.
References
The Inverse Electron Demand Diels-Alder (iEDDA) Reaction of Tetrazine: A Technical Guide for Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The inverse electron demand Diels-Alder (iEDDA) reaction, particularly involving 1,2,4,5-tetrazines as the diene component, has emerged as a cornerstone of bioorthogonal chemistry. Its exceptionally fast reaction kinetics, high specificity, and ability to proceed in complex biological environments without the need for a catalyst have made it an invaluable tool for a myriad of applications, from in-cell imaging to pre-targeted drug delivery. This technical guide provides an in-depth exploration of the core principles of the tetrazine iEDDA reaction, detailed experimental protocols, and a summary of key quantitative data to aid researchers in its successful implementation.
Core Principles of the Tetrazine iEDDA Reaction
The iEDDA reaction is a [4+2] cycloaddition between an electron-deficient diene (the tetrazine) and an electron-rich dienophile.[1] Unlike the classical Diels-Alder reaction, the energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[2]
Mechanism: The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), an irreversible step that drives the reaction to completion. The final product is a stable dihydropyridazine, which can subsequently oxidize to a pyridazine.[3]
Key Factors Influencing Reactivity:
-
Electronics: The reactivity of the tetrazine is enhanced by the presence of electron-withdrawing groups (EWGs) on the tetrazine ring, which lower the LUMO energy. Conversely, electron-donating groups (EDGs) on the dienophile raise the HOMO energy, further accelerating the reaction.[1][2]
-
Sterics: Steric hindrance on either the tetrazine or the dienophile can decrease the reaction rate. For instance, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts.[1]
-
Dienophile Strain: Ring strain in the dienophile plays a crucial role in increasing the reaction rate by raising the energy of the HOMO. This is why strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, are highly reactive partners for tetrazines.[1][4]
Quantitative Data: Reaction Kinetics and Stability
The selection of the appropriate tetrazine and dienophile is critical for the success of an experiment. The following tables summarize key quantitative data to facilitate this choice.
Table 1: Second-Order Rate Constants (k₂) for Tetrazine iEDDA Reactions
| Tetrazine Derivative | Dienophile | Solvent/Conditions | k₂ (M⁻¹s⁻¹) | Reference(s) |
| 3-(p-aminomethylphenyl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 26,000 ± 500 | [5] |
| 3-(p-aminomethylphenyl)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 820 ± 70 | [5] |
| 3-(p-aminomethylphenyl)-6-(pyridin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 5,300 ± 400 | [5] |
| 3-(p-aminomethylphenyl)-6-(pyrimidin-2-yl)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 22,000 ± 2,000 | [5] |
| 3-(aminohexanoic acid)-1,2,4,5-tetrazine | TCO | PBS, 37°C | 30,000 ± 3,000 | [5] |
| 3-(aminohexanoic acid)-6-methyl-1,2,4,5-tetrazine | TCO | PBS, 37°C | 210 ± 20 | [5] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | Methanol | - | [6] |
| 3,6-diphenyl-1,2,4,5-tetrazine | BCN | Methanol | 3.6 | [2] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | BCN | Methanol | 118 | [2] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | Methanol | 125 | [2] |
Table 2: Stability of Tetrazine Derivatives in Physiological Conditions
| Tetrazine Derivative | Conditions | Stability Metric | Reference(s) |
| Alkyl-substituted tetrazines | Fetal Bovine Serum (FBS), 37°C | >96% remaining after 10 hours | [5] |
| Electron-withdrawing group substituted tetrazines | Fetal Bovine Serum (FBS), 37°C | Less stable than alkyl-substituted | [5] |
| Conjugated s-tetrazines | Fetal Bovine Serum (FBS), 20°C | 15% decomposition after 15 hours | [7] |
| Phenyl s-tetrazine | Fetal Bovine Serum (FBS), 37°C | 40% intact after 10 hours | [8] |
| Conjugated s-tetrazines | Phosphate Buffered Saline (PBS) | Half-lives of up to 9 hours | [8] |
Experimental Protocols
General Synthesis of a 3,6-Disubstituted-1,2,4,5-tetrazine
This protocol is a representative procedure for the synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine, a commonly used tetrazine in bioorthogonal applications.
Materials:
-
2-cyanopyridine
-
Anhydrous hydrazine
-
Sulfur (optional, as a catalyst)
-
Ethanol
-
Sodium nitrite
-
Acetic acid
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol).[9] The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for a period ranging from 30 minutes to several hours, depending on the specific nitrile used.[9][10] The progress of the reaction can be monitored by TLC.
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically change color to a vibrant pink or red, indicating the formation of the tetrazine.
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel. The final product is typically a colored solid.
Protocol for Antibody-TCO Conjugation and Tetrazine Ligation
This protocol outlines the labeling of an antibody with a trans-cyclooctene (TCO) derivative, followed by ligation with a tetrazine-functionalized molecule.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Tetrazine-fluorophore conjugate
-
Spin desalting columns
-
Reaction buffer: Phosphate-buffered saline (PBS) or other non-amine-containing buffers at pH 7-9.[11]
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer.
-
TCO-NHS Ester Labeling:
-
Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column according to the manufacturer's instructions.
-
Tetrazine Ligation:
-
Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. The antibody-fluorophore conjugate is now ready for downstream applications.
Visualizing Workflows and Mechanisms
The iEDDA Reaction Mechanism
Caption: The inverse electron demand Diels-Alder (iEDDA) reaction mechanism.
Experimental Workflow for Antibody Bioconjugation
Caption: A typical workflow for antibody labeling using tetrazine-TCO ligation.
Pre-targeted Drug Delivery Strategy
Caption: The two-step pre-targeting strategy for tumor-specific drug delivery.
References
- 1. scialert.net [scialert.net]
- 2. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inverse electron demand Diels–Alder click chemistry for pretargeted PET imaging and radioimmunotherapy | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism of a Bioorthogonal PET Tracer Candidate [19F/18F]SiFA-Tetrazine in Mouse Liver Microsomes: Biotransformation Pathways and Defluorination Investigated by UHPLC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Technical Guide: Solubility and Application of Tetrazine-SS-NHS in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the solubility characteristics of Tetrazine-SS-NHS, a critical heterobifunctional crosslinker used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document also outlines a general experimental protocol for solubility determination and illustrates the role of this compound in a typical ADC conjugation workflow.
Introduction to this compound
This compound is a key reagent in the field of bioconjugation, enabling the precise and efficient linkage of molecules. It features two primary reactive moieties:
-
A Tetrazine group , which participates in a rapid and highly selective inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, such as a trans-cyclooctene (TCO). This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, aqueous conditions without interfering with biological functional groups.
-
An N-hydroxysuccinimide (NHS) ester , which is a well-established amine-reactive group. The NHS ester readily reacts with primary amines (e.g., the side chain of lysine residues in proteins) to form stable amide bonds.
-
A disulfide (SS) bond , which provides a cleavable linkage. This feature is particularly valuable in the context of ADCs, as the disulfide bond can be cleaved by reducing agents such as glutathione, which is present at higher concentrations inside cells, leading to the targeted release of a payload.
Solubility of this compound
The solubility of this compound is a critical parameter for its effective use in labeling and crosslinking reactions. Proper dissolution ensures the availability of the reagent and prevents the formation of aggregates that can lead to inconsistent and inefficient conjugation.
Quantitative Solubility Data
The following table summarizes the available solubility data for this compound in various common laboratory solvents. It is important to note that for many organic solvents, only qualitative data is publicly available.
| Solvent | Abbreviation | Solubility | Notes |
| Dimethyl sulfoxide | DMSO | 250 mg/mL (524.63 mM)[1] | Ultrasonic treatment may be required. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic[1]. |
| Dichloromethane | DCM | Soluble[2] | Quantitative data not available. |
| Tetrahydrofuran | THF | Soluble[2] | Quantitative data not available. |
| Acetonitrile | ACN | Soluble[2] | Quantitative data not available. |
| Dimethylformamide | DMF | Soluble[2] | Quantitative data not available. |
Factors Influencing Solubility
Several factors can influence the solubility of this compound:
-
Solvent Purity: The presence of water can lead to the hydrolysis of the NHS ester, reducing the reactivity of the crosslinker. Therefore, the use of anhydrous solvents is highly recommended, especially for preparing stock solutions.
-
Compound Purity: The purity of the this compound lot can affect its solubility characteristics.
Experimental Protocol for Solubility Determination
The following is a general protocol for determining the solubility of this compound in a given solvent. This method is based on the visual observation of dissolution and can be adapted for more quantitative analysis.
Materials
-
This compound
-
Anhydrous solvents of interest (e.g., DMSO, DMF, DCM, THF, Acetonitrile)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
-
Microcentrifuge tubes or small glass vials
Procedure
-
Preparation: Ensure all glassware and equipment are clean and dry to prevent hydrolysis of the NHS ester.
-
Weighing: Accurately weigh a small amount of this compound (e.g., 1-5 mg) and place it into a pre-weighed microcentrifuge tube or vial.
-
Solvent Addition: Add a small, measured volume of the solvent to be tested (e.g., 10 µL) to the tube.
-
Dissolution: Vigorously vortex the mixture for at least 30 seconds. If the solid does not dissolve, gentle sonication can be applied for a few minutes.
-
Observation: Visually inspect the solution against a dark background to see if all the solid has dissolved.
-
Titration: If the solid has completely dissolved, continue to add small, measured aliquots of the solvent, vortexing (and sonicating, if necessary) after each addition until the solution becomes saturated (i.e., a small amount of solid material remains undissolved).
-
Calculation: The solubility can be calculated based on the total mass of the compound and the total volume of the solvent added to achieve a saturated solution.
Application in Antibody-Drug Conjugate (ADC) Synthesis
This compound is instrumental in the construction of ADCs, where a cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The following diagram illustrates a typical workflow for synthesizing an ADC using this compound.
References
An In-depth Technical Guide to the Tetrazine-SS-NHS Reaction with Trans-cyclooctene (TCO) for Bioorthogonal Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioorthogonal reaction between Tetrazine-SS-NHS and trans-cyclooctene (TCO). This powerful "click chemistry" ligation, based on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, offers exceptional kinetics and selectivity, making it a valuable tool in drug development, particularly for the synthesis of antibody-drug conjugates (ADCs). The inclusion of a disulfide (-SS-) linker introduces a cleavable element, allowing for controlled release of conjugated molecules.
Core Principles and Reaction Mechanism
The reaction between a tetrazine and a TCO is a form of catalyst-free click chemistry.[1][2] The high internal strain of the double bond in the TCO molecule makes it highly reactive towards the tetrazine ring in an iEDDA reaction.[3][4] This cycloaddition is followed by a retro-Diels-Alder reaction, which releases nitrogen gas as the only byproduct, driving the reaction to completion and forming a stable dihydropyridazine bond.[2][5] This reaction is characterized by its biocompatibility, as it proceeds efficiently under mild, aqueous conditions (pH 6-9) and at room temperature without the need for a copper catalyst, which can be cytotoxic.[1][5]
The "SS" component in this compound refers to a disulfide bond incorporated into the linker. This bond is stable under typical physiological conditions but can be readily cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or glutathione (GSH).[6] This feature is particularly advantageous in drug delivery systems where the release of a therapeutic agent at a specific target site is desired.[7][8] The NHS (N-Hydroxysuccinimide) ester is a reactive group that enables the covalent conjugation of the tetrazine linker to primary amines (e.g., lysine residues on proteins) to form a stable amide bond.[9][10]
Reaction Pathway
Caption: General workflow of this compound conjugation and cleavage.
Quantitative Data
The kinetics of the tetrazine-TCO ligation are among the fastest known for bioorthogonal reactions, with second-order rate constants spanning a wide range depending on the specific structures of the tetrazine and TCO derivatives.[2][11]
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Dipyridal Tetrazine | TCO | 2000 ± 400 | [12] |
| 3,6-diphenyl-s-tetrazine | s-TCO | 160-fold increase compared to TCO | [13] |
| Water-soluble 3,6-dipyridyl-s-tetrazine derivative | s-TCO | 3,300,000 ± 40,000 | [13] |
| Water-soluble 3,6-dipyridyl-s-tetrazine derivative | d-TCO (syn-diastereomer) | 366,000 ± 15,000 | [13] |
| Water-soluble 3,6-dipyridyl-s-tetrazine derivative | d-TCO (anti-diastereomer) | 318,000 ± 3,000 | [13] |
| Tetrazine conjugated to CC49 mAb | [¹¹¹In]In-labeled-Tz | 13,000 ± 80 | [13] |
| Hydrogen-substituted tetrazines | TCO derivatives | up to 30,000 | [2][14] |
| Methyl-substituted tetrazines | TCO derivatives | ~1000 | [2] |
Experimental Protocols
The following are generalized protocols for the labeling of proteins with this compound and subsequent conjugation to a TCO-containing molecule. Optimization may be required for specific applications.
Protein Derivatization with this compound
This protocol outlines the steps for labeling a protein with a primary amine-reactive tetrazine linker.
| Step | Procedure | Key Parameters & Considerations |
| 1. Buffer Exchange | Exchange the protein into an amine-free buffer, such as PBS (phosphate-buffered saline), at a pH of 7-9.[9][10] | Amine-containing buffers like Tris or glycine will compete with the protein for reaction with the NHS ester and should be avoided.[10] Protein concentration should ideally be 1-5 mg/mL.[9] |
| 2. Reagent Preparation | Immediately before use, dissolve the this compound ester in a dry, water-miscible organic solvent like DMSO or DMF to prepare a 10 mM stock solution.[9][10] | NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive. Always allow the reagent vial to come to room temperature before opening to prevent condensation.[10] |
| 3. Labeling Reaction | Add a 10- to 50-fold molar excess of the this compound ester solution to the protein sample.[10] | The optimal molar excess depends on the protein concentration. For concentrations ≥ 5 mg/mL, a 10-fold excess is recommended. For lower concentrations, a 20- to 50-fold excess may be necessary.[10] |
| 4. Incubation | Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[5][10] | |
| 5. Quenching | Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 5-15 minutes.[9][10] | The quenching buffer contains primary amines that will react with any remaining NHS ester. |
| 6. Purification | Remove excess, non-reacted this compound ester by dialysis or using a desalting spin column.[9][10] | This step is crucial to prevent interference in the subsequent ligation reaction. |
Tetrazine-TCO Ligation
This protocol describes the bioorthogonal reaction between the tetrazine-labeled protein and a TCO-modified molecule.
| Step | Procedure | Key Parameters & Considerations |
| 1. Reactant Preparation | Prepare the TCO-containing molecule in a compatible reaction buffer (e.g., PBS). | |
| 2. Ligation Reaction | Mix the tetrazine-labeled protein with the TCO-containing molecule. A 1.1- to 2.0-fold molar excess of the more abundant reagent is recommended.[10] | The reaction is typically complete within 10-60 minutes at room temperature or 30-120 minutes at 4°C.[10] For protein-protein conjugations, a 1:1 molar ratio is often used.[5] |
| 3. Purification (Optional) | If necessary, the final conjugate can be purified using size-exclusion chromatography to remove any unreacted components.[9] |
Disulfide Bond Cleavage
To release the conjugated molecule, the disulfide bond within the linker can be cleaved.
| Step | Procedure | Key Parameters & Considerations |
| 1. Addition of Reducing Agent | Add a reducing agent such as DTT (dithiothreitol), TCEP (tris(2-carboxyethyl)phosphine), or GSH (glutathione) to the sample containing the conjugate.[6] | The concentration of the reducing agent and incubation time will depend on the specific application and the desired extent of cleavage. |
| 2. Incubation | Incubate the reaction under appropriate conditions (e.g., 37°C for a specific duration) to allow for the reduction of the disulfide bond. | |
| 3. Analysis | The release of the molecule of interest can be confirmed by various analytical techniques, such as HPLC, mass spectrometry, or functional assays. |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound and TCO conjugation.
Applications in Drug Development
The this compound and TCO reaction is a cornerstone of modern bioconjugation and has significant applications in drug development:
-
Antibody-Drug Conjugates (ADCs): This chemistry allows for the precise, site-specific conjugation of potent cytotoxic drugs to antibodies, minimizing off-target toxicity.[7][8] The cleavable disulfide linker enables the release of the drug payload within the reducing environment of the target cell.
-
"Click-to-Release" Prodrug Strategies: The TCO moiety can be used to "cage" a therapeutic agent, rendering it inactive.[15][16] Upon administration of a tetrazine-containing molecule, the bioorthogonal reaction triggers the release and activation of the drug at the desired site.[15][16][17]
-
In Vivo Imaging and Diagnostics: The rapid kinetics of the reaction make it ideal for pre-targeted imaging applications, where a TCO-modified targeting molecule (e.g., an antibody) is administered first, followed by a smaller, rapidly clearing tetrazine-linked imaging agent.[11][18] This approach enhances the signal-to-noise ratio and reduces radiation exposure.[18]
-
Biomolecule and Surface Functionalization: This versatile chemistry is used to conjugate a wide array of molecules, including proteins, peptides, nucleic acids, and small molecules, to various surfaces or nanoparticles for a range of biomedical applications.[1][9][19]
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Bot Detection [iris-biotech.de]
- 3. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | TCI EUROPE N.V. [tcichemicals.com]
- 4. TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. broadpharm.com [broadpharm.com]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. interchim.fr [interchim.fr]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Tetrazine‐Triggered Bioorthogonal Cleavage of trans‐Cyclooctene‐Caged Phenols Using a Minimal Self‐Immolative Linker Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tetrazine-Triggered Bioorthogonal Cleavage of trans-Cyclooctene-Caged Phenols Using a Minimal Self-Immolative Linker Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Recent Advances in Bioorthogonal Click Chemistry for Efficient Synthesis of Radiotracers and Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
The Strategic Role of Tetrazine-SS-NHS in Advancing Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antibody-drug conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting these two components is a critical determinant of an ADC's efficacy and safety profile. This technical guide provides an in-depth exploration of Tetrazine-SS-NHS, a hetero-bifunctional linker that leverages the power of bioorthogonal click chemistry and a selectively cleavable disulfide bond. We will delve into its mechanism of action, provide detailed experimental protocols for its use in ADC development, present key quantitative data, and visualize the associated workflows. This guide is intended to equip researchers and drug development professionals with the foundational knowledge to effectively utilize this compound in the design and synthesis of next-generation ADCs.
Introduction to this compound in ADC Technology
The architecture of an ADC is a triad of a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker. The linker's role is multifaceted: it must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet it must efficiently release the active payload upon internalization into the target cancer cell.[1][2] this compound is a state-of-the-art linker that addresses these challenges through a sophisticated design.
This linker possesses two key functionalities:
-
Tetrazine Moiety: This group participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO) group.[3][4][5] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it occurs rapidly under physiological conditions without interfering with native biological processes.[5][6][7] This allows for a highly specific and efficient conjugation of the drug to the antibody.
-
Disulfide (SS) Bond: This bond is relatively stable in the bloodstream but is susceptible to cleavage in the highly reducing environment of the intracellular space, due to the high concentration of glutathione (GSH).[][] This selective cleavage ensures that the cytotoxic payload is released predominantly within the target cancer cells.
-
N-hydroxysuccinimide (NHS) Ester: This functional group provides a convenient handle for conjugation to amine-containing molecules, often the cytotoxic payload itself, to create the reactive drug-linker complex.[10][11]
The combination of these features in the this compound linker offers a powerful tool for the site-specific and controlled construction of ADCs with potentially improved therapeutic windows.
Mechanism of Action
The functionality of an ADC constructed with a this compound linker can be conceptualized in a two-stage process: bioorthogonal conjugation followed by targeted payload release.
Bioorthogonal Conjugation via iEDDA Reaction
The synthesis of the ADC begins with the separate modification of the antibody and the drug. The antibody is typically functionalized with a TCO group, often via a TCO-NHS ester that reacts with lysine residues on the antibody surface. The drug, on the other hand, is conjugated to the this compound linker.
The two modified components are then brought together. The tetrazine on the drug-linker complex rapidly and specifically reacts with the TCO on the antibody through an iEDDA cycloaddition. This reaction is characterized by its exceptionally fast kinetics and high selectivity, proceeding efficiently at low concentrations and in aqueous environments.[3][5]
Intracellular Payload Release
Once the ADC is administered, it circulates in the bloodstream and binds to the target antigen on the surface of cancer cells. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked into the cell's interior.
The intracellular environment, particularly the cytosol, has a significantly higher concentration of reducing agents like glutathione (GSH) compared to the extracellular space.[][] This reducing environment readily cleaves the disulfide bond within the linker, liberating the cytotoxic payload from the antibody. The released drug can then exert its pharmacological effect, leading to apoptosis of the cancer cell.
Quantitative Data
The performance of the this compound linker is underpinned by key quantitative parameters that govern its efficiency and stability.
| Parameter | Value | Significance | Reference |
| Tetrazine-TCO Reaction Rate | 800 - 30,000 M⁻¹s⁻¹ | The extremely fast reaction kinetics enable efficient conjugation at low concentrations, which is ideal for biomolecule labeling. The rate can be influenced by the specific tetrazine and TCO derivatives used. | [4][5] |
| Intracellular Glutathione (GSH) Concentration | 1-10 mM | This high concentration within the cell provides the necessary reducing environment for the efficient cleavage of the disulfide bond. | [][] |
| Extracellular Glutathione (GSH) Concentration | ~5 µM | The significantly lower concentration in the blood plasma contributes to the stability of the disulfide linker during circulation, minimizing premature drug release. | [] |
| TCO Linker Deactivation Half-life in vivo | ~5.5 days | This indicates good stability of the TCO moiety in a biological environment, ensuring it remains reactive for conjugation. | [12] |
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using a this compound linker. Optimization will be required for specific antibodies, drugs, and experimental conditions.
Materials
-
Monoclonal Antibody (mAb)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
This compound linker
-
Cytotoxic drug with a primary amine
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sodium Bicarbonate Buffer (1M, pH 8.5)
-
Dimethyl sulfoxide (DMSO)
-
Spin desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Hydrophobic Interaction Chromatography (HIC) column
-
UV-Vis Spectrophotometer
-
LC-MS system
Protocol for Antibody Modification with TCO
-
Antibody Preparation: Prepare the antibody in PBS at a concentration of 1-10 mg/mL.
-
TCO-NHS Ester Solution: Dissolve the TCO-NHS ester in DMSO to a stock concentration of 10-20 mM.
-
Reaction Setup: Add a 10-20 fold molar excess of the TCO-NHS ester solution to the antibody solution. The final DMSO concentration should be below 10% (v/v).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling (DOL) of the TCO-modified antibody using UV-Vis spectrophotometry or mass spectrometry.
Protocol for Drug-Linker Synthesis
-
Drug and Linker Solution: Dissolve the amine-containing drug and a slight molar excess of this compound in a suitable organic solvent like DMSO.
-
Reaction Setup: Add a mild base (e.g., diisopropylethylamine) to facilitate the reaction between the NHS ester and the amine.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the drug-linker conjugate.
-
Purification: Purify the drug-linker conjugate using an appropriate chromatographic method (e.g., reversed-phase HPLC).
Protocol for ADC Synthesis (Click Reaction)
-
Reaction Setup: Mix the TCO-modified antibody and the purified drug-linker complex in PBS at a desired molar ratio (e.g., 1:1.5 antibody:drug-linker).
-
Incubation: Incubate the reaction for 1-4 hours at room temperature. The reaction can be monitored by observing the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using size-exclusion chromatography or tangential flow filtration.
Protocol for ADC Characterization
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the average DAR and the distribution of drug-loaded species.[13][14][15]
-
LC-MS: Mass spectrometry of the intact or reduced ADC can provide precise mass information to determine the DAR.[13][16]
-
-
Stability Assessment:
-
Plasma Stability: Incubate the ADC in plasma at 37°C and analyze samples at various time points by HIC or LC-MS to assess drug deconjugation.
-
Reductive Cleavage: Treat the ADC with a reducing agent like DTT or TCEP to confirm the cleavability of the disulfide bond and release of the payload.[11]
-
-
In Vitro Cytotoxicity Assay: Evaluate the potency of the ADC on target antigen-positive and -negative cell lines to determine its specific cell-killing activity.
-
In Vivo Efficacy Studies: Assess the anti-tumor activity of the ADC in relevant animal models.[12][17]
Conclusion
The this compound linker represents a significant advancement in the field of antibody-drug conjugates. Its reliance on the principles of bioorthogonal chemistry allows for the precise and efficient construction of homogenous ADCs, while the incorporated disulfide bond provides a mechanism for selective, intracellular payload release. This combination of features has the potential to lead to the development of ADCs with improved therapeutic indices, characterized by enhanced efficacy and reduced off-target toxicity. The methodologies and data presented in this guide offer a solid foundation for researchers and drug developers to explore and harness the potential of this compound in their pursuit of novel and more effective cancer therapies. As our understanding of the tumor microenvironment and ADC technology continues to evolve, linkers like this compound will undoubtedly play a pivotal role in shaping the future of targeted oncology.
References
- 1. Glycoengineering-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Bot Detection [iris-biotech.de]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Toward Realization of Bioorthogonal Chemistry in the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 12. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
- 16. [PDF] Measuring Drug-to-Antibody Ratio ( DAR ) for Antibody-Drug Conjugates ( ADCs ) with UHPLC / Q-TOF Application Note | Semantic Scholar [semanticscholar.org]
- 17. Antibody–Drug Conjugates (ADCs) Derived from Interchain Cysteine Cross-Linking Demonstrate Improved Homogeneity and Other Pharmacological Properties over Conventional Heterogeneous ADCs - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Tetrazine-SS-NHS: Principles and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core principles and applications of Tetrazine-SS-NHS, a heterobifunctional crosslinker integral to the fields of bioconjugation, chemical biology, and targeted drug delivery. This document details the fundamental chemistry, experimental protocols, and quantitative data associated with its use, with a particular focus on its application in the construction of antibody-drug conjugates (ADCs).
Core Principles of this compound Chemistry
This compound is a versatile linker that incorporates three key functional elements:
-
N-Hydroxysuccinimide (NHS) Ester: This moiety provides a reactive handle for covalent attachment to primary amines, such as the lysine residues found on the surface of proteins and antibodies. The reaction is efficient under physiological or slightly basic pH conditions, forming a stable amide bond.
-
Disulfide (SS) Bond: This cleavable linker is susceptible to reduction by thiol-containing molecules like dithiothreitol (DTT) and glutathione (GSH).[1] This feature is paramount for the controlled release of conjugated payloads in a reducing environment, such as the intracellular space of a cell.[]
-
Tetrazine: This diene component is highly reactive in inverse electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained dienophiles, most notably trans-cyclooctene (TCO).[3][4] This "click chemistry" reaction is characterized by its exceptionally fast kinetics and high specificity, allowing for efficient and bioorthogonal conjugation even at low concentrations.
The strategic combination of these functionalities allows for a two-step bioconjugation strategy. First, the NHS ester is used to attach the tetrazine moiety to a biomolecule of interest (e.g., an antibody). Subsequently, a second molecule functionalized with a TCO group (e.g., a cytotoxic drug) can be "clicked" onto the tetrazine-modified biomolecule. The disulfide bond within the linker provides a mechanism for the subsequent release of the TCO-functionalized molecule under reducing conditions.
Quantitative Data for Key Reactions
The efficiency and kinetics of the reactions involving this compound are critical for its successful application. The following tables summarize key quantitative data gathered from the literature.
Table 1: Kinetics of the Tetrazine-TCO iEDDA Reaction
| Reactants | Rate Constant (k) | Conditions | Reference |
| Tetrazine and trans-cyclooctene (TCO) | > 800 M⁻¹s⁻¹ | Aqueous buffer | N/A |
| Tetrazine and TCO | up to 1 x 10⁶ M⁻¹s⁻¹ | Not specified | N/A |
Note: The exact rate constant can vary depending on the specific tetrazine and TCO derivatives used, as well as the reaction conditions such as solvent and temperature.
Table 2: Disulfide Bond Reduction by Dithiothreitol (DTT)
This table illustrates the effect of DTT concentration on the reduction of interchain disulfide bonds in an antibody (trastuzumab, an IgG1), leading to the generation of free thiol groups available for conjugation.
| DTT Concentration (mM) | Temperature (°C) | Incubation Time (min) | Approximate Number of Thiols per Antibody | Reference |
| 0.1 | 37 | 30 | 0.4 | [5] |
| 1 | 37 | 30 | 1.2 | [5] |
| 5 | 37 | 30 | 5.4 | [5] |
| 10 | 37 | 30 | 7.0 | [5] |
| 20 | 37 | 30 | 8.0 | [5] |
| 50 | 37 | 30 | 8.0 | [5] |
| 100 | 37 | 30 | 8.0 | [5] |
Note: An IgG1 antibody has a total of four interchain disulfide bonds, and complete reduction yields eight free thiol groups.[5]
Table 3: Glutathione (GSH) Concentrations in Different Biological Environments
The differential concentration of the intracellular reducing agent glutathione (GSH) is the primary driver for the selective cleavage of the disulfide bond within target cells.
| Environment | Glutathione (GSH) Concentration | Reference |
| Cytoplasm | 1-10 mM | [] |
| Blood Plasma | ~5 µM | [] |
This significant concentration gradient ensures that the disulfide linker remains largely intact in the circulatory system while being efficiently cleaved upon internalization into a cell.[]
Experimental Protocols
This section provides detailed methodologies for the key experimental procedures involving this compound.
Protocol for Antibody Conjugation with this compound
This protocol describes the labeling of an antibody with the this compound linker.
Materials:
-
Antibody solution (e.g., 1-5 mg/mL in phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., PBS, HEPES, or bicarbonate buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amine-containing buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column.
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar excess should be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.
-
-
Quench Reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 5-15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL), i.e., the average number of tetrazine molecules per antibody, using UV-Vis spectroscopy or mass spectrometry.
Protocol for TCO-Drug Conjugation to a Tetrazine-Labeled Antibody (iEDDA Click Reaction)
This protocol outlines the "click" reaction between a tetrazine-functionalized antibody and a TCO-containing payload.
Materials:
-
Tetrazine-labeled antibody (from Protocol 3.1)
-
TCO-functionalized drug/payload
-
Reaction Buffer: PBS, pH 6.0-7.5
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare Reactants:
-
Dissolve the TCO-functionalized drug in a compatible solvent (e.g., DMSO) at a known concentration.
-
Ensure the tetrazine-labeled antibody is in the appropriate Reaction Buffer.
-
-
Click Reaction:
-
Add a slight molar excess (e.g., 1.1 to 2 equivalents) of the TCO-drug solution to the tetrazine-labeled antibody.
-
Incubate the reaction for 10-60 minutes at room temperature. The reaction is typically very fast.
-
-
Purification: Purify the resulting antibody-drug conjugate (ADC) from unreacted TCO-drug and other small molecules using size-exclusion chromatography (SEC).
-
Characterization: Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase high-performance liquid chromatography (RP-HPLC), and SEC.
Protocol for Monitoring Payload Release via Disulfide Bond Cleavage
This protocol describes how to monitor the release of a payload from a this compound-linked ADC in the presence of a reducing agent.
Materials:
-
Purified ADC with this compound linker
-
Reducing Agent Stock Solution: Dithiothreitol (DTT) or Glutathione (GSH) at a high concentration (e.g., 1 M DTT or 100 mM GSH)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution (optional, for stopping the reaction at specific time points): e.g., N-ethylmaleimide (NEM) to cap free thiols.
-
Analytical System: HPLC or LC-MS system with a suitable column (e.g., C18 reversed-phase) for separating the ADC, the released payload, and other components.
Procedure:
-
Reaction Setup:
-
Dilute the ADC to a known concentration in the Reaction Buffer.
-
Prepare a series of reaction tubes.
-
-
Initiate Cleavage: Add the reducing agent (DTT or GSH) to each tube to achieve the desired final concentrations (e.g., 1 mM, 5 mM, 10 mM).
-
Incubation: Incubate the reactions at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each reaction tube. If desired, quench the reaction by adding a quenching solution.
-
Sample Preparation: Precipitate the protein (ADC) from the sample by adding a suitable organic solvent (e.g., acetonitrile). Centrifuge to pellet the protein and collect the supernatant containing the released payload.
-
HPLC/LC-MS Analysis:
-
Analyze the supernatant by HPLC or LC-MS.
-
Develop a method that allows for the separation and quantification of the released payload.
-
Create a standard curve using a known concentration of the payload to quantify its release over time.
-
-
Data Analysis: Plot the percentage of released payload versus time for each concentration of the reducing agent.
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key experimental workflows and chemical principles described in this guide.
Caption: Experimental workflow for the two-step synthesis of an ADC.
Caption: Mechanism of action for payload release from a disulfide-linked ADC.
Caption: Chemical pathway of ADC formation and subsequent payload release.
Conclusion
This compound is a powerful and versatile tool for the construction of cleavable bioconjugates. Its trifunctional nature allows for a robust and modular approach to linking molecules, which is particularly advantageous in the development of ADCs. The bioorthogonal nature of the tetrazine-TCO click reaction ensures high specificity and efficiency, while the redox-sensitive disulfide bond provides a reliable mechanism for controlled payload release in the reducing environment of the cell. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and scientists aiming to leverage the unique properties of this compound in their work. Further research to expand the quantitative understanding of disulfide cleavage under a broader range of conditions will continue to refine the application of this important linker technology.
References
An In-Depth Technical Guide to the Safety and Handling of Tetrazine-SS-NHS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Tetrazine-SS-NHS, a heterobifunctional crosslinker integral to the advancement of bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This document outlines the chemical properties, safety protocols, handling procedures, and experimental applications of this compound, ensuring its effective and safe use in a laboratory setting.
Introduction to this compound
This compound is a versatile chemical tool that features three key functional components: a tetrazine moiety, a cleavable disulfide bond (-SS-), and an N-hydroxysuccinimide (NHS) ester. This unique combination of functionalities allows for a two-step bioconjugation strategy. The NHS ester facilitates the covalent attachment of the linker to primary amines on proteins or other biomolecules. The tetrazine group enables a highly efficient and specific bioorthogonal reaction with a trans-cyclooctene (TCO)-modified molecule through an inverse electron demand Diels-Alder (iEDDA) cycloaddition. The incorporated disulfide bond provides a cleavable element, allowing for the release of a conjugated payload under reducing conditions, a critical feature in drug delivery systems.[1]
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value |
| Chemical Formula | C₁₉H₂₀N₆O₅S₂ |
| Molecular Weight | 476.54 g/mol |
| Appearance | Red solid |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO.[1] |
| Purity | Typically >93% |
Safety and Handling
3.1. Hazard Identification
Based on data for analogous compounds, this compound should be handled with care. Potential hazards include:
-
Acute Oral Toxicity : May be harmful if swallowed.
-
Skin Irritation : May cause skin irritation.
-
Eye Irritation : May cause serious eye irritation.
-
Respiratory Irritation : May cause respiratory irritation if inhaled.
3.2. Recommended Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation : Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Handling : Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Avoid dust formation.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at -20°C for long-term stability.[1] NHS esters are moisture-sensitive; allow the vial to warm to room temperature before opening to prevent condensation.[2]
3.3. First Aid Measures
-
In case of skin contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Experimental Protocols and Data
The utility of this compound lies in its ability to sequentially conjugate to two different molecules. The following sections provide detailed protocols and quantitative data for these reactions.
4.1. Reaction of NHS Ester with Primary Amines
The NHS ester moiety of this compound reacts with primary amines (e.g., the ε-amino group of lysine residues on a protein) to form a stable amide bond.
Quantitative Parameters for NHS Ester Conjugation:
| Parameter | Recommended Value |
| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) |
| Buffer | Amine-free buffers such as PBS (Phosphate-Buffered Saline), HEPES, or borate buffer.[2] Avoid Tris or glycine buffers. |
| Molar Excess of NHS Ester | 10-fold molar excess for protein concentrations ≥ 5 mg/mL; 20- to 50-fold for concentrations < 5 mg/mL.[2] |
| Reaction Time | 30 minutes at room temperature or 2 hours on ice.[2] |
| Quenching | Addition of an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM.[2] |
Detailed Protocol for Protein Labeling with this compound:
-
Preparation of this compound Solution : Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Protein Preparation : Prepare the protein solution in an amine-free buffer (e.g., PBS, pH 7.4) at a suitable concentration.
-
Conjugation Reaction : Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess. The final concentration of the organic solvent should be less than 10% of the total reaction volume.
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.
-
Quenching : Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification : Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
4.2. Tetrazine-TCO Bioorthogonal Reaction
The tetrazine group reacts with a TCO-modified molecule in a highly efficient and specific iEDDA cycloaddition.
Quantitative Parameters for Tetrazine-TCO Ligation:
| Parameter | Recommended Value |
| Reaction Kinetics | Exceptionally fast, with second-order rate constants up to 30,000 M⁻¹s⁻¹.[3] |
| pH | Wide pH range (typically 6.0 - 9.0). |
| Molar Ratio | Typically a slight excess (1.1 to 2.0 equivalents) of one reagent over the other.[2] |
| Reaction Time | 10 - 60 minutes at room temperature.[2] |
| Temperature | Room temperature or 4°C (reaction is slower at lower temperatures).[2] |
4.3. Disulfide Bond Cleavage
The disulfide bond in the this compound linker can be cleaved using reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[1]
Quantitative Parameters for Disulfide Cleavage:
| Parameter | DTT | TCEP |
| Concentration | 20 - 50 mM | 0.5 - 1.0 mM |
| pH Range | Optimal at pH > 7.0 | Wide pH range (1.5 - 8.5) |
| Reaction Time | Several hours at room temperature | Less than 5 minutes at room temperature for many applications. |
| Buffer Compatibility | Compatible with most common buffers. | Avoid phosphate buffers for long-term stability. |
Detailed Protocol for Disulfide Bond Cleavage:
-
Prepare Reducing Agent Solution : Prepare a stock solution of DTT or TCEP in an appropriate buffer.
-
Cleavage Reaction : Add the reducing agent to the solution containing the disulfide-linked conjugate to the desired final concentration.
-
Incubation : Incubate at room temperature. The reaction time will depend on the specific molecule and the concentration of the reducing agent.
-
Purification (Optional) : If necessary, remove the reducing agent and the cleaved fragments using appropriate chromatography techniques.
Visualizing Workflows and Mechanisms
5.1. Two-Step Bioconjugation Workflow
The following diagram illustrates the general workflow for using this compound to conjugate a protein to a TCO-modified payload.
Caption: Workflow for protein-payload conjugation using this compound.
5.2. Mechanism of Action for an ADC with a Cleavable Linker
This diagram illustrates the mechanism of action for an antibody-drug conjugate (ADC) that utilizes a cleavable linker like this compound.
Caption: Mechanism of action for an ADC with a cleavable linker.
Conclusion
This compound is a powerful and versatile tool for researchers in drug development and chemical biology. Its unique trifunctional nature allows for the precise and efficient construction of complex bioconjugates with a built-in cleavage mechanism. By adhering to the safety and handling guidelines outlined in this document and utilizing the provided experimental parameters and protocols, researchers can safely and effectively harness the capabilities of this compound to advance their scientific endeavors.
References
Methodological & Application
Application Notes and Protocols: Tetrazine-SS-NHS for Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of bioorthogonal chemistry has revolutionized the field of bioconjugation, enabling the precise and efficient labeling of biomolecules in complex biological systems. The inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and a strained alkene, such as trans-cyclooctene (TCO), stands out due to its exceptionally fast reaction kinetics and high specificity.[1][2][3] This protocol details the use of a heterobifunctional linker, Tetrazine-SS-NHS, for the labeling of antibodies. This linker contains three key functionalities:
-
N-Hydroxysuccinimide (NHS) ester: For covalent conjugation to primary amines (e.g., lysine residues) on the antibody.[4]
-
Disulfide (SS) bond: A cleavable linker that can be reduced by agents like dithiothreitol (DTT) or glutathione, allowing for the release of a conjugated payload.[5][6] This is particularly relevant in the development of antibody-drug conjugates (ADCs).[5][7][8]
-
Tetrazine moiety: The bioorthogonal handle for subsequent rapid "click" reaction with a TCO-modified molecule.[1][9]
This technology is instrumental in various applications, including fluorescent imaging, targeted drug delivery, and pretargeted imaging strategies.[6][10]
Chemical Reaction and Signaling Pathway
The antibody labeling process occurs in two main stages. First, the NHS ester of the this compound linker reacts with primary amines on the antibody. Second, the tetrazine-modified antibody is ready to react with a TCO-containing molecule via an iEDDA reaction.
Caption: Chemical workflow for antibody labeling and subsequent ligation and cleavage.
Experimental Protocols
Materials and Reagents
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba Spin Desalting Columns) or dialysis cassettes
-
TCO-modified molecule for ligation
Protocol 1: Antibody Labeling with this compound
This protocol outlines the steps for conjugating the this compound linker to the antibody.
1. Antibody Preparation:
- If the antibody solution contains primary amines (e.g., Tris or glycine), it must be buffer-exchanged into an amine-free buffer like PBS at a pH of 7.2-8.0.[11][12]
- Adjust the antibody concentration to 1-5 mg/mL.[13]
2. This compound Stock Solution Preparation:
- Allow the this compound ester vial to equilibrate to room temperature before opening to prevent moisture condensation.[12]
- Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to prepare a 10 mM stock solution.[13]
3. Labeling Reaction:
- Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal ratio may need to be determined empirically.[13][14]
- Gently mix the reaction solution.
- Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[11][12]
4. Quenching the Reaction:
- Add Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted NHS ester.[13]
- Incubate for 15 minutes on ice.[11]
5. Purification of the Labeled Antibody:
- Remove excess, unreacted this compound linker using a desalting column or by dialysis against PBS.[13]
- Determine the concentration of the purified tetrazine-labeled antibody.
Protocol 2: Tetrazine-TCO Ligation
This protocol describes the bioorthogonal reaction between the tetrazine-labeled antibody and a TCO-modified molecule.
1. Reaction Setup:
- Mix the purified tetrazine-labeled antibody with the TCO-modified molecule in a suitable reaction buffer (e.g., PBS).
- A molar ratio of 1:1.5 to 1:2 of tetrazine-antibody to TCO-molecule is often recommended to ensure complete reaction of the antibody.[13]
2. Ligation Reaction:
- Incubate the reaction mixture for 1 hour at room temperature.[2] The reaction is typically very fast.
- The progress of the reaction can be monitored by the disappearance of the tetrazine's characteristic color or by following the decrease in its absorbance around 520 nm.[2]
3. Final Product:
- The resulting antibody conjugate is now ready for use in downstream applications. Further purification by size-exclusion chromatography may be performed if necessary to remove excess TCO-reagent.[13]
// Nodes
start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
ab_prep [label="Antibody Preparation\n(Buffer Exchange to PBS)", fillcolor="#FFFFFF", fontcolor="#202124"];
linker_prep [label="Prepare 10 mM this compound\nin DMSO/DMF", fillcolor="#FFFFFF", fontcolor="#202124"];
reaction [label="Labeling Reaction\n(10-20x molar excess, RT, 1h)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
quench [label="Quench Reaction\n(100 mM Tris, 15 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
purify [label="Purify Labeled Antibody\n(Desalting Column)", fillcolor="#FBBC05", fontcolor="#202124"];
ligation [label="Tetrazine-TCO Ligation\n(Add TCO-Molecule, RT, 1h)", fillcolor="#34A853", fontcolor="#FFFFFF"];
end [label="Final Antibody Conjugate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
start -> ab_prep;
start -> linker_prep;
ab_prep -> reaction;
linker_prep -> reaction;
reaction -> quench;
quench -> purify;
purify -> ligation;
ligation -> end;
}
Caption: Experimental workflow for this compound antibody labeling and ligation.
Quantitative Data Summary
The efficiency of antibody labeling and ligation can be influenced by several factors. The following tables summarize key quantitative parameters derived from typical protocols.
Table 1: Antibody Labeling Parameters
| Parameter | Recommended Value | Reference |
| Antibody Concentration | 1 - 5 mg/mL | [13] |
| This compound Stock | 10 mM in DMSO/DMF | [13] |
| Molar Excess of NHS Ester | 10- to 20-fold | [13][14] |
| Reaction Time | 30 - 60 minutes at RT | [12] |
| Quenching Agent | 50 - 100 mM Tris-HCl | [13] |
Table 2: Tetrazine-TCO Ligation Parameters
| Parameter | Recommended Value | Reference |
| Reactant Molar Ratio (Tz:TCO) | 1:1.5 to 1:2 | [13] |
| Reaction Time | ~ 60 minutes at RT | [2] |
| Reaction Kinetics (k₂) | 800 - 30,000 M⁻¹s⁻¹ | [3][9][15] |
| Antibody Recovery (Post-desalting) | ~75% | [2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | NHS-ester hydrolyzed. | Allow reagent to warm to room temperature before opening. Use high-quality anhydrous solvent. Prepare stock solution immediately before use.[12][13] |
| Amine-containing buffers (Tris, glycine) in the antibody solution. | Buffer exchange the antibody into an amine-free buffer (e.g., PBS) before labeling.[13] | |
| Poor Antibody Recovery | Antibody precipitation. | Ensure appropriate buffer conditions and antibody concentration. Consider using PEGylated linkers to improve solubility.[9] |
| Incomplete TCO Ligation | Inaccurate quantification of labeled antibody or TCO-reagent. | Re-quantify reactants and adjust molar ratios accordingly. |
| Instability of the tetrazine moiety. | While generally stable, prolonged storage in aqueous solution can lead to degradation. Use freshly labeled antibody for ligation. |
Conclusion
The this compound linker provides a robust and versatile method for labeling antibodies. The high efficiency of the NHS ester reaction coupled with the unparalleled speed of the tetrazine-TCO ligation allows for the creation of well-defined antibody conjugates.[3] The inclusion of a cleavable disulfide bond further expands the utility of this system, particularly for applications in targeted therapy and drug delivery where controlled release of a payload is desired.[5][8] By following the detailed protocols and considering the quantitative parameters outlined, researchers can successfully implement this powerful bioconjugation strategy.
References
- 1. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. interchim.fr [interchim.fr]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. Bot Detection [iris-biotech.de]
- 10. researchgate.net [researchgate.net]
- 11. furthlab.xyz [furthlab.xyz]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 13. interchim.fr [interchim.fr]
- 14. Antibody-Based In Vivo Imaging of Central Nervous System Targets—Evaluation of a Pretargeting Approach Utilizing a TCO-Conjugated Brain Shuttle Antibody and Radiolabeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. vectorlabs.com [vectorlabs.com]
Application Notes and Protocols for Tetrazine-SS-NHS in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrazine-SS-NHS is a heterobifunctional crosslinker that enables the conjugation of biomolecules through a two-step process. It features an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (e.g., on proteins, antibodies) and a tetrazine moiety for a highly efficient and selective bioorthogonal reaction with a trans-cyclooctene (TCO) group. The inclusion of a disulfide (-SS-) bond within the linker allows for the cleavage of the conjugate under reducing conditions, providing a mechanism for controlled release of the conjugated molecules. This technology is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and advanced imaging applications.[1][2][3][4]
The bioconjugation process relies on the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) between the tetrazine and TCO. This "click chemistry" reaction is known for its exceptionally fast kinetics, high specificity, and biocompatibility, as it proceeds efficiently under mild, aqueous conditions without the need for a catalyst.[4][5][6][7][8]
Chemical Properties and Specifications
| Property | Value | Reference |
| Chemical Formula | C19H20N6O5S2 | [4] |
| Molecular Weight | 476.54 g/mol | [4] |
| Purity | >93% | [4] |
| Physical Form | Red solid | [4] |
| Solubility | Soluble in DCM, THF, acetonitrile, DMF, and DMSO | [4] |
| Storage | Store at -20°C | [4][9] |
Key Features and Applications
Key Features:
-
Biocompatible: The click reaction occurs efficiently under mild buffer conditions (pH 6-9) and at room temperature, making it suitable for use with sensitive biological molecules.[4][5]
-
Chemoselective: The tetrazine and TCO groups react specifically with each other and do not interfere with other functional groups commonly found in biological samples.[4][5]
-
Unprecedented Kinetics: The inverse-electron demand Diels-Alder reaction is one of the fastest bioorthogonal ligations currently available, with reaction rates reported to be as high as 30,000 M⁻¹s⁻¹.[7][10][11]
-
Cleavable Linker: The disulfide bond can be cleaved by reducing agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or glutathione (GSH), allowing for the controlled release of conjugated payloads.[4]
Applications:
-
Antibody-Drug Conjugates (ADCs): The cleavable nature of the linker is highly advantageous for the targeted delivery and release of cytotoxic drugs to cancer cells.[1][2][3]
-
Fluorescent Imaging: Used for labeling biomolecules for in vitro and in vivo imaging studies.
-
PET and SPECT Imaging: Enables the attachment of imaging agents to targeting moieties for diagnostic applications.
-
Drug Target Identification and Validation.
-
Radionuclide Therapy.
Experimental Workflows
The following diagrams illustrate the key experimental workflows for using this compound in bioconjugation.
Caption: General workflow for bioconjugation using this compound.
Detailed Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol describes the modification of an antibody with this compound to introduce the tetrazine moiety.
Materials:
-
Antibody of interest (in a buffer free of primary amines, e.g., PBS)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or 100 mM sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the Antibody:
-
If necessary, exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 1-5 mg/mL.
-
-
Prepare this compound Stock Solution:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. NHS esters are moisture-sensitive, so minimize exposure to air.[10]
-
-
Antibody Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. The optimal molar excess may need to be determined empirically for each antibody.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
-
Quench the Reaction:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.
-
-
Purification of the Labeled Antibody:
-
Remove excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column equilibrated with an appropriate storage buffer (e.g., PBS).
-
The purified tetrazine-labeled antibody is now ready for conjugation with a TCO-modified molecule.
-
Protocol 2: TCO-Tetrazine Ligation
This protocol outlines the bioorthogonal reaction between the tetrazine-labeled antibody and a TCO-modified payload.
Materials:
-
Tetrazine-labeled antibody (from Protocol 1)
-
TCO-modified payload
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Reactants:
-
Dissolve the TCO-modified payload in the Reaction Buffer.
-
-
Ligation Reaction:
-
Add the TCO-modified payload to the tetrazine-labeled antibody solution. A 1.1- to 2-fold molar excess of the TCO-payload relative to the antibody is recommended to ensure complete labeling of the antibody.[10]
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink color.[5]
-
-
Purification of the Conjugate:
-
If necessary, purify the final antibody-payload conjugate from any excess TCO-payload using size-exclusion chromatography (SEC) or other appropriate purification methods based on the properties of the payload.
-
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the release of the conjugated payload by reducing the disulfide bond.
Materials:
-
Antibody-SS-Payload conjugate
-
Reducing Agent:
-
Dithiothreitol (DTT)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Glutathione (GSH)
-
-
Reaction Buffer: PBS, pH 7.4
Procedure using TCEP (Recommended for compatibility with downstream maleimide chemistry):
-
Prepare TCEP Solution:
-
Cleavage Reaction:
-
Add the TCEP stock solution to the antibody-SS-payload conjugate to a final concentration of 5-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
Procedure using DTT:
-
Prepare DTT Solution:
-
Prepare a 1 M stock solution of DTT in water.
-
-
Cleavage Reaction:
-
Add the DTT stock solution to the antibody-SS-payload conjugate to a final concentration of 10-50 mM.
-
Incubate for 30-60 minutes at room temperature.
-
Procedure using GSH:
-
Prepare GSH Solution:
-
Prepare a 100 mM stock solution of GSH in the Reaction Buffer.
-
-
Cleavage Reaction:
-
Add the GSH stock solution to the antibody-SS-payload conjugate to a final concentration of 5-10 mM.
-
Incubate for 1-3 hours at 37°C. Cleavage with GSH is generally slower than with DTT or TCEP.[14]
-
Analysis of Cleavage:
-
The release of the payload can be analyzed by various techniques such as SDS-PAGE (under non-reducing and reducing conditions), HPLC, or mass spectrometry, depending on the nature of the payload.
Quantitative Data
Tetrazine-TCO Ligation Kinetics
The reaction between tetrazine and TCO is characterized by its rapid second-order rate constants.
| Tetrazine Derivative | Dienophile | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 | [8][15] |
| Hydrogen-substituted tetrazines | trans-cyclooctene | up to 30,000 | [7][11] |
| Methyl-substituted tetrazines | trans-cyclooctene | ~1000 | [7] |
Note: The reaction kinetics can be influenced by the specific substituents on both the tetrazine and the TCO, as well as the solvent system used.[6]
Disulfide Bond Reduction
The rate of disulfide bond cleavage is dependent on the reducing agent, its concentration, pH, and temperature.
| Reducing Agent | Typical Concentration | Typical Incubation Time | Notes | Reference |
| TCEP | 5-50 mM | < 5 minutes to 1 hour | Effective over a broad pH range (1.5-9.0); does not need to be removed before maleimide reactions. | [12][13] |
| DTT | 10-100 mM | 30-60 minutes | Less stable than TCEP; must be removed before maleimide reactions. | |
| GSH | 1-10 mM | 1-3 hours | Biologically relevant reducing agent; cleavage is generally slower. | [14][16] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency with this compound | - Presence of primary amines in the buffer (e.g., Tris, glycine).- Hydrolysis of the NHS ester. | - Use a buffer free of primary amines (e.g., PBS, bicarbonate).- Prepare the this compound solution immediately before use and minimize exposure to moisture.[10] |
| Low Yield of Final Conjugate | - Inefficient TCO-tetrazine ligation.- Steric hindrance. | - Ensure a slight molar excess of the TCO-modified molecule.- Consider using a linker with a PEG spacer to reduce steric hindrance.[7] |
| Incomplete Cleavage of Disulfide Bond | - Insufficient concentration of reducing agent.- Inaccessible disulfide bond. | - Increase the concentration of the reducing agent or the incubation time.- If the disulfide bond is sterically hindered, consider adding a denaturant (e.g., for non-native disulfide bonds in proteins). |
| Precipitation of Antibody/Conjugate | - Aggregation due to hydrophobic interactions. | - Perform conjugation at a lower concentration.- Use a linker with a hydrophilic PEG spacer.[7] |
References
- 1. pnas.org [pnas.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. biorbyt.com [biorbyt.com]
- 4. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bot Detection [iris-biotech.de]
- 8. Bioorthogonal Probes [biosyn.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. vectorlabs.com [vectorlabs.com]
- 12. Disulfide reduction using TCEP reaction [biosyn.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tetrazine-SS-NHS in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tetrazine-SS-NHS ester as a powerful tool for live cell imaging. This heterobifunctional linker enables the selective and reversible labeling of biomolecules through a two-step bioorthogonal chemistry approach, offering exceptional control and versatility for a wide range of cellular imaging applications.
Introduction
This compound is a cleavable linker that incorporates a tetrazine moiety for bioorthogonal reaction, a disulfide (SS) bond for cleavability, and an N-hydroxysuccinimide (NHS) ester for amine reactivity.[1][2] This unique combination of features allows for a "pre-targeting" strategy in live cell imaging. First, a biomolecule of interest is labeled with a trans-cyclooctene (TCO) group. Subsequently, a tetrazine-functionalized probe, such as a fluorescent dye conjugated to this compound, is introduced. The tetrazine and TCO groups undergo a rapid and highly specific inverse electron demand Diels-Alder (iEDDA) cycloaddition, leading to the formation of a stable covalent bond.[1][3] This reaction is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological processes.[1][4] The disulfide bond within the linker provides an additional layer of control, as it can be cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), allowing for the removal of the label.[1][2]
A key advantage of using tetrazine-based probes is their fluorogenic nature. Many tetrazine-dye conjugates exhibit quenched fluorescence that is significantly enhanced upon reaction with a TCO group, leading to a high signal-to-noise ratio and enabling wash-free imaging.[5][6][7]
Chemical Properties and Reaction Kinetics
The iEDDA reaction between tetrazines and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 30,000 M⁻¹s⁻¹.[8][9] This rapid kinetics allows for efficient labeling even at low concentrations of reactants, which is crucial for minimizing cellular perturbation. The stability of tetrazines can vary, with some derivatives showing hydrolysis in aqueous buffers over time.[10] Therefore, careful selection of the tetrazine derivative and experimental conditions is important for optimal performance.
Table 1: Quantitative Data for Tetrazine-TCO Bioorthogonal Reaction
| Parameter | Value | Reference |
| Reaction Type | Inverse Electron Demand Diels-Alder (iEDDA) Cycloaddition | [1][3] |
| Reactants | Tetrazine and Trans-cyclooctene (TCO) | [1] |
| Reaction Kinetics (k₂) | Up to 30,000 M⁻¹s⁻¹ | [8][9] |
| Cleavage Agent | DTT, TCEP, or GSH | [1][2] |
Applications in Live Cell Imaging
The this compound linker, in combination with TCO-functionalized biomolecules, has been successfully employed in a variety of live cell imaging applications, including:
-
Pre-targeted Cell Surface Labeling: Antibodies or other targeting ligands modified with TCO can be used to label specific cell surface receptors. Subsequent addition of a tetrazine-fluorophore conjugate allows for precise visualization of the targeted cells.[11]
-
Imaging the Cytoskeleton: Phalloidin, a toxin that binds to actin filaments, can be conjugated to TCO. This allows for the subsequent labeling and visualization of the actin cytoskeleton in fixed and living cells with tetrazine-dyes.[5]
-
Small Molecule Tracking: Bioactive small molecules can be modified with TCO to track their localization and interaction partners within live cells.[12]
-
Super-Resolution Microscopy: The high specificity and efficiency of the tetrazine-TCO ligation make it an excellent tool for preparing samples for super-resolution imaging techniques like dSTORM, enabling visualization of cellular structures with nanoscale resolution.[7][13][14][15]
Experimental Protocols
Protocol 1: General Two-Step Labeling of Live Cells
This protocol describes a general workflow for labeling live cells using a TCO-modified targeting molecule and a this compound conjugated fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes suitable for microscopy
-
TCO-functionalized targeting molecule (e.g., antibody, protein, or small molecule)
-
This compound ester
-
Amine-reactive fluorescent dye with a compatible NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium
-
Reducing agent solution (e.g., 10-50 mM DTT or 5-10 mM TCEP in PBS)
Procedure:
Step 1: Preparation of Tetrazine-Fluorophore Conjugate
-
Dissolve the amine-reactive fluorescent dye and a molar excess of this compound ester in anhydrous DMSO.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.
-
The resulting Tetrazine-SS-Fluorophore conjugate can be used directly or purified by chromatography if necessary.
Step 2: Pre-targeting Cells with TCO-functionalized Molecule
-
Incubate the live cells with the TCO-functionalized targeting molecule in cell culture medium at an optimized concentration and time (typically in the nanomolar to low micromolar range for 30-60 minutes at 37°C).
-
Wash the cells 2-3 times with warm PBS or cell culture medium to remove any unbound TCO-reagent.
Step 3: Labeling with Tetrazine-SS-Fluorophore
-
Dilute the Tetrazine-SS-Fluorophore conjugate in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Add the tetrazine solution to the pre-targeted cells and incubate for 10-30 minutes at 37°C, protected from light.[14]
-
For fluorogenic probes, imaging can be performed directly without washing. For non-fluorogenic probes, wash the cells 2-3 times with warm PBS or cell culture medium to remove unbound tetrazine-fluorophore.
Step 4: Live Cell Imaging
-
Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Step 5: (Optional) Cleavage of the Disulfide Linker
-
To remove the fluorescent label, treat the cells with a freshly prepared solution of DTT or TCEP in PBS.
-
Incubate for 10-30 minutes at 37°C.
-
Wash the cells with PBS and image again to confirm the removal of the fluorescent signal.
Table 2: Typical Experimental Parameters
| Parameter | Recommended Range | Notes |
| TCO-Targeting Molecule Concentration | 10 nM - 10 µM | Optimize for specific target and cell type. |
| TCO Incubation Time | 30 - 60 minutes | |
| Tetrazine-Fluorophore Concentration | 1 - 10 µM | [14] |
| Tetrazine Incubation Time | 10 - 30 minutes | [14] |
| DTT Concentration for Cleavage | 10 - 50 mM | Prepare fresh. |
| TCEP Concentration for Cleavage | 5 - 10 mM | More stable than DTT. |
| Cleavage Incubation Time | 10 - 30 minutes |
Visualizations
Experimental Workflow
Caption: Experimental workflow for live cell imaging.
Bioorthogonal Reaction and Cleavage Mechanism
Caption: Chemical reaction and cleavage mechanism.
Conclusion
This compound ester is a versatile and powerful tool for live cell imaging, offering high specificity, rapid kinetics, and the unique advantages of fluorogenicity and cleavability. The pre-targeting approach minimizes the exposure of cells to potentially harmful labeling reagents and allows for precise temporal and spatial control over fluorescent labeling. These features make it an invaluable reagent for researchers in cell biology, drug development, and various other life science disciplines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]
- 4. Tetrazine bioorthogonal chemistry derived in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the photophysical mechanistic mysteries of tetrazine-functionalized fluorogenic labels - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07018F [pubs.rsc.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Site-Specific Antibody Functionalization Using Tetrazine–Styrene Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tetrazine-Based Cycloadditions: Application to Pretargeted Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Antibody-Drug Conjugates (ADCs) using a Tetrazine-SS-NHS Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the development of ADCs using a specific type of cleavable linker: the Tetrazine-SS-NHS linker.
This innovative linker utilizes a two-step bioorthogonal conjugation strategy. First, the antibody is modified with a trans-cyclooctene (TCO) group. In a separate process, the cytotoxic payload is attached to the this compound linker. Finally, the TCO-modified antibody and the tetrazine-payload conjugate are joined via an inverse electron demand Diels-Alder (iEDDA) cycloaddition, a highly efficient and specific "click chemistry" reaction. The inclusion of a disulfide bond (-SS-) within the linker allows for the selective release of the payload within the reducing environment of the tumor cell, enhancing its therapeutic window.
These notes provide a comprehensive guide, from the initial conjugation steps to the characterization and evaluation of the final ADC product.
Data Presentation
The following tables summarize typical quantitative data obtained during the development of ADCs utilizing a TCO-tetrazine conjugation strategy with a cleavable disulfide linker. The data presented here are representative examples and may vary depending on the specific antibody, payload, and experimental conditions.
Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
| Parameter | Representative Value | Method of Determination |
| TCO-to-Antibody Ratio | 2-4 | UV-Vis Spectroscopy, Mass Spectrometry |
| Drug-to-Linker Ratio | ~1 | Mass Spectrometry of Drug-Linker Conjugate |
| Final Average DAR | 1.8 - 3.8 | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry |
| Conjugation Efficiency | >90% | HIC-HPLC, SDS-PAGE |
Table 2: In Vitro Cytotoxicity Data
| ADC Construct | Target Cell Line (Antigen-Positive) | Target Cell Line (Antigen-Negative) | IC50 (nM) |
| Anti-HER2-Tetrazine-SS-MMAE | SK-BR-3 (HER2+++) | MCF-7 (HER2+) | 0.5 - 5 |
| Anti-HER2-Tetrazine-SS-MMAE | SK-BR-3 (HER2+++) | MDA-MB-231 (HER2-) | >1000 |
| Non-targeting IgG-Tetrazine-SS-MMAE | SK-BR-3 (HER2+++) | N/A | >1000 |
| Free MMAE Payload | SK-BR-3 (HER2+++) | MCF-7 (HER2+) | 1 - 10 |
Table 3: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| SK-BR-3 Breast Cancer | Vehicle Control | - | 0 |
| SK-BR-3 Breast Cancer | Non-targeting ADC | 3 | <10 |
| SK-BR-3 Breast Cancer | Anti-HER2-Tetrazine-SS-MMAE | 1 | 50 - 70 |
| SK-BR-3 Breast Cancer | Anti-HER2-Tetrazine-SS-MMAE | 3 | >90 (Tumor Regression) |
Experimental Protocols
Protocol 1: Modification of Antibody with TCO-NHS Ester
This protocol describes the modification of a monoclonal antibody with a trans-cyclooctene (TCO) group using an NHS ester derivative.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester (e.g., TCO-PEG4-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), purify the antibody using a desalting column or dialysis against PBS, pH 7.4.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
-
TCO-NHS Ester Solution Preparation:
-
Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.5) to the antibody solution to a final concentration of 10-20% (v/v).
-
Add a 5-20 molar excess of the TCO-NHS ester solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to quench any unreacted TCO-NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of TCO-Modified Antibody:
-
Remove excess, unreacted TCO-NHS ester and quenching buffer by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.
-
Collect the purified TCO-modified antibody.
-
-
Characterization:
-
Determine the concentration of the TCO-modified antibody using a UV-Vis spectrophotometer at 280 nm.
-
The degree of labeling (DOL) or TCO-to-antibody ratio can be determined using mass spectrometry or by reacting the modified antibody with a tetrazine-fluorophore and measuring the absorbance.
-
Protocol 2: Conjugation of Cytotoxic Payload to this compound Linker
This protocol outlines the reaction of a cytotoxic payload containing a primary amine with the this compound linker.
Materials:
-
Amine-containing cytotoxic payload (e.g., MMAE)
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
High-Performance Liquid Chromatography (HPLC) for purification
Procedure:
-
Reaction Setup:
-
Dissolve the amine-containing cytotoxic payload and a 1.1 to 1.5 molar equivalent of the this compound linker in anhydrous DMF or DMSO.
-
Add 2-3 molar equivalents of a non-nucleophilic base such as TEA or DIPEA to the reaction mixture.
-
-
Conjugation Reaction:
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Purification:
-
Purify the resulting drug-tetrazine conjugate by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the drug-tetrazine conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the drug-tetrazine conjugate using LC-MS and NMR spectroscopy.
-
Protocol 3: Final ADC Synthesis via TCO-Tetrazine Ligation
This protocol describes the final "click" reaction between the TCO-modified antibody and the drug-tetrazine conjugate.
Materials:
-
TCO-modified antibody (from Protocol 1)
-
Drug-tetrazine conjugate (from Protocol 2)
-
PBS, pH 7.4
-
Size Exclusion Chromatography (SEC) system for purification
Procedure:
-
Reaction Setup:
-
Dissolve the drug-tetrazine conjugate in a minimal amount of a water-miscible solvent like DMSO.
-
Add a 1.5 to 3 molar excess of the drug-tetrazine conjugate solution to the TCO-modified antibody in PBS, pH 7.4.
-
-
Ligation Reaction:
-
Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight. The reaction can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-tetrazine conjugate and any potential aggregates using a size exclusion chromatography (SEC) column equilibrated with a formulation buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC.
-
-
Characterization of the Final ADC:
-
Purity and Aggregation: Analyze the purified ADC by SEC-HPLC.
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC)-HPLC or mass spectrometry.
-
In Vitro Binding: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen using ELISA or flow cytometry.
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potency of the ADC in killing target cancer cells.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium.
-
Remove the old medium from the cells and add 100 µL of the various treatment solutions to the respective wells. Include untreated control wells.
-
Incubate the plates for 72-96 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value using a suitable curve-fitting software.
-
Protocol 5: Assessment of Disulfide Linker Cleavage
This protocol assesses the cleavage of the disulfide bond in the linker in the presence of a reducing agent.
Materials:
-
Purified ADC
-
PBS, pH 7.4
-
Glutathione (GSH) or Dithiothreitol (DTT)
-
HIC-HPLC system
Procedure:
-
Incubation with Reducing Agent:
-
Incubate the ADC (e.g., at 1 mg/mL) in PBS, pH 7.4, with a physiological concentration of a reducing agent (e.g., 5 mM GSH) at 37°C.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Analysis:
-
Analyze the aliquots by HIC-HPLC. Cleavage of the disulfide linker and release of the payload will result in a decrease in the hydrophobicity of the antibody, leading to a shift in the retention time.
-
The appearance of peaks corresponding to the unconjugated antibody will indicate linker cleavage. The rate of cleavage can be quantified by monitoring the decrease in the area of the ADC peaks and the increase in the area of the unconjugated antibody peak over time.
-
Visualizations
Caption: Experimental workflow for the synthesis of an ADC using a this compound linker.
Caption: General mechanism of action for an ADC with a cleavable disulfide linker.
Caption: Signaling pathway for a Pyrrolobenzodiazepine (PBD) dimer payload.[1]
References
Application Notes and Protocols for Tetrazine-SS-NHS in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Tetrazine-SS-NHS ester in the development of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs). This heterobifunctional linker enables a powerful two-step conjugation strategy, combining the reliability of amine-reactive chemistry with the speed and specificity of bioorthogonal click chemistry. The incorporated disulfide bond offers a glutathione-sensitive cleavage mechanism for targeted drug release within the tumor microenvironment.
Introduction to this compound Ester
This compound is a versatile linker molecule designed for the precise construction of bioconjugates.[1] It features three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines, such as the lysine residues on the surface of antibodies and other proteins, to form stable amide bonds.[]
-
Disulfide (SS) Bond: This bond is relatively stable in the bloodstream but is readily cleaved in the reducing environment of the cell cytoplasm, where the concentration of glutathione (GSH) is significantly higher (1-10 mM) compared to the plasma (~5 µM).[][] This differential stability allows for the targeted release of the conjugated drug inside cancer cells.[5]
-
Tetrazine Moiety: This group participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). This "click chemistry" reaction is extremely fast, highly selective, and biocompatible, proceeding efficiently under physiological conditions without the need for a catalyst.[1]
This unique combination of features makes this compound an ideal tool for a two-step "pre-targeting" approach or for conjugating different molecular entities with high precision and control.
Mechanism of Action in Targeted Drug Delivery
The targeted drug delivery system constructed with this compound relies on a multi-step process to deliver a cytotoxic payload specifically to cancer cells:
-
Targeting: The antibody component of the ADC binds to a specific antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through endocytosis.
-
Drug Release: Inside the cell, the high concentration of glutathione reduces the disulfide bond in the linker, cleaving it and releasing the cytotoxic drug.
-
Induction of Cell Death: The released drug can then interact with its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.
Quantitative Data Summary
The following tables summarize key quantitative data for an exemplary antibody-drug conjugate (ADC) targeting the HER2 receptor, constructed using a tetrazine-based cleavable linker and the cytotoxic payload Monomethyl Auristatin E (MMAE).
| Parameter | Value | Method | Reference |
| Conjugation Efficiency | |||
| Antibody Modification Efficiency | >95% | UV-Vis Spectroscopy | [6] |
| Drug Conjugation Efficiency | >90% | RP-HPLC | [7] |
| ADC Characteristics | |||
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC, UV-Vis, LC-MS | [8] |
| In Vitro Stability | |||
| Stability in Human Plasma (7 days) | >90% intact ADC | ELISA, LC-MS | [7][9] |
| In Vitro Cytotoxicity | |||
| IC50 (HER2-positive cells, e.g., BT-474, SK-BR-3) | 10 - 100 pM | MTT Assay | [7][10] |
| IC50 (HER2-negative cells, e.g., MCF-7) | >100 nM | MTT Assay | [10] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition (TGI) in mouse xenograft model | >80% | Caliper Measurement | [11][12] |
Experimental Protocols
Protocol for Antibody Modification with this compound Ester
This protocol describes the modification of a monoclonal antibody (mAb) with the this compound ester to introduce the tetrazine functionality.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), it must be purified by buffer exchange into the conjugation buffer using a desalting column.
-
Adjust the antibody concentration to 2-5 mg/mL in the conjugation buffer.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution.
-
-
Antibody-Tetrazine Conjugation:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation. Protect from light.
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Tetrazine-Modified Antibody:
-
Remove the excess, unreacted this compound and quenching buffer by passing the reaction mixture through a desalting column equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Collect the purified tetrazine-modified antibody.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
The degree of labeling (DOL) can be estimated by measuring the absorbance at the characteristic wavelength of the tetrazine (around 520 nm) and the antibody (280 nm), and applying the appropriate extinction coefficients.
-
Protocol for ADC Synthesis via Tetrazine-TCO Click Chemistry
This protocol describes the conjugation of a TCO-functionalized drug to the tetrazine-modified antibody.
Materials:
-
Tetrazine-modified antibody (from Protocol 4.1)
-
TCO-functionalized cytotoxic drug (e.g., TCO-MMAE)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Reaction Setup:
-
In a suitable reaction vessel, combine the tetrazine-modified antibody and a 1.5- to 3-fold molar excess of the TCO-functionalized drug in the reaction buffer.
-
-
Conjugation Reaction:
-
Incubate the reaction mixture for 1-4 hours at room temperature or 37°C with gentle agitation. The reaction progress can be monitored by the disappearance of the pink/red color of the tetrazine.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted drug and other small molecules using SEC.
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[][14]
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antigen-binding affinity of the antibody using an ELISA or Surface Plasmon Resonance (SPR) assay.
-
Protocol for In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the ADC's potency and specificity against cancer cell lines.
Materials:
-
HER2-positive cancer cell line (e.g., BT-474, SK-BR-3)
-
HER2-negative cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
ADC, unconjugated antibody, and free drug
-
MTT or other cell viability reagent
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[15]
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Add the MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using a suitable software.[16]
-
Protocol for In Vivo Tumor Growth Inhibition Study
This protocol describes the evaluation of the ADC's anti-tumor efficacy in a mouse xenograft model.[17]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
HER2-positive cancer cells
-
ADC, vehicle control, and other control articles
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the HER2-positive cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[18]
-
-
Animal Grouping and Dosing:
-
Randomize the mice into different treatment groups (e.g., vehicle control, ADC, unconjugated antibody).
-
Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined dose and schedule.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers two to three times per week. The tumor volume can be calculated using the formula: (Length × Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Perform statistical analysis to determine the significance of the observed differences.
-
Visualizations
Signaling Pathway of MMAE
Caption: Signaling pathway of MMAE-induced apoptosis.
Experimental Workflow for ADC Synthesis and Characterization
Caption: Workflow for ADC synthesis and evaluation.
Logical Relationship of Drug Release
Caption: Glutathione-mediated drug release mechanism.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: A Step-by-Step Guide for Tetrazine-SS-NHS Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the use of Tetrazine-SS-NHS ester in bioconjugation. This heterobifunctional crosslinker contains three key components: a tetrazine moiety, a cleavable disulfide bond, and an N-hydroxysuccinimide (NHS) ester. The NHS ester allows for covalent attachment to primary amines on biomolecules such as proteins, antibodies, and peptides. The tetrazine group enables an extremely fast and selective bioorthogonal reaction with a trans-cyclooctene (TCO)-modified molecule through an inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] The incorporated disulfide bond provides a cleavable linkage, allowing for the release of the conjugated molecule under reducing conditions.[2]
This "click chemistry" approach is highly efficient, biocompatible, and proceeds rapidly under mild, aqueous conditions without the need for a catalyst.[1][3] These characteristics make this compound a valuable tool in various applications, including the development of antibody-drug conjugates (ADCs), fluorescent imaging, and targeted drug delivery.[2][4][5][6]
Principle of this compound Conjugation
The conjugation process involves two main steps:
-
Amine Labeling: The NHS ester of the this compound linker reacts with primary amines (-NH2) on the target biomolecule (e.g., lysine residues on a protein) to form a stable amide bond. This step introduces the tetrazine moiety onto the biomolecule.
-
Bioorthogonal Ligation: The tetrazine-modified biomolecule is then reacted with a TCO-containing molecule. The iEDDA reaction between the tetrazine and TCO is exceptionally fast and specific, resulting in a stable conjugate.[1][3][7]
The disulfide bond within the linker can be subsequently cleaved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2]
Materials and Equipment
Reagents:
-
Biomolecule to be labeled (e.g., antibody, protein)
-
This compound ester
-
TCO-functionalized molecule
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer)[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Reducing Agents (for cleavage): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Purification resins (e.g., size-exclusion chromatography columns like PD-10, spin desalting columns)
Equipment:
-
Microcentrifuge tubes
-
Pipettes
-
Reaction tube rotator/mixer
-
Spectrophotometer or Fluorometer for concentration determination
-
HPLC system for purification and analysis (optional)
-
Mass spectrometer for characterization (optional)
Experimental Protocols
Part 1: Labeling of Biomolecule with this compound
This protocol describes the labeling of a protein with this compound. The molar excess of the linker may need to be optimized depending on the protein and the desired degree of labeling.
1.1. Preparation of Reagents:
-
Biomolecule Solution: Prepare the protein solution in an amine-free reaction buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve the this compound ester in anhydrous DMF or DMSO to a concentration of 10 mM.[8] NHS esters are moisture-sensitive, so it is crucial to minimize exposure to air and humidity.[8]
1.2. Conjugation Reaction:
-
Calculate the required volume of the this compound stock solution to achieve the desired molar excess. A 10- to 20-fold molar excess of the linker to the protein is a good starting point.[8]
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[8]
1.3. Quenching the Reaction:
-
Add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
1.4. Purification of the Tetrazine-Labeled Biomolecule:
-
Remove the excess, unreacted this compound and quenching buffer components by size-exclusion chromatography (e.g., using a PD-10 desalting column) or dialysis.
-
The purified tetrazine-labeled protein can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Part 2: TCO-Tetrazine Ligation
This part of the protocol describes the reaction of the tetrazine-labeled biomolecule with a TCO-functionalized molecule.
2.1. Ligation Reaction:
-
Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or aqueous buffer).
-
Add the TCO-functionalized molecule to the purified tetrazine-labeled biomolecule. A 1.1 to 2-fold molar excess of the TCO reagent over the tetrazine-labeled biomolecule is recommended.[8]
-
Incubate the reaction for 30-120 minutes at room temperature or 4°C.[8] The reaction is often complete within minutes due to the fast kinetics of the iEDDA reaction.[7]
2.2. Purification of the Final Conjugate:
-
Purify the final conjugate to remove any unreacted TCO-functionalized molecule using an appropriate method such as size-exclusion chromatography, affinity chromatography, or HPLC.
Part 3: Cleavage of the Disulfide Bond (Optional)
The disulfide bond in the linker can be cleaved to release the conjugated molecules.
3.1. Cleavage Reaction:
-
Prepare a solution of the reducing agent.
-
Add the reducing agent solution to the purified conjugate.
-
Incubate the reaction at room temperature for 30-60 minutes.
3.2. Analysis of Cleavage:
-
The cleavage can be confirmed by methods such as SDS-PAGE (under reducing vs. non-reducing conditions), HPLC, or mass spectrometry.
Data Presentation
Table 1: Recommended Reaction Parameters for this compound Conjugation
| Parameter | Recommended Value | Notes |
| Biomolecule Labeling | ||
| Biomolecule Concentration | 1-10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Reaction Buffer | PBS, HEPES, Borate buffer (amine-free) | pH 7.2 - 8.5.[8] |
| This compound Molar Excess | 10-20x | May require optimization based on the biomolecule.[8] |
| Incubation Time | 30-60 min at RT or 2 hours on ice | Longer times do not necessarily improve efficiency.[8] |
| Quenching Reagent | Tris or Glycine | Final concentration of 50-100 mM. |
| TCO-Tetrazine Ligation | ||
| TCO Reagent Molar Excess | 1.1-2x | A slight excess ensures complete reaction of the tetrazine.[8] |
| Incubation Time | 30-120 min at RT or 4°C | Reaction is typically very fast.[8] |
| Disulfide Bond Cleavage | ||
| DTT Concentration | 10-100 mM | [9] |
| TCEP Concentration | 5-50 mM | [10] |
| Incubation Time | 30-60 min at RT |
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound conjugation.
Caption: Chemical pathway of this compound conjugation and cleavage.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inactive NHS ester due to hydrolysis. | Prepare fresh this compound stock solution in anhydrous solvent. |
| Presence of primary amines in the buffer. | Use an amine-free buffer (e.g., PBS, HEPES). | |
| Low protein concentration. | Increase the protein concentration. | |
| Incorrect pH. | Ensure the reaction pH is between 7.2 and 8.5. | |
| Protein Precipitation | High concentration of organic solvent. | Minimize the volume of DMF or DMSO added. |
| Protein instability under reaction conditions. | Perform the reaction on ice. | |
| No TCO-Tetrazine Ligation | Degradation of the tetrazine moiety. | Store the tetrazine-labeled biomolecule protected from light and at an appropriate temperature. |
| Inactive TCO reagent. | Use a fresh TCO reagent. | |
| Incomplete Disulfide Cleavage | Insufficient reducing agent. | Increase the concentration of DTT or TCEP. |
| Short incubation time. | Increase the incubation time for the cleavage reaction. |
Conclusion
The this compound linker provides a powerful and versatile tool for the conjugation of biomolecules. Its high reactivity, specificity, and the option for subsequent cleavage of the disulfide bond make it suitable for a wide range of applications in research, diagnostics, and therapeutics. By following the detailed protocols and considering the key parameters outlined in this guide, researchers can effectively utilize this technology for their specific needs.
References
- 1. broadpharm.com [broadpharm.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction: rapid, catalyst-free and mild conversion of 1,4-dihydropyridazines to pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bot Detection [iris-biotech.de]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for NHS Ester Coupling: Buffer Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) ester chemistry is a widely utilized and robust method for the covalent modification of biomolecules, particularly for labeling proteins, antibodies, and oligonucleotides with tags such as fluorescent dyes, biotin, or drug molecules. The reaction involves the formation of a stable amide bond between an NHS ester and a primary amine on the target biomolecule. The efficiency and specificity of this coupling reaction are highly dependent on the buffer conditions. This document provides detailed application notes and protocols to optimize buffer conditions for successful NHS ester coupling.
The reaction of NHS esters with primary amines is a nucleophilic acyl substitution. For the reaction to proceed efficiently, the primary amine on the biomolecule must be in its deprotonated, nucleophilic state.[1] This is balanced against the competing hydrolysis of the NHS ester, which is also pH-dependent and increases at higher pH values.[2][3] Therefore, careful control of the reaction buffer is critical for maximizing the yield of the desired conjugate while minimizing side reactions.
Key Buffer Parameters for NHS Ester Coupling
The success of an NHS ester coupling reaction is governed by several key buffer parameters:
-
pH: The pH of the reaction buffer is the most critical factor.[4] The optimal pH range for NHS ester coupling is typically between 7.2 and 8.5 .[2][] Within this range, a sufficient number of primary amines are deprotonated and available for reaction, while the rate of NHS ester hydrolysis is manageable. At lower pH, the primary amines are protonated, rendering them non-nucleophilic and unreactive.[4] At pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which can lead to lower coupling efficiency.[2][3][4]
-
Buffer Type: The choice of buffer is crucial to avoid unwanted side reactions. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not recommended as they will compete with the target biomolecule for reaction with the NHS ester.[2][6] However, Tris or glycine can be used to quench the reaction after the desired incubation time.[1][2]
-
Buffer Concentration: A buffer concentration of 0.1 M to 0.2 M is generally recommended.[4][8] For large-scale reactions, where the hydrolysis of the NHS ester can lead to a drop in pH, using a more concentrated buffer can help maintain the desired pH throughout the reaction.[4][9]
-
Temperature: NHS ester coupling reactions are typically performed at room temperature (25°C) or at 4°C .[2][] Reactions at room temperature are generally faster, with typical incubation times ranging from 30 minutes to 2 hours.[] Reactions at 4°C proceed more slowly, often requiring overnight incubation, but can be beneficial for temperature-sensitive biomolecules. The lower temperature also slows the rate of NHS ester hydrolysis.[2]
Quantitative Data on Buffer Conditions
The following table summarizes the key quantitative parameters for optimizing NHS ester coupling reactions.
| Parameter | Recommended Range/Value | Notes | Source(s) |
| pH | 7.2 - 8.5 (Optimal: 8.3 - 8.5) | Balances amine reactivity and NHS ester hydrolysis. | [2][4][] |
| Buffer Type | Phosphate, Bicarbonate, Borate, HEPES | Avoid buffers with primary amines (e.g., Tris, Glycine). | [2][4][7] |
| Buffer Concentration | 0.1 M - 0.2 M | Higher concentrations can be used for large-scale reactions to buffer against pH changes. | [4][8] |
| Temperature | Room Temperature (25°C) or 4°C | Room temperature reactions are faster (0.5 - 4 hours). 4°C reactions are slower but reduce hydrolysis. | [2][] |
| NHS Ester Half-life | ~4-5 hours at pH 7.0, 0°C | Decreases to ~10 minutes at pH 8.6, 4°C. | [2][3] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling a protein with a fluorescent dye NHS ester.
Materials:
-
Protein solution (2-10 mg/mL in a suitable buffer)
-
NHS ester of the fluorescent dye
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.[4]
-
Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]
-
Perform the Coupling Reaction:
-
Add the NHS ester stock solution to the protein solution. A molar excess of the NHS ester (typically 5- to 20-fold) is recommended. The optimal ratio should be determined empirically for each protein and label.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight, with gentle stirring.[4][10]
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1]
-
Purify the Conjugate: Remove the unreacted label and byproducts by passing the reaction mixture over a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Oligonucleotide Labeling with an NHS Ester
This protocol describes the labeling of an amine-modified oligonucleotide.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester of the desired label
-
0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Anhydrous DMSO or DMF
-
Desalting column for purification
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in 0.1 M sodium bicarbonate buffer.[10]
-
Prepare the NHS Ester Stock Solution: Dissolve the NHS ester in a small volume of anhydrous DMSO or DMF.[10]
-
Perform the Coupling Reaction:
-
Purify the Conjugate: Purify the labeled oligonucleotide from the excess NHS ester and byproducts using a desalting column.
Visualizing the NHS Ester Coupling Workflow
The following diagram illustrates the key steps and considerations in a typical NHS ester coupling experiment.
Caption: Workflow for NHS ester coupling.
Signaling Pathway of NHS Ester Reaction
The following diagram illustrates the chemical reaction pathway for NHS ester coupling with a primary amine.
Caption: NHS ester reaction mechanism.
References
- 1. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. lumiprobe.com [lumiprobe.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. glenresearch.com [glenresearch.com]
Molar Excess Calculation for Tetrazine-SS-NHS Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of Tetrazine-SS-NHS esters in bioconjugation has become a cornerstone for the development of advanced therapeutics, diagnostics, and research tools. This heterobifunctional linker combines three key functionalities: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules, a cleavable disulfide bond for controlled release, and a tetrazine moiety for bioorthogonal "click chemistry" ligation with trans-cyclooctene (TCO) tagged molecules.[1][2] This system offers high selectivity, rapid reaction kinetics, and the ability to perform conjugations in complex biological media.[3][4]
This document provides detailed application notes and protocols for the use of this compound esters, with a focus on the critical aspect of molar excess calculation to achieve desired labeling efficiencies.
Chemical Reaction Pathway
The overall process involves a two-step reaction. First, the NHS ester of the this compound linker reacts with primary amines (e.g., lysine residues) on a protein of interest, such as an antibody, to form a stable amide bond. Subsequently, the tetrazine-modified protein is reacted with a TCO-modified molecule in a highly efficient inverse-electron-demand Diels-Alder cycloaddition.[3][4]
Caption: Chemical reaction pathway for this compound conjugation.
Molar Excess Calculation and Optimization
The molar excess of the this compound ester relative to the biomolecule is a critical parameter that dictates the degree of labeling (DOL). An insufficient molar excess will result in a low DOL, while an excessive amount can lead to protein precipitation or altered biological activity due to modification of too many residues. Optimization is often required for each specific protein and application.
Table 1: Recommended Molar Excess of this compound Ester for Protein Conjugation
| Protein Concentration | Recommended Molar Excess (Linker:Protein) | Expected Degree of Labeling (DOL) | Notes |
| > 5 mg/mL | 10-fold | Low to Moderate | A good starting point for dense protein solutions to avoid over-labeling.[5] |
| 1 - 5 mg/mL | 20-fold to 50-fold | Moderate to High | Commonly used range for antibodies and other proteins.[5][6] |
| < 1 mg/mL | 50-fold or higher | High | Higher excess is needed to drive the reaction in dilute solutions.[5] |
Note: These are general guidelines. The optimal molar excess should be determined empirically for each specific application.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound Ester
This protocol outlines the fundamental steps for conjugating a this compound ester to a protein containing primary amines.
Caption: Experimental workflow for protein labeling with this compound.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[5]
-
This compound ester.[1]
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).[5]
-
Purification column (e.g., size exclusion chromatography, dialysis cassette).[8]
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in a buffer that does not contain primary amines (e.g., Tris, glycine), as these will compete with the NHS ester reaction.[5] Suitable buffers include phosphate-buffered saline (PBS) at a pH between 7.2 and 8.5.[7]
-
The optimal pH for the NHS ester reaction is typically between 8.3 and 8.5.[7]
-
The protein concentration should ideally be between 1-10 mg/mL.[7]
-
-
Prepare the this compound Stock Solution:
-
Calculate the Required Volume of this compound Stock Solution:
-
Step 1: Calculate the moles of protein.
-
Moles of Protein = (Mass of Protein (g)) / (Molecular Weight of Protein ( g/mol ))
-
-
Step 2: Calculate the moles of linker needed based on the desired molar excess.
-
Moles of Linker = Moles of Protein × Desired Molar Excess
-
-
Step 3: Calculate the volume of the linker stock solution to add.
-
Volume of Linker Stock (L) = Moles of Linker / Concentration of Linker Stock (mol/L)
-
-
-
Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or overnight at 4°C.[5] The optimal incubation time may need to be determined empirically.
-
-
Quenching:
-
Purification:
-
Remove excess, unreacted this compound and quenching reagents by size exclusion chromatography (e.g., a PD-10 desalting column), dialysis, or spin filtration.[8]
-
Protocol 2: Click Chemistry Reaction with a TCO-Modified Molecule
This protocol describes the reaction between the newly synthesized tetrazine-labeled protein and a trans-cyclooctene (TCO)-modified molecule.
Materials:
-
Purified tetrazine-labeled protein.
-
TCO-modified molecule.
-
Reaction buffer (e.g., PBS, pH 6.0-9.0).[3]
Procedure:
-
Prepare the Reactants:
-
Ensure both the tetrazine-labeled protein and the TCO-modified molecule are in a compatible reaction buffer.
-
-
Reaction:
-
Mix the tetrazine-labeled protein and the TCO-modified molecule in the desired molar ratio. A slight molar excess (e.g., 1.1 to 2-fold) of one reactant can be used to drive the reaction to completion.[5] For protein-protein conjugations, a 1:1 molar ratio is often used.[3]
-
Incubate the reaction for 10-60 minutes at room temperature or 30-120 minutes at 4°C.[5] The reaction is often rapid, and the progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[3]
-
-
Purification (Optional):
-
If necessary, the final conjugate can be purified from any unreacted starting materials using size exclusion chromatography or other appropriate chromatographic techniques.[9]
-
The Role of the Disulfide Bond
The disulfide bond within the this compound linker provides a cleavable linkage.[2][10] This is particularly useful in applications such as drug delivery, where the release of a payload is desired under specific reducing conditions, such as those found within the intracellular environment. The disulfide bond can be cleaved using reducing agents like dithiothreitol (DTT) or glutathione.[2]
Conclusion
The successful use of this compound esters in bioconjugation hinges on the careful calculation and optimization of the molar excess of the linker to the target biomolecule. By following the protocols outlined in this document and empirically determining the optimal reaction conditions for a specific system, researchers can achieve efficient and reproducible conjugations for a wide range of applications in drug development and scientific research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Bot Detection [iris-biotech.de]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. broadpharm.com [broadpharm.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
Application Notes and Protocols for the Purification of Tetrazine-SS-NHS Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of biomolecules using Tetrazine-SS-NHS esters is a powerful strategy in the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs), and advanced bioanalytical reagents. This heterobifunctional linker combines three key features: a stable N-hydroxysuccinimide (NHS) ester for efficient coupling to primary amines on biomolecules, a disulfide (-SS-) bond that allows for cleavability in a reducing environment, and a tetrazine moiety for rapid and specific bioorthogonal ligation with a trans-cyclooctene (TCO) partner.
Proper purification of the resulting Tetrazine-SS-biomolecule conjugate is a critical step to ensure the removal of unreacted reagents and byproducts, which is essential for the conjugate's performance, safety, and reproducibility in downstream applications. These application notes provide detailed protocols and guidance for the effective purification of these conjugates.
Core Principles of Purification
The purification process aims to separate the desired biomolecule-Tetrazine-SS conjugate from smaller molecular weight impurities. The primary contaminants include:
-
Excess this compound ester: Unreacted labeling reagent.
-
Hydrolyzed NHS ester: The NHS ester is susceptible to hydrolysis, creating a non-reactive carboxylic acid.[1][2]
-
N-hydroxysuccinimide (NHS): A byproduct of the conjugation reaction.[3]
The significant size difference between the biomolecule conjugate (e.g., an antibody at ~150 kDa) and these small molecule impurities (typically < 1 kDa) is the primary principle upon which purification is based.
Recommended Purification Method: Size Exclusion Chromatography (SEC)
Size exclusion chromatography (SEC), also known as gel filtration, is the most common and effective method for purifying protein and antibody conjugates.[1][2][4] It separates molecules based on their hydrodynamic radius, allowing for the efficient removal of small molecule contaminants from the much larger conjugate.[4]
Experimental Workflow for Conjugation and SEC Purification
The overall process involves dissolving the NHS ester, conjugating it to the biomolecule, and finally purifying the conjugate.
Caption: Workflow for biomolecule conjugation and purification.
Detailed Protocols
Protocol 1: General Conjugation of a Protein/Antibody with this compound Ester
Materials:
-
Protein/antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5. Avoid buffers containing primary amines like Tris or glycine.[1][2]
-
This compound ester.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3]
-
Reaction tubes.
Procedure:
-
Equilibrate Reagents: Allow the vial of this compound ester to warm to room temperature before opening to prevent moisture condensation.[2]
-
Prepare Protein Solution: Ensure the protein/antibody is in the correct amine-free buffer at the desired concentration.
-
Prepare NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of the this compound ester in anhydrous DMSO or DMF.[1] The NHS ester moiety readily hydrolyzes, so stock solutions should not be prepared in advance.[2]
-
Calculate Molar Excess: Determine the volume of the 10 mM stock solution needed to achieve the desired molar excess. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.
-
Conjugation Reaction: Add the calculated volume of the this compound ester stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[1][2]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[3] Incubation times may need optimization depending on the reactivity of the biomolecule.
Protocol 2: Purification of the Conjugate using Size Exclusion Chromatography (SEC)
Materials:
-
Crude conjugation reaction mixture.
-
SEC column (e.g., Sephadex G-25 for desalting, or a high-resolution column for fractionation).
-
Equilibration and Elution Buffer (e.g., PBS, pH 7.4).
-
Chromatography system.
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the chosen elution buffer.
-
Sample Preparation: Before loading, it is recommended to centrifuge (10,000 x g for 15 minutes) or filter (0.22 µm or 0.45 µm filter) the crude reaction mixture to remove any particulates that could clog the column.
-
Sample Loading: Load the clarified reaction mixture onto the equilibrated SEC column. The sample volume should not exceed the manufacturer's recommendation (typically 1-4% of the column volume for high-resolution fractionation).[4][5]
-
Elution: Begin the isocratic elution with the buffer at a flow rate appropriate for the column.[4] The larger conjugate will elute first, often in the void volume, followed by the smaller, unreacted components.
-
Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm (for the protein) and at the specific wavelength for the tetrazine (typically ~520-540 nm).
-
Analysis: Analyze the collected fractions to identify those containing the purified conjugate, free from contaminants.
Alternative Purification Methods
While SEC is the most widely applicable method, other techniques can be employed.
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Diffusion-based separation of molecules across a semi-permeable membrane based on size. | Simple, requires minimal specialized equipment. | Slow (can take hours to days), may result in sample dilution. |
| Ethanol Precipitation | Differential solubility in organic solvent. | Can be effective for oligonucleotides. | May not be suitable for all proteins, can cause denaturation. |
| Reverse-Phase HPLC | Separation based on hydrophobicity. | High resolution, provides analytical and preparative capabilities. | Can be denaturing for some proteins, requires more complex method development.[6][7] |
Characterization of the Purified Conjugate
After purification, it is crucial to characterize the conjugate to confirm its identity, purity, and the degree of labeling.
Logical Flow of Post-Purification Analysis
References
- 1. broadpharm.com [broadpharm.com]
- 2. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Tetrazine Glycoconjugate for Pretargeted Positron Emission Tomography Imaging of trans-Cyclooctene-Functionalized Molecular Spherical Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrazine-SS-NHS for Pretargeted PET Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the heterobifunctional, cleavable linker, Tetrazine-SS-NHS, in pretargeted Positron Emission Tomography (PET) imaging. This linker enables the conjugation of a tetrazine moiety to biomolecules via a disulfide bond, which can be cleaved in the reducing environment of the tumor microenvironment. This strategy, combined with the highly efficient inverse electron demand Diels-Alder (IEDDA) cycloaddition between tetrazine and a trans-cyclooctene (TCO)-modified radiotracer, offers a powerful approach for high-contrast tumor imaging.
Introduction to Pretargeted PET Imaging with this compound
Pretargeted PET imaging is a multi-step strategy designed to overcome the limitations of conventional radioimmunotherapy, where long-circulating antibodies labeled with long-lived radionuclides can lead to high background signals and radiation doses to healthy tissues. The pretargeting approach decouples the targeting of the tumor from the delivery of the radionuclide.
The workflow involves:
-
Administration of a targeting vector (e.g., an antibody) conjugated with a bioorthogonal handle, in this case, this compound.
-
Accumulation and Clearance: Allowing sufficient time for the antibody-tetrazine conjugate to accumulate at the tumor site and for the unbound conjugate to clear from circulation.
-
Administration of a radiolabeled probe: A small, rapidly clearing molecule functionalized with a complementary bioorthogonal handle (TCO) and labeled with a short-lived PET isotope is injected.
-
In Vivo Click Reaction: The radiolabeled TCO probe rapidly reacts with the tetrazine-modified antibody at the tumor site via the IEDDA reaction, leading to the retention of the PET tracer at the tumor.
-
Imaging: PET imaging is performed, benefiting from the high target-to-background ratios achieved.
The inclusion of a disulfide (-SS-) bond in the linker adds another layer of sophistication. Disulfide bonds are relatively stable in the bloodstream but can be cleaved by reducing agents such as glutathione, which is found in higher concentrations in the intracellular environment of tumors.[1][2] This cleavage can facilitate the release and accumulation of the radiolabeled payload within the tumor cells, potentially enhancing the imaging signal.
Quantitative Data Summary
While specific quantitative data for the this compound linker in PET imaging is not yet widely published, the following tables provide representative data from pretargeted PET imaging studies using non-cleavable tetrazine linkers. This data serves as a benchmark for the expected performance of a system utilizing a cleavable linker. The introduction of a cleavable linker is hypothesized to potentially increase tumor retention of the radiolabel after cleavage, though this may also depend on the properties of the cleaved, radiolabeled fragment.
Table 1: Representative Biodistribution Data for Pretargeted PET Imaging with 64Cu-labeled Tetrazine [3]
| Organ | %ID/g at 1 h | %ID/g at 12 h | %ID/g at 24 h |
| Blood | 1.5 ± 0.2 | 0.3 ± 0.1 | 0.2 ± 0.1 |
| Heart | 0.8 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Lungs | 1.2 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Liver | 2.5 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.1 |
| Spleen | 0.5 ± 0.1 | 0.2 ± 0.1 | 0.1 ± 0.0 |
| Kidneys | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.3 ± 0.1 |
| Muscle | 0.3 ± 0.1 | 0.2 ± 0.0 | 0.1 ± 0.0 |
| Tumor | 4.1 ± 0.3 | 4.2 ± 0.8 | 4.0 ± 0.9 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Table 2: Representative Biodistribution Data for Pretargeted PET Imaging with 18F-labeled Tetrazine [4]
| Organ | %ID/g at 1 h | %ID/g at 2 h | %ID/g at 4 h |
| Blood | 1.2 ± 0.3 | 0.6 ± 0.1 | 0.3 ± 0.1 |
| Heart | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.2 ± 0.0 |
| Lungs | 1.0 ± 0.2 | 0.6 ± 0.1 | 0.4 ± 0.1 |
| Liver | 1.5 ± 0.2 | 1.1 ± 0.2 | 0.8 ± 0.1 |
| Spleen | 0.4 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| Kidneys | 2.0 ± 0.4 | 1.2 ± 0.2 | 0.7 ± 0.1 |
| Muscle | 0.4 ± 0.1 | 0.3 ± 0.0 | 0.2 ± 0.0 |
| Tumor | 3.5 ± 0.5 | 5.1 ± 0.7 | 6.4 ± 0.8 |
%ID/g = percentage of injected dose per gram of tissue. Data are presented as mean ± standard deviation.
Table 3: Representative Radiolabeling Efficiencies of Tetrazine Derivatives
| PET Isotope | Tetrazine Derivative | Radiolabeling Yield | Reference |
| 68Ga | Ga-THP-tetrazine | >95% | [5] |
| 64Cu | NOTA-tetrazine | >99% | [3] |
| 18F | Al[18F]-NOTA-tetrazine | >94% | [4] |
Experimental Protocols
Synthesis of this compound
Materials:
-
Tetrazine-amine derivative
-
3-(2-pyridyldithio)propionic acid N-succinimidyl ester (SPDP)
-
Dithiothreitol (DTT)
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Activation of Tetrazine-amine:
-
Dissolve the tetrazine-amine derivative in anhydrous DMF.
-
Add an excess of SPDP (e.g., 1.5 equivalents) and a base such as TEA or DIPEA (e.g., 2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, the reaction mixture can be purified by silica gel chromatography to yield the tetrazine-pyridyldisulfide intermediate.
-
-
Reduction of the Pyridyldisulfide:
-
Dissolve the tetrazine-pyridyldisulfide intermediate in a suitable solvent (e.g., DMF/water mixture).
-
Add an excess of a reducing agent like DTT (e.g., 5 equivalents).
-
Stir the reaction at room temperature for 1-2 hours to cleave the disulfide bond and generate the free thiol on the tetrazine linker.
-
The product, Tetrazine-SH, can be purified by preparative HPLC.
-
-
Formation of the NHS Ester:
-
To a solution of Tetrazine-SH in anhydrous DMF, add N,N'-Disuccinimidyl carbonate (DSC) (e.g., 1.2 equivalents) and a base (e.g., TEA or DIPEA).
-
Stir the reaction at room temperature overnight.
-
The final product, this compound, can be purified by silica gel chromatography or preparative HPLC. The structure should be confirmed by NMR and mass spectrometry.
-
Conjugation of this compound to a Targeting Antibody
This protocol describes the conjugation of the this compound linker to primary amines (e.g., lysine residues) on an antibody.
Materials:
-
Targeting antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound linker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
PD-10 desalting columns (or similar size-exclusion chromatography system)
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified. Buffer exchange into PBS pH 7.4 using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.
-
-
Linker Preparation:
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Adjust the pH of the antibody solution to 8.5 by adding the reaction buffer.
-
Add the desired molar excess of the this compound stock solution to the antibody solution while gently vortexing. A typical starting point is a 10- to 20-fold molar excess of the linker over the antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubate for 15 minutes at room temperature.
-
Purify the antibody-tetrazine conjugate from excess linker and by-products using a PD-10 desalting column equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the antibody conjugate.
-
-
Characterization:
-
Determine the protein concentration of the conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the degree of labeling (DOL) by measuring the absorbance of the tetrazine at its characteristic wavelength (around 520 nm) and using the Beer-Lambert law.
-
Radiolabeling of a TCO-Containing Prosthetic Group
This is a general protocol for radiolabeling a TCO-containing molecule with a PET isotope like 68Ga or 18F. The specific chemistry will depend on the chelator or prosthetic group attached to the TCO.
Example with 68Ga-NOTA-TCO:
Materials:
-
NOTA-TCO conjugate
-
68Ge/68Ga generator
-
0.1 M HCl
-
Sodium acetate buffer (pH 4.5)
-
C18 Sep-Pak cartridge
-
Ethanol
-
Saline solution
Procedure:
-
Elution of 68Ga:
-
Elute the 68Ge/68Ga generator with 0.1 M HCl to obtain 68GaCl3.
-
-
Radiolabeling:
-
To a solution of NOTA-TCO in sodium acetate buffer, add the 68GaCl3 eluate.
-
Incubate the reaction mixture at 95°C for 10-15 minutes.
-
-
Purification:
-
Pass the reaction mixture through a C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted 68Ga.
-
Elute the 68Ga-NOTA-TCO with ethanol.
-
Evaporate the ethanol and reconstitute the radiolabeled product in saline for injection.
-
-
Quality Control:
-
Determine the radiochemical purity by radio-TLC or radio-HPLC.
-
In Vivo Pretargeted PET Imaging
Animal Model:
-
Athymic nude mice bearing tumor xenografts expressing the target antigen of the antibody.
Procedure:
-
Antibody-Tetrazine Conjugate Injection:
-
Administer the antibody-Tetrazine-SS-conjugate to the tumor-bearing mice via tail vein injection (e.g., 100 µg of antibody per mouse).
-
-
Accumulation and Clearance Period:
-
Allow the antibody conjugate to accumulate at the tumor and clear from the circulation. This period can range from 24 to 72 hours, depending on the pharmacokinetics of the antibody.
-
-
Radiotracer Injection:
-
Inject the radiolabeled TCO probe (e.g., 68Ga-NOTA-TCO, ~5-10 MBq per mouse) via the tail vein.
-
-
PET/CT Imaging:
-
Perform dynamic or static PET/CT scans at various time points post-radiotracer injection (e.g., 1, 2, 4, and 24 hours).
-
-
Biodistribution Study:
-
At the final imaging time point, euthanize the mice.
-
Collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Assessment of In Vivo Disulfide Bond Cleavage
To confirm the cleavage of the disulfide bond in vivo, the following experimental approaches can be considered:
-
Ex Vivo Tumor Homogenate Analysis:
-
After the biodistribution study, homogenize the tumor tissue in a lysis buffer.
-
Analyze the homogenate by radio-HPLC to identify the radiolabeled species. The cleavage of the disulfide bond would result in a radiolabeled fragment with a different retention time compared to the intact antibody-TCO-radiotracer complex.
-
-
Autoradiography and Immunohistochemistry:
-
Perform autoradiography on tumor sections to visualize the microscopic distribution of the radioactivity.
-
Correlate the autoradiography signal with immunohistochemical staining for the target antigen to assess if the radiolabel is localized intracellularly, which would be suggestive of linker cleavage and payload release.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Synthesis of a Pyridyl Disulfide End-Functionalized Glycopolymer for Conjugation to Biomolecules and Patterning on Gold Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. furthlab.xyz [furthlab.xyz]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Head-to-Head Comparison of the in Vivo Performance of Highly Reactive and Polar 18F-Labeled Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
Site-Specific Protein Modification with Tetrazine-SS-NHS: A Cleavable Approach for Bioconjugation
Application Notes and Protocols for Labeling Oligonucleotides with Tetrazine-SS-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of oligonucleotides with functional moieties is a cornerstone of modern biotechnology and drug development. Applications ranging from in vivo imaging and diagnostics to targeted therapeutics rely on the precise and efficient labeling of these nucleic acid polymers. Tetrazine-SS-NHS is a heterobifunctional linker that offers a powerful solution for the post-synthesis modification of oligonucleotides. It incorporates a cleavable disulfide bond, an NHS (N-Hydroxysuccinimide) ester for covalent attachment to primary amines, and a tetrazine group for bioorthogonal "click" chemistry.
This document provides detailed application notes and experimental protocols for the successful labeling of amine-modified oligonucleotides with this compound, subsequent purification, characterization, and a downstream click reaction.
Principle of the Reaction
The labeling process is a two-step procedure. First, an oligonucleotide is synthesized with a primary amine modification, typically at the 5' or 3' terminus. The NHS ester of this compound then reacts with this primary amine under mild basic conditions to form a stable amide bond. This reaction results in an oligonucleotide functionalized with a tetrazine moiety, which is ready for a highly specific and rapid bioorthogonal reaction with a trans-cyclooctene (TCO)-tagged molecule. The incorporated disulfide bond allows for the cleavage of the conjugate under reducing conditions, providing an additional layer of control for applications such as drug delivery.[1][2]
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₀N₆O₅S₂ | [1] |
| Molecular Weight | 476.54 g/mol | [1] |
| Purity | >93% | [1] |
| Physical Form | Red solid | [1] |
| Solubility | DMF, DMSO, DCM, THF, Acetonitrile | [1] |
| Storage Conditions | -20°C | [1] |
Table 2: Approximate Yields for NHS Ester-Based Oligonucleotide Modifications
| Oligonucleotide Synthesis Scale | Approximate Final Yield of Labeled Oligonucleotide | Reference |
| 50 nmol | ~2 nmol | [2] |
| 200 nmol | ~5 nmol | [2] |
| 1 µmol | ~16 nmol | [2] |
Note: Yields can vary depending on the specific oligonucleotide sequence, purity, and reaction conditions.
Experimental Protocols
Protocol 1: Labeling of an Amine-Modified Oligonucleotide with this compound
This protocol details the steps for conjugating this compound to an oligonucleotide bearing a primary amine group.
Materials:
-
Amine-modified oligonucleotide (e.g., 5'-amino-modifier C6)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Prepare the Amine-Modified Oligonucleotide:
-
Dissolve the amine-modified oligonucleotide in the conjugation buffer to a final concentration of 0.3-1.5 mM.[3] Ensure the buffer is free of any primary amines (e.g., Tris) as they will compete with the oligonucleotide for the NHS ester.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of approximately 10-100 mM.[3] NHS esters are moisture-sensitive, so it is crucial to use anhydrous solvent and handle the reagent promptly.
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound solution to the oligonucleotide solution.[3]
-
Vortex the mixture gently and incubate at room temperature (20-25°C) for 2-4 hours or overnight in the dark. For some applications, incubation at 37°C for 2 hours can also be effective.
-
-
Quenching the Reaction (Optional):
-
The reaction can be quenched by adding a buffer containing a primary amine, such as Tris, to a final concentration of 50-100 mM.
-
Protocol 2: Purification of the Tetrazine-Labeled Oligonucleotide
Purification is essential to remove unreacted this compound and any unconjugated oligonucleotide. High-Performance Liquid Chromatography (HPLC) is the recommended method for achieving high purity.
Materials:
-
Crude labeled oligonucleotide reaction mixture
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Nuclease-free water
Procedure:
-
Sample Preparation:
-
If necessary, dilute the reaction mixture with nuclease-free water.
-
-
HPLC Separation:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the sample onto the column.
-
Elute the oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% acetonitrile over 30-40 minutes.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and around 520 nm (for the tetrazine). The labeled oligonucleotide will elute later than the unlabeled one due to the hydrophobicity of the tetrazine moiety.
-
-
Collection and Desalting:
-
Collect the fractions corresponding to the desired product peak.
-
Lyophilize the collected fractions to remove the solvent.
-
Perform a desalting step using a desalting column or ethanol precipitation to remove the TEAA salt.
-
Protocol 3: Characterization of the Tetrazine-Labeled Oligonucleotide
Confirmation of successful labeling is crucial. Mass spectrometry is the most definitive method for this purpose.
Materials:
-
Purified tetrazine-labeled oligonucleotide
-
Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)
-
Appropriate matrix for MALDI-TOF (if used)
Procedure:
-
Sample Preparation:
-
Prepare the sample according to the instrument's requirements. This may involve diluting the sample in an appropriate solvent.
-
-
Mass Spectrometry Analysis:
-
UV-Vis Spectroscopy (Optional):
-
Measure the absorbance of the purified product at 260 nm and ~520 nm. The ratio of these absorbances can provide an estimation of the labeling efficiency.
-
Protocol 4: Downstream Application - Click Reaction and Cleavage
This protocol describes the bioorthogonal reaction of the tetrazine-labeled oligonucleotide with a TCO-modified molecule and the subsequent cleavage of the disulfide bond.
Materials:
-
Purified tetrazine-labeled oligonucleotide
-
TCO-modified molecule (e.g., TCO-PEG-Biotin)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Cleavage Reagent: Dithiothreitol (DTT), TCEP, or Glutathione (GSH)
-
Nuclease-free water
Procedure:
-
Click Reaction:
-
Dissolve the tetrazine-labeled oligonucleotide and a slight molar excess (e.g., 1.5 equivalents) of the TCO-modified molecule in the reaction buffer.
-
Incubate the mixture at room temperature for 30-60 minutes. The reaction is typically very fast.
-
The progress of the reaction can be monitored by the disappearance of the characteristic pink color of the tetrazine.
-
-
Disulfide Bond Cleavage:
Visualizations
Caption: Experimental workflow for labeling, purification, and application.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Tetrazine-Sulfo-NHS Oligo Modifications from Gene Link [genelink.com]
- 3. Rapid oligonucleotide-templated fluorogenic tetrazine ligations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of peptide-oligonucleotide heteroconjugates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tetrazine-SS-NHS Conjugation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Tetrazine-SS-NHS conjugation reactions. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conjugation yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound conjugation reaction?
The this compound linker is a heterobifunctional crosslinker used in a two-step bioconjugation process.
-
NHS Ester Reaction: The N-hydroxysuccinimide (NHS) ester end of the linker reacts with primary amines (e.g., the ε-amino group of lysine residues or the N-terminus of a protein) to form a stable amide bond. This reaction is a nucleophilic acyl substitution.[]
-
Inverse Electron Demand Diels-Alder Cycloaddition (iEDDA): The tetrazine moiety on the other end of the linker can then react with a strained alkene, such as a trans-cyclooctene (TCO), through a bioorthogonal iEDDA cycloaddition. This reaction is known for its extremely fast kinetics and high selectivity.
The disulfide bond (-S-S-) within the linker is cleavable under reducing conditions, allowing for the release of the conjugated molecule.[2][3]
Q2: What are the optimal reaction conditions for the NHS ester conjugation step?
For efficient conjugation of the NHS ester to a primary amine on a protein, the following conditions are generally recommended:
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A slightly basic pH is crucial to ensure that the primary amines are deprotonated and thus nucleophilic. However, at pH values above 8.5, the rate of NHS ester hydrolysis increases significantly.[4] |
| Temperature | 4°C to Room Temperature | The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight. Lower temperatures can help to minimize hydrolysis of the NHS ester and are recommended for temperature-sensitive proteins. |
| Buffer | Amine-free buffers | Phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer are recommended. Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.[4] |
| Molar Excess | 5-20 fold molar excess of this compound over the protein | The optimal molar ratio depends on the protein and the number of available primary amines. An empirical titration is recommended to determine the ideal ratio for your specific application.[4] |
Q3: What is the primary cause of low yield in NHS ester conjugation reactions?
The most common reason for low conjugation yield is the hydrolysis of the NHS ester . The NHS ester is susceptible to hydrolysis in aqueous solutions, a reaction that competes with the desired amidation reaction. The rate of hydrolysis increases with increasing pH and temperature. Once hydrolyzed, the NHS ester is no longer reactive with primary amines.[][5]
Troubleshooting Guide
This guide is designed to help you identify and resolve potential causes for low conjugation yield.
Problem 1: Low or No Conjugation Detected
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of this compound | - Prepare the this compound solution immediately before use. - If using an organic solvent like DMSO or DMF to dissolve the linker, ensure the solvent is anhydrous. - Minimize the time the linker is in aqueous buffer before adding it to the protein solution. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[] |
| Incorrect Reaction pH | - Verify the pH of your reaction buffer. The optimal range is 7.2-8.5.[4] - If the reaction is performed for an extended period, the pH may drop due to the release of N-hydroxysuccinimide. Consider using a more concentrated buffer. |
| Presence of Competing Nucleophiles | - Ensure your protein solution and buffers are free from primary amines (e.g., Tris, glycine, ammonium salts).[5] - If your protein was stored in a buffer containing primary amines, perform a buffer exchange (e.g., dialysis or desalting column) before the conjugation reaction. |
| Inactive Protein/Antibody | - Confirm the presence and accessibility of primary amines on your protein. - Ensure the protein is properly folded and not denatured. |
| Poor Solubility of this compound | - While many Tetrazine-NHS esters with PEG linkers are water-soluble, the hydrophobicity of the tetrazine itself can sometimes lead to solubility issues.[6] - First, dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is compatible with your protein's stability. |
Problem 2: Inconsistent or Variable Conjugation Yields
| Potential Cause | Troubleshooting Steps |
| Inconsistent Reagent Quality | - Store the this compound reagent desiccated and protected from light at the recommended temperature (-20°C or lower). - Avoid repeated freeze-thaw cycles of the reagent stock solution. Aliquot the reagent into single-use vials. |
| Variability in Protein Concentration | - Accurately determine the protein concentration before each reaction to ensure a consistent molar ratio of the linker. |
| Steric Hindrance | - The bulky tetrazine moiety might sterically hinder the NHS ester from accessing primary amines in sterically constrained regions of the protein.[] - Consider using a this compound linker with a longer spacer arm if available, to increase the distance between the tetrazine and the reactive NHS ester. |
Problem 3: Loss of Tetrazine Functionality After Conjugation
| Potential Cause | Troubleshooting Steps |
| Instability of the Tetrazine Ring | - Some tetrazine derivatives can be unstable at basic pH. While the recommended pH for the NHS ester reaction is 7.2-8.5, prolonged incubation at the higher end of this range might lead to some degradation of the tetrazine ring. - If tetrazine instability is suspected, try performing the conjugation at a lower pH (e.g., 7.2-7.5) for a longer duration or at a lower temperature. |
| Premature Cleavage of the Disulfide Bond | - Disulfide bonds are generally stable at physiological pH but can be cleaved by reducing agents.[7][8] Ensure that no reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) are present in your buffers. - While less common, some proteins may have accessible free thiols (cysteine residues) that could potentially interact with the disulfide bond in the linker. If your protein has free cysteines, consider capping them with a thiol-reactive reagent before the conjugation reaction. |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a starting point for the conjugation of this compound to a protein containing primary amines. Optimization may be required for your specific protein and application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate or sodium bicarbonate buffer, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange into the Reaction Buffer.
-
Adjust the protein concentration to 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
The purified tetrazine-labeled protein is now ready for the subsequent iEDDA reaction with a TCO-modified molecule.
-
Visualizations
Chemical Reaction Pathway
Caption: Reaction pathway for this compound conjugation and subsequent cleavage.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in conjugation reactions.
References
- 2. "Disulfide-Cleavable Linkers in Antibody-Drug Conjugates for Targeted C" by Emily Hwang [digitalcommons.butler.edu]
- 3. Cleavable Linker Annotation - Creative Biolabs [creative-biolabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. glenresearch.com [glenresearch.com]
- 6. youtube.com [youtube.com]
- 7. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 8. reddit.com [reddit.com]
Technical Support Center: Optimizing Tetrazine-SS-NHS and TCO Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Tetrazine-SS-NHS esters in conjunction with trans-cyclooctene (TCO) for bioorthogonal ligation. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to help you optimize your reaction conditions and achieve successful conjugations.
Troubleshooting Guide
This guide addresses common issues encountered during the two-step conjugation process: (1) labeling a primary amine-containing molecule with this compound ester and (2) the subsequent click reaction with a TCO-modified molecule.
| Issue | Potential Cause | Recommended Solution |
| Low or No Labeling with this compound Ester | Hydrolysis of NHS ester: The N-hydroxysuccinimide (NHS) ester is moisture-sensitive and can hydrolyze, rendering it inactive.[1][2] | - Allow the this compound ester vial to equilibrate to room temperature before opening to prevent condensation.[1][3] - Prepare stock solutions in anhydrous, water-miscible organic solvents (e.g., DMSO or DMF) immediately before use.[1][3] - Avoid buffers containing primary amines (e.g., Tris, glycine) during the labeling reaction as they compete with the target molecule.[1][2] |
| Suboptimal pH: The reaction of NHS esters with primary amines is pH-dependent.[4][5] | - Perform the labeling reaction in a buffer with a pH between 7.2 and 9.0, such as PBS, HEPES, or borate buffer.[1][2] | |
| Low Protein/Molecule Concentration: Dilute solutions can lead to inefficient labeling due to the competing hydrolysis reaction.[2] | - If possible, concentrate your protein or molecule solution before labeling. For protein concentrations < 5 mg/mL, a higher molar excess of the NHS ester (20- to 50-fold) is recommended.[1] | |
| Presence of Interfering Substances: Some common lab reagents can interfere with the NHS ester reaction. | - Ensure your buffer is free from high concentrations of nucleophiles like sodium azide (>3 mM) or glycerol (20-50%).[2] | |
| Slow or Incomplete Tetrazine-TCO Reaction | Suboptimal Reactant Concentrations: The reaction rate is dependent on the concentration of both the tetrazine and TCO. | - Increase the concentration of one or both reactants if possible. The reaction is known to be efficient even at low concentrations, but higher concentrations will accelerate the rate.[6][7] |
| Steric Hindrance: The accessibility of the tetrazine or TCO moiety on your biomolecules may be sterically hindered. | - Consider using a this compound ester or TCO reagent with a longer spacer arm (e.g., PEG) to reduce steric hindrance.[3][6] | |
| Incorrect Stoichiometry: An inappropriate molar ratio of tetrazine to TCO can result in an incomplete reaction. | - A slight molar excess (e.g., 1.1 to 2.0 equivalents) of the more abundant or less critical component is often recommended to drive the reaction to completion.[1][3] | |
| Low Temperature: While the reaction proceeds at various temperatures, lower temperatures will slow down the reaction rate. | - Incubate the reaction at room temperature or 37°C for faster kinetics. Reactions at 4°C will require longer incubation times.[1][8] | |
| Unexpected Cleavage of the Disulfide Bond | Presence of Reducing Agents: The disulfide (SS) bond in the linker is susceptible to cleavage by reducing agents.[9] | - Ensure that no reducing agents such as DTT, TCEP, or high concentrations of β-mercaptoethanol are present in your reaction buffers unless cleavage is intended. |
| Poor Solubility of Reagents | Hydrophobicity of Linkers: Some tetrazine or TCO reagents may have poor aqueous solubility. | - Dissolve the reagent in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to your aqueous reaction buffer.[1] - Using reagents with hydrophilic PEG spacers can improve water solubility.[3][6] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Tetrazine-TCO reaction?
A1: The reaction between a tetrazine and a trans-cyclooctene (TCO) is a bioorthogonal reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition. This is followed by a retro-Diels-Alder reaction that releases nitrogen gas (N₂), forming a stable dihydropyridazine linkage.[6] This reaction is catalyst-free and highly efficient.[6][7]
Q2: How fast is the Tetrazine-TCO reaction?
A2: The Tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants ranging from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹.[6][7][8] The exact rate depends on the specific structures of the tetrazine and TCO derivatives.[10][11]
Q3: What factors influence the speed of the Tetrazine-TCO reaction?
A3: The reaction kinetics are primarily influenced by the electronic properties of the reactants. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can increase the reaction rate.[10] Additionally, increased ring strain in the TCO molecule leads to faster kinetics.[10] Steric hindrance around the reactive moieties can slow the reaction.[10]
Q4: At what pH should I perform the Tetrazine-TCO ligation?
A4: The Tetrazine-TCO ligation itself is generally tolerant of a wide pH range, typically from pH 5 to 9.[1] However, the initial labeling step of a primary amine with the this compound ester should be performed at a pH of 7.2-9 to ensure efficient acylation while minimizing hydrolysis of the NHS ester.[1][2]
Q5: How can I monitor the progress of my reaction?
A5: The progress of the Tetrazine-TCO reaction can be monitored by UV-Vis spectrophotometry by observing the disappearance of the characteristic absorbance of the tetrazine moiety (typically around 520 nm).[8]
Q6: What is the purpose of the disulfide (SS) bond in the linker?
A6: The disulfide bond provides a cleavable linkage. This is useful for applications where the release of a conjugated molecule is desired. The bond can be cleaved using common reducing agents like DTT, TCEP, or glutathione.[9]
Q7: Can I use Tris buffer for my labeling reaction with this compound ester?
A7: No, you should not use buffers containing primary amines, such as Tris or glycine, for the NHS ester labeling step. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.[1][2] You can, however, use Tris buffer to quench the reaction after it is complete.[3]
Data Summary
Reaction Kinetics
The rate of the inverse-electron-demand Diels-Alder reaction is highly dependent on the specific tetrazine and TCO derivatives used.
| Tetrazine Derivative | TCO Derivative | Second-Order Rate Constant (k₂) | Conditions |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene | ~2000 M⁻¹s⁻¹ | Not specified |
| Hydrogen substituted tetrazines | TCO | up to 30,000 M⁻¹s⁻¹ | PBS, 37°C |
| Methyl-substituted tetrazines | TCO | ~1000 M⁻¹s⁻¹ | Aqueous media |
| Diphenyl-s-tetrazine | d-TCO | 520 M⁻¹s⁻¹ | MeOH, 25°C |
Note: The specific rate for a this compound ester will depend on the tetrazine core structure.
NHS Ester Hydrolysis
The stability of the NHS ester is pH-dependent, with hydrolysis rates increasing at higher pH.
| pH | Temperature | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0°C | 4-5 hours |
| 8.6 | 4°C | 10 minutes |
Experimental Protocols
Protocol 1: Labeling of Proteins with this compound Ester
This protocol describes the general procedure for labeling a protein with a primary amine (e.g., lysine residue) using this compound ester.
-
Buffer Preparation: Prepare a suitable amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.5.[2]
-
Protein Preparation: Dissolve or buffer exchange your protein into the prepared reaction buffer at a concentration of 1-5 mg/mL.[3]
-
Reagent Preparation: Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[1][3]
-
Labeling Reaction: Add the required amount of the this compound ester stock solution to your protein solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1]
-
Quenching (Optional): To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM and incubate for 5-15 minutes.[1][3]
-
Purification: Remove excess, unreacted this compound ester using a desalting column, dialysis, or size-exclusion chromatography.[1][3]
Protocol 2: Tetrazine-TCO Ligation
This protocol outlines the click reaction between a tetrazine-labeled molecule and a TCO-labeled molecule.
-
Reactant Preparation: Prepare your tetrazine-labeled and TCO-labeled molecules in a compatible buffer (e.g., PBS, pH 7.4).
-
Reaction Mixture: Combine the tetrazine- and TCO-modified molecules in the desired molar ratio. A 1.1 to 2.0 molar excess of one component is often recommended.[1]
-
Incubation: Incubate the reaction mixture.
-
Analysis and Purification: The resulting conjugate is now ready for downstream applications. If necessary, purify the conjugate from any unreacted starting materials using standard chromatography techniques.
Visualizations
Caption: Experimental workflow for two-step bioorthogonal conjugation.
Caption: Troubleshooting decision tree for optimizing reaction efficiency.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 10. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Preventing Aggregation During Antibody Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with antibody aggregation during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: Why did my antibody aggregate after the labeling procedure?
Antibody aggregation after labeling can be triggered by a combination of intrinsic and extrinsic factors.[1]
-
Intrinsic Factors: These are specific to the antibody itself, including its amino acid sequence, structural stability, and isoelectric point (pI).[1] Some antibodies are inherently more prone to aggregation than others.
-
Extrinsic Factors: These are environmental and procedural conditions during the labeling process. Common culprits include:
-
Unfavorable Buffer Conditions: The pH and ionic strength of the labeling and storage buffers are critical.[2][3] Labeling reactions are often performed at a slightly alkaline pH (typically 8.0-9.0) to facilitate the reaction with primary amines (lysine residues) on the antibody. However, if this pH is close to the antibody's pI, it can lead to reduced solubility and increased aggregation.[4]
-
Labeling Reagent Properties: The chemical nature of the label itself can contribute to aggregation. Hydrophobic dyes can expose or create hydrophobic patches on the antibody surface, promoting self-association.[5] Over-labeling, or attaching too many label molecules to a single antibody, can also lead to precipitation.[6]
-
Presence of Organic Solvents: Some labels are dissolved in organic solvents like DMSO or DMF. The introduction of these solvents into the aqueous antibody solution can destabilize the protein and cause it to aggregate.[7]
-
Antibody Concentration: High antibody concentrations can increase the likelihood of intermolecular interactions, leading to aggregation.[8]
-
Temperature: Elevated temperatures can induce partial unfolding of the antibody, exposing hydrophobic regions and promoting aggregation.[8]
-
Mechanical Stress: Vigorous vortexing or stirring can introduce shear stress, which may lead to antibody denaturation and aggregation.
-
Q2: How can I prevent antibody aggregation before I start the labeling reaction?
Proactive measures can significantly reduce the risk of aggregation.
-
Antibody Purity: Start with a highly purified antibody solution (>95% purity). Contaminating proteins can interfere with the labeling reaction and contribute to aggregation.
-
Buffer Exchange: Ensure your antibody is in a suitable buffer for labeling. Amine-containing buffers like Tris will compete with the antibody for the labeling reagent.[9] It is also crucial to remove any stabilizing proteins like BSA. A buffer exchange into a non-amine-containing buffer, such as phosphate-buffered saline (PBS) or bicarbonate buffer, is recommended.
-
Pre-reaction Centrifugation: Spin down your antibody solution at high speed (e.g., >10,000 x g) for a few minutes and use the supernatant for labeling. This will remove any pre-existing small aggregates.[10]
Q3: What are the optimal buffer conditions for antibody labeling to minimize aggregation?
The ideal buffer depends on the specific antibody and labeling chemistry. However, some general guidelines apply.
-
pH: For amine-reactive labeling (the most common type), a pH of 8.0-9.0 is generally recommended to ensure the targeted lysine residues are deprotonated and reactive. However, it is crucial to consider the antibody's pI and avoid pH values that are too close to it. If aggregation is a concern, performing the reaction at a slightly lower pH (e.g., 7.5-8.0) may be beneficial, although this might slow down the reaction rate.
-
Buffer Composition: Bicarbonate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) is a common choice for amine-reactive labeling. Phosphate buffers can also be used, but the pH may need to be adjusted.[11] Avoid buffers containing primary amines.
Q4: How does the molar ratio of the labeling reagent to the antibody affect aggregation?
The molar ratio of the label to the antibody is a critical parameter.
-
Over-labeling: Using a large excess of the labeling reagent can lead to the attachment of too many label molecules per antibody. This can alter the antibody's surface properties, increase hydrophobicity, and lead to precipitation.[6]
-
Optimization: It is recommended to perform a titration experiment with different molar ratios to determine the optimal degree of labeling (DOL) that provides a good signal without causing aggregation.[6]
Q5: I've already labeled my antibody, and now it's aggregated. Can I rescue it?
In some cases, it is possible to remove aggregates from a labeled antibody preparation.
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for removing aggregates. SEC separates molecules based on their size, allowing you to isolate the monomeric, correctly labeled antibody from larger aggregates.[10][12]
-
High-Speed Centrifugation: For larger, insoluble aggregates, centrifugation at high speed can pellet the aggregated material, allowing you to recover the soluble, labeled antibody from the supernatant.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to antibody aggregation during labeling.
Diagram: Troubleshooting Workflow for Antibody Aggregation
Caption: A step-by-step workflow to diagnose and resolve antibody aggregation issues.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters that can influence antibody aggregation during labeling.
Table 1: Effect of pH on Antibody Stability and Aggregation
| pH | General Effect on Antibody Stability | Recommended for Amine-Reactive Labeling? | Considerations |
| < 5.0 | Can induce conformational changes and lead to aggregation, especially upon return to neutral pH.[2] | No | Often used for elution from Protein A columns, but requires rapid neutralization to prevent aggregation.[2] |
| 5.0 - 6.5 | Generally a range of good stability for many antibodies.[13] | No | Suboptimal for efficient amine-reactive labeling. |
| 7.0 - 8.0 | Good stability for most antibodies. | Possible | Slower reaction rate for amine-reactive labels compared to higher pH. May be a good compromise if aggregation is a major issue. |
| 8.0 - 9.0 | Optimal for amine-reactive labeling due to deprotonation of lysine residues. | Yes | Can be close to the pI of some antibodies, potentially reducing solubility. |
| > 9.0 | Can lead to antibody denaturation and increased aggregation. | Not Recommended | Risk of compromising antibody structure and function. |
Table 2: Common Buffer Systems for Antibody Labeling
| Buffer System | Typical pH Range | Suitability for Amine-Reactive Labeling | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Suboptimal (pH too low) | Commonly used for antibody storage. Can be used for labeling if pH is adjusted upwards, but buffering capacity is weak above pH 8.0. |
| Sodium Bicarbonate | 8.0 - 9.0 | Excellent | A standard and effective buffer for amine-reactive labeling.[9] |
| Borate | 8.0 - 10.0 | Good | Provides good buffering capacity in the optimal pH range for amine-reactive labeling. |
| Tris | 7.0 - 9.0 | Unsuitable | Contains primary amines that will compete with the antibody for the labeling reagent. |
| HEPES | 6.8 - 8.2 | Possible (at higher end of range) | Can be an alternative if other buffers are incompatible with the antibody or label. |
Experimental Protocols
Protocol 1: Amine-Reactive Labeling of Antibodies
This protocol provides a general procedure for labeling antibodies using an amine-reactive fluorescent dye (e.g., an NHS-ester).
Materials:
-
Purified antibody (1-10 mg/mL in a suitable buffer like PBS)
-
Amine-reactive fluorescent dye (NHS-ester)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Purification column: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Collection tubes
Procedure:
-
Antibody Preparation:
-
If your antibody is in a buffer containing primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), perform a buffer exchange into the labeling buffer.
-
Adjust the antibody concentration to 2-5 mg/mL in the labeling buffer.
-
-
Labeling Reagent Preparation:
-
Shortly before use, dissolve the amine-reactive dye in DMSO or DMF to a concentration of 10 mg/mL.[14]
-
-
Labeling Reaction:
-
Slowly add the calculated amount of the dissolved dye to the antibody solution while gently vortexing. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is common.[14]
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye and any small aggregates by passing the reaction mixture over a pre-equilibrated SEC column.
-
Collect the fractions containing the labeled antibody (typically the first colored fractions to elute).
-
-
Characterization:
-
Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm and the excitation maximum of the dye.
-
Assess the aggregation state of the labeled antibody using SEC or Dynamic Light Scattering (DLS).
-
Diagram: Amine-Reactive Labeling Chemistry
Caption: Reaction scheme for labeling an antibody with an amine-reactive NHS-ester dye.
Protocol 2: Analysis of Antibody Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify monomers, dimers, and larger aggregates.
Materials:
-
Labeled antibody sample
-
SEC column suitable for antibody analysis (e.g., with a pore size of ~300 Å)
-
HPLC or UHPLC system with a UV detector
-
Mobile phase: A buffer that promotes the native conformation of the antibody and minimizes interactions with the column matrix (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).[15]
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
If necessary, dilute the labeled antibody sample in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any large particulates.
-
-
Injection and Separation:
-
Inject an appropriate volume of the sample onto the column.
-
Run the separation under isocratic conditions (constant mobile phase composition and flow rate).
-
-
Data Analysis:
-
Monitor the elution profile at 280 nm (for protein) and the excitation maximum of the dye.
-
Identify the peaks corresponding to the monomer, dimer, and higher-order aggregates based on their elution times (larger molecules elute earlier).
-
Integrate the peak areas to quantify the percentage of each species.
-
Protocol 3: Assessment of Antibody Aggregation by Dynamic Light Scattering (DLS)
DLS is a rapid, non-invasive technique for measuring the size distribution of particles in a solution.
Materials:
-
Labeled antibody sample
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Instrument Setup:
-
Set the appropriate parameters on the DLS instrument, including the laser wavelength, scattering angle, and temperature.
-
-
Sample Preparation:
-
Filter the labeled antibody sample through a low-protein-binding 0.22 µm filter directly into a clean cuvette to remove dust and other contaminants.
-
Ensure the sample is at the desired concentration and in the appropriate buffer.
-
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature.
-
Perform the measurement, which typically involves acquiring multiple correlation functions.
-
-
Data Analysis:
-
The instrument's software will analyze the correlation functions to generate a size distribution profile.
-
Look for the presence of multiple peaks, which would indicate the presence of aggregates in addition to the monomeric antibody. The software will also provide an average particle size and a polydispersity index (PDI), which is a measure of the heterogeneity of the sample. A higher PDI value suggests a greater degree of aggregation.
-
References
- 1. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. ATTO-TEC GmbH - Dye-Aggregation [atto-tec.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. US20240052026A1 - Stable antibody formulation, preparation method therefor, and applications thereof - Google Patents [patents.google.com]
- 8. Thermal and pH stress dictate distinct mechanisms of monoclonal antibody aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. usp.org [usp.org]
- 11. 缓冲液参考中心 [sigmaaldrich.cn]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Antibody Labeling with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
side reactions of Tetrazine-SS-NHS and how to avoid them
Welcome to the technical support center for Tetrazine-SS-NHS. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their bioconjugation experiments and avoid common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A: this compound is a trifunctional crosslinker used in bioconjugation and drug delivery. It consists of three key components:
-
An N-Hydroxysuccinimide (NHS) ester : For covalent labeling of primary amines (-NH₂) found on proteins and other biomolecules.[1][2][3]
-
A disulfide (-SS-) bond : A linker that can be cleaved by reducing agents, often used for controlled release of payloads.[4][]
-
A Tetrazine moiety: A highly reactive diene that participates in inverse-electron-demand Diels-Alder (IEDDA) "click" reactions with strained dienophiles like trans-cyclooctene (TCO).[][7][8]
This reagent is primarily used for a two-step labeling strategy. First, a protein of interest is labeled via its amine groups using the NHS ester. Second, a molecule functionalized with a strained alkene (e.g., TCO) can be "clicked" onto the tetrazine. The disulfide bond provides a mechanism for subsequent cleavage and release.
Q2: What are the main side reactions I should be aware of when using this compound?
A: The primary side reactions are associated with the three functional groups:
-
NHS Ester Hydrolysis : The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH. This reaction converts the amine-reactive ester into an unreactive carboxylic acid, reducing labeling efficiency.[1][3]
-
Tetrazine Degradation : The tetrazine ring can degrade in aqueous environments, particularly at basic pH or in the presence of nucleophiles like thiols.[9][10][11] The stability of a tetrazine is often inversely correlated with its reactivity in the IEDDA reaction.[7]
-
Premature Disulfide Bond Reduction : The disulfide linker can be unintentionally cleaved by reducing agents present in the buffer or sample, leading to the loss of the tetrazine moiety before the intended click reaction.[4][12]
-
Non-specific NHS Ester Reactions : While highly selective for primary amines, NHS esters can show some reactivity towards other nucleophilic residues like serine, threonine, tyrosine, and cysteine under certain conditions, particularly at higher pH.[1][13]
Q3: How should I store this compound to ensure its stability and reactivity?
A: Proper storage is critical. The solid reagent should be stored at –20°C to –80°C, protected from light and moisture.[2][14] For preparing stock solutions, use a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14][15] It is highly recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination from the air.[14] Aqueous solutions of the NHS ester are not stable and should be used immediately.[15]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low or No Labeling of My Protein (Low Amine Conjugation)
Low labeling efficiency is often traced back to the NHS ester reaction step.
Workflow for Amine Labeling
Caption: Standard workflow for labeling a protein with this compound.
Troubleshooting Decision Tree
Caption: Troubleshooting guide for low protein labeling efficiency.
Buffer and pH Considerations
The competition between aminolysis (desired reaction) and hydrolysis (side reaction) is highly pH-dependent.
| pH Range | Aminolysis (Reaction with Protein) | NHS Ester Hydrolysis (Side Reaction) | Recommendation |
| < 7.0 | Very slow; primary amines are protonated (-NH₃⁺) and non-nucleophilic.[15][16] | Slow. | Not recommended for labeling. |
| 7.2 - 8.0 | Moderate rate. | Rate of hydrolysis increases. | A reasonable compromise for pH-sensitive proteins. |
| 8.0 - 8.5 | Optimal rate ; sufficient unprotonated amines are available.[15][16][17] | Fast, but aminolysis is faster with sufficient protein concentration.[3] | Highly Recommended . |
| > 8.6 | Fast. | Very fast ; half-life can be as short as 10 minutes, significantly reducing efficiency.[3] | Not recommended; hydrolysis outcompetes labeling. |
Buffer Selection:
-
Recommended: Phosphate-Buffered Saline (PBS), Bicarbonate buffers.[15][18]
-
Avoid: Buffers containing primary amines like Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the NHS ester.[16][19]
Problem 2: Low "Click" Reaction Yield (Low IEDDA Conjugation)
If the initial protein labeling is successful but the subsequent click reaction with a TCO-modified molecule fails, the issue likely lies with the stability of the tetrazine or disulfide linker.
Potential Side Reactions of the Conjugate
Caption: Side reactions that deactivate the Protein-SS-Tetrazine conjugate.
Troubleshooting Checklist
-
Check for Reducing Agents: Ensure that no reducing agents (e.g., DTT, TCEP, β-mercaptoethanol) were introduced after the initial labeling.[4][12] These will cleave the disulfide bond. If reduction is a necessary step for other parts of your experiment, the -SS- linker is not suitable.
-
Evaluate Tetrazine Stability: Tetrazines, especially highly reactive ones with electron-withdrawing groups, can degrade in aqueous buffers over time.[7][9][10][20]
-
Confirm TCO Reagent Quality: Ensure the TCO-functionalized reagent is active and has not degraded (e.g., through oxidation or isomerization if it's a trans-cyclooctene).[7][21]
Experimental Protocols
Protocol 1: Two-Step Labeling of an Antibody with this compound and a TCO-Fluorophore
This protocol describes the labeling of a generic IgG antibody. Optimization may be required for other proteins.
Part A: Antibody Labeling with this compound
-
Reagent Preparation:
-
Antibody Solution: Prepare the antibody at a concentration of 2.5 - 5 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[18] If the antibody is in a buffer containing Tris or sodium azide, it should be exchanged into the reaction buffer first.
-
NHS Ester Stock: Allow the vial of solid this compound to equilibrate to room temperature. Prepare a 10 mg/mL stock solution in anhydrous DMSO.[2] This solution should be prepared fresh.
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock. A molar excess of 8-15x of the NHS ester over the antibody is a good starting point.
-
Add the calculated volume of the NHS ester stock to the antibody solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[1]
-
-
Purification:
-
(Optional) Characterization:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and at the specific wavelength for the tetrazine moiety.
-
Part B: IEDDA Click Reaction with TCO-Fluorophore
-
Reaction Setup:
-
To the purified Tetrazine-labeled antibody, add the TCO-fluorophore. A molar excess of 3-5x of the TCO reagent over the calculated number of incorporated tetrazine molecules is recommended.
-
The reaction is typically very fast and can be performed at room temperature in PBS pH 7.4.[8]
-
-
Incubation:
-
Incubate for 30-60 minutes at room temperature. The reaction is often complete within minutes.[8]
-
-
Final Purification:
-
Remove the excess TCO-fluorophore using a desalting column or dialysis, depending on the properties of the fluorophore.
-
-
Storage:
-
Store the final fluorescently labeled antibody conjugate at 4°C for short-term use or at -20°C in aliquots for long-term storage.[2] Avoid repeated freeze-thaw cycles.
-
References
- 1. glenresearch.com [glenresearch.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Site‐Selective Disulfide Modification of Proteins: Expanding Diversity beyond the Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08712C [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. interchim.fr [interchim.fr]
- 18. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 19. covachem.com [covachem.com]
- 20. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Disulfide Bond Cleavage
Welcome to our technical support center dedicated to improving the efficiency of disulfide bond cleavage. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete disulfide bond reduction?
A1: Incomplete disulfide bond reduction is a frequent issue that can arise from several factors:
-
Insufficient Reducing Agent: The concentration of the reducing agent may be too low to effectively reduce all disulfide bonds, especially in samples with high protein concentrations.
-
Suboptimal Reaction Conditions: The pH, temperature, and incubation time of the reduction reaction significantly impact efficiency. For instance, thiol-based reducing agents like DTT and BME are most effective at pH values above 7.[1]
-
Inaccessibility of Disulfide Bonds: In native protein structures, some disulfide bonds may be buried within the hydrophobic core, making them inaccessible to reducing agents. Denaturation of the protein is often necessary to expose these bonds.
-
Oxidation of Reducing Agent: Thiol-based reducing agents like DTT are prone to oxidation by air, which reduces their efficacy over time. It is crucial to use fresh solutions for optimal performance.
-
Presence of Interfering Substances: Metal ions can interfere with the activity of some reducing agents. For example, DTT's effectiveness is reduced in the presence of nickel.
Q2: How do I choose the right reducing agent for my experiment?
A2: The choice of reducing agent depends on the specific requirements of your experiment, including the properties of your protein, the desired reaction conditions, and downstream applications. The three most commonly used reducing agents are Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and β-Mercaptoethanol (BME).
-
DTT is a strong reducing agent that is effective for most applications. However, it is unstable in solution and most effective at neutral to alkaline pH.
-
TCEP is a more stable and powerful reducing agent that is effective over a broad pH range, including acidic conditions.[1] It is also odorless and does not contain a thiol group, making it compatible with downstream applications like maleimide-based labeling.
-
BME is a cost-effective reducing agent, but it is volatile with a strong, unpleasant odor. It is generally less potent than DTT and requires higher concentrations.
For a detailed comparison of these reducing agents, refer to the data tables below.
Q3: What is disulfide scrambling and how can I prevent it?
A3: Disulfide scrambling is the undesired rearrangement of disulfide bonds, leading to non-native protein conformations. This can occur when native disulfide bonds are broken and reformed in incorrect pairings, particularly under denaturing conditions or at alkaline pH.[2][3]
To prevent disulfide scrambling:
-
Control pH: Maintain a slightly acidic pH (around 6.5) during sample preparation and purification to minimize disulfide exchange.[3]
-
Use Alkylating Agents: After reduction, cap the free thiols with an alkylating agent like iodoacetamide (IAM) or N-ethylmaleimide (NEM). This prevents them from reforming disulfide bonds.
-
Optimize Temperature: Perform reactions at controlled temperatures, as elevated temperatures can promote disulfide scrambling.[3]
-
Add Scrambling Inhibitors: In some cases, reagents like cystamine can be added to the sample preparation workflow to prevent disulfide bond disruption.[4]
Troubleshooting Guides
Issue 1: Incomplete Reduction of Disulfide Bonds
Symptom:
-
On a non-reducing SDS-PAGE, protein bands appear at higher molecular weights than expected, or as smears or multiple bands, indicating that subunits have not fully separated or that intramolecular disulfide bonds remain intact.[5]
-
In mass spectrometry analysis, peptides containing intact disulfide bonds are detected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient concentration of reducing agent. | Increase the molar excess of the reducing agent relative to the protein concentration. A 10- to 100-fold molar excess is a common starting point. |
| Suboptimal pH for the reducing agent. | Adjust the buffer pH to the optimal range for your chosen reducing agent. For DTT and BME, a pH of 7.5-8.5 is ideal. TCEP is effective over a broader pH range. |
| Short incubation time. | Increase the incubation time to allow the reaction to go to completion. Typical incubation times range from 15 to 60 minutes. |
| Low reaction temperature. | Increase the reaction temperature. For many proteins, incubation at 37°C or 56°C can improve reduction efficiency. |
| Inaccessible disulfide bonds. | Include a denaturing agent, such as 6 M guanidine hydrochloride or 8 M urea, in your reduction buffer to unfold the protein and expose buried disulfide bonds. |
| Oxidized reducing agent. | Prepare fresh solutions of DTT or BME immediately before use, as they are susceptible to oxidation. |
Issue 2: Protein Precipitation Upon Addition of Reducing Agent
Symptom:
-
The protein solution becomes cloudy or forms a visible precipitate after the addition of the reducing agent.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Protein unfolding and aggregation. | The reduction of stabilizing disulfide bonds can lead to protein unfolding and subsequent aggregation. Perform the reduction in the presence of a denaturant (e.g., urea or guanidine-HCl) to keep the unfolded protein in solution. |
| Suboptimal buffer conditions. | The pH or ionic strength of the buffer may not be optimal for the reduced protein's solubility. Try adjusting the pH to be at least one unit away from the protein's isoelectric point (pI). You can also screen different buffer components and salt concentrations. |
| High protein concentration. | A high protein concentration can increase the likelihood of aggregation upon reduction. Try performing the reduction at a lower protein concentration. |
Data Presentation: Comparison of Common Reducing Agents
The following tables summarize the key properties and recommended conditions for the most commonly used disulfide bond reducing agents.
Table 1: General Properties of Reducing Agents
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (BME) |
| Relative Strength | Strong | Strongest | Moderate |
| Optimal pH Range | 7.0 - 8.5 | 1.5 - 8.5 | 7.0 - 8.5 |
| Odor | Mild, sulfurous | Odorless | Strong, unpleasant |
| Stability in Air | Prone to oxidation | Resistant to oxidation | Prone to oxidation |
| Thiol-Containing | Yes | No | Yes |
| Compatibility with Metal Affinity Chromatography | Can be incompatible (e.g., with Ni-NTA) | Compatible | Can be incompatible |
Table 2: Recommended Reaction Conditions
| Parameter | DTT | TCEP | BME |
| Working Concentration | 1 - 100 mM | 5 - 50 mM | 5 - 20% (v/v) |
| Incubation Temperature | Room Temperature to 56°C | Room Temperature | Room Temperature to 95°C |
| Incubation Time | 15 - 60 minutes | 5 - 30 minutes | 15 - 60 minutes |
Experimental Protocols
Protocol 1: Standard Protein Reduction and Alkylation for SDS-PAGE
This protocol describes the reduction and alkylation of a protein sample in preparation for SDS-PAGE analysis.
Materials:
-
Protein sample
-
1 M DTT in water (prepare fresh)
-
1 M Iodoacetamide (IAM) in water (prepare fresh and protect from light)
-
4x SDS-PAGE sample loading buffer
Procedure:
-
To your protein sample, add 4x SDS-PAGE sample loading buffer to a final concentration of 1x.
-
Add 1 M DTT to a final concentration of 10-50 mM.
-
Incubate the sample at 95°C for 5-10 minutes to denature the protein and reduce the disulfide bonds.
-
Cool the sample to room temperature.
-
Add 1 M IAM to a final concentration of 20-100 mM (a 2-fold molar excess over DTT is recommended).
-
Incubate the sample in the dark at room temperature for 30 minutes to alkylate the free thiols.
-
The sample is now ready to be loaded onto an SDS-PAGE gel.
Protocol 2: In-Solution Reduction and Alkylation for Mass Spectrometry
This protocol is suitable for preparing protein samples for analysis by mass spectrometry.
Materials:
-
Protein sample in a suitable buffer (e.g., 50 mM Ammonium Bicarbonate)
-
Denaturing buffer: 8 M Urea or 6 M Guanidine Hydrochloride in 50 mM Ammonium Bicarbonate
-
1 M DTT in water (prepare fresh)
-
1 M Iodoacetamide (IAM) in 50 mM Ammonium Bicarbonate (prepare fresh and protect from light)
Procedure:
-
Resuspend the protein sample in the denaturing buffer.
-
Add 1 M DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
Cool the sample to room temperature.
-
Add 1 M IAM to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 45 minutes.
-
Quench the unreacted IAM by adding DTT to a final concentration of 20 mM and incubate for 15 minutes.
-
The sample is now ready for buffer exchange or direct enzymatic digestion.
Visualizations
Caption: General workflow for disulfide bond cleavage.
Caption: Mechanism of disulfide bond reduction by DTT.
Caption: Troubleshooting decision tree for disulfide bond reduction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2023043892A1 - Method to prevent sample preparation-induced disulfide scrambling in non-reduced peptide mapping - Google Patents [patents.google.com]
- 4. Khan Academy [khanacademy.org]
- 5. Protocol for Purification, Optional Reduction, and SEC-MS Analysis of a Monoclonal Antibody [sigmaaldrich.com]
Technical Support Center: Troubleshooting Tetrazine-SS-NHS Solubility and Bioconjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with Tetrazine-SS-NHS, particularly concerning its poor aqueous solubility and its application in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker. It contains a tetrazine moiety for bioorthogonal click chemistry reactions with trans-cyclooctene (TCO) or other strained alkenes, and an N-hydroxysuccinimide (NHS) ester for covalent labeling of primary amines (e.g., on proteins). The disulfide bond (-SS-) within the linker allows for cleavage of the conjugated molecules under reducing conditions. It is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents.[1][2][3]
Q2: Why is this compound difficult to dissolve in aqueous buffers?
The poor aqueous solubility of this compound is attributed to its hydrophobic chemical structure.[2] Many tetrazine-based linkers, especially those without hydrophilic modifications like polyethylene glycol (PEG) chains, exhibit limited solubility in water.[4]
Q3: In which solvents is this compound soluble?
This compound is readily soluble in water-miscible organic solvents. It is particularly soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2] It is also soluble in other organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[2]
Q4: How should I prepare a stock solution of this compound?
It is highly recommended to prepare a stock solution of this compound in anhydrous (dry) DMSO or DMF immediately before use.[5][6] The NHS ester is susceptible to hydrolysis in the presence of moisture.
Q5: What are the recommended storage conditions for this compound?
This compound powder should be stored at -20°C. Stock solutions in anhydrous organic solvents can be stored at -20°C for about a month or at -80°C for up to six months.[1] It is crucial to minimize exposure to moisture to prevent hydrolysis of the NHS ester.[5]
Q6: Are there more water-soluble alternatives to this compound?
Yes, there are derivatives of Tetrazine-NHS esters that incorporate hydrophilic polyethylene glycol (PEG) linkers (e.g., Tetrazine-PEG4-SS-NHS).[3][4] These PEGylated versions exhibit improved solubility in aqueous buffers, which can simplify the conjugation procedure and reduce the risk of precipitation.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in bioconjugation experiments.
Issue 1: Precipitate forms when adding the this compound stock solution to the aqueous reaction buffer.
-
Cause: The poor aqueous solubility of this compound can cause it to precipitate when the concentration of the organic solvent (e.g., DMSO) is diluted in the aqueous buffer. The salt concentration in the buffer can also contribute to precipitation.[7]
-
Solutions:
-
Minimize the volume of the organic solvent: Use a higher concentration stock solution of this compound in DMSO to minimize the final percentage of organic solvent in the reaction mixture. Aim for a final DMSO concentration of 10% or less.[8]
-
Slow addition and mixing: Add the this compound stock solution dropwise to the reaction buffer while gently vortexing or stirring. This can help to disperse the compound before it has a chance to aggregate and precipitate.
-
Optimize buffer conditions: Ensure your buffer does not contain salts that are poorly soluble in the final concentration of the organic co-solvent.[7]
-
Consider a more water-soluble alternative: If precipitation remains a persistent issue, consider using a PEGylated version of the tetrazine-NHS ester.[4]
-
Issue 2: Low or no labeling of the target protein.
-
Cause A: Hydrolysis of the NHS ester. The NHS ester is highly susceptible to hydrolysis in aqueous solutions, especially at higher pH. The half-life of NHS esters can be as short as 10 minutes at pH 8.6.
-
Solutions:
-
Use fresh stock solutions: Always prepare a fresh stock solution of this compound in anhydrous DMSO or DMF immediately before your experiment.[5]
-
Control the pH: Perform the conjugation reaction in a pH range of 7.2-8.5. While the reaction with primary amines is faster at higher pH, so is hydrolysis. A common starting point is pH 8.0-8.5.[8][9]
-
Work quickly: Add the dissolved this compound to your protein solution promptly after preparation.
-
-
-
Cause B: Incompatible buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, leading to low labeling efficiency.[5]
-
Solution: Use non-amine containing buffers such as phosphate-buffered saline (PBS), carbonate-bicarbonate buffer, HEPES, or borate buffer.[8]
-
-
Cause C: Insufficient molar excess of the labeling reagent.
-
Solution: The optimal molar excess of this compound will depend on the concentration of your protein and the desired degree of labeling. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For more dilute protein solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.[5] It is often necessary to perform a titration experiment to determine the optimal ratio for your specific application.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL (524.63 mM) | Requires sonication for complete dissolution. Use of hygroscopic DMSO can negatively impact solubility.[1] |
| Dimethylformamide (DMF) | Soluble | A common alternative to DMSO for dissolving NHS esters.[2] |
| Aqueous Buffers (e.g., PBS) | Poorly soluble | Not recommended for preparing stock solutions.[2] |
Table 2: Stability of NHS Esters in Aqueous Solution (Hydrolysis Half-life)
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
Note: This data is for NHS esters in general and provides a guideline for the stability of the reactive group on this compound.[8]
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add anhydrous DMSO to the vial to achieve a desired high concentration (e.g., 10 mg/mL or higher).
-
Vortex and/or sonicate the solution until the this compound is completely dissolved.
-
Use the stock solution immediately.
Protocol: General Procedure for Protein Labeling with this compound
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.2 and 8.5. The protein concentration should ideally be 2 mg/mL or higher.[6]
-
Calculate Molar Excess: Determine the desired molar excess of this compound. For a starting point, use a 10- to 20-fold molar excess for protein concentrations above 2 mg/mL.[10]
-
Prepare this compound Stock: Immediately before the reaction, prepare a stock solution of this compound in anhydrous DMSO as described above.
-
Labeling Reaction: While gently stirring, add the calculated volume of the this compound stock solution to the protein solution. Ensure the final DMSO concentration is below 10%.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[5]
-
Quenching (Optional): To stop the reaction, you can add a small amount of an amine-containing buffer like Tris to a final concentration of 20-50 mM.[6]
-
Purification: Remove the excess, unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Caption: Experimental workflow for labeling proteins with this compound.
Caption: Troubleshooting logic for common issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tetrazine-PEG9-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 6. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Purification of Tetrazine-SS-NHS Conjugates
Welcome to the technical support center for Tetrazine-SS-NHS conjugates. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the purification of these bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield or failed conjugation with this compound?
A1: Low conjugation efficiency is typically rooted in three main areas: reagent stability, reaction conditions, and buffer composition.
-
Hydrolysis of the NHS Ester: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, which is the primary competing reaction. Once hydrolyzed, it can no longer react with the primary amines on your protein.[1] The rate of hydrolysis increases significantly with pH.[2][3]
-
Incorrect pH: The reaction between the NHS ester and a primary amine is strongly pH-dependent. The optimal range is typically pH 7.2-8.5.[3] Below pH 7, the amine groups are protonated and less nucleophilic, reducing reaction efficiency. Above pH 8.5, the rate of NHS ester hydrolysis becomes very rapid, leading to low yields.[4]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target protein for reaction with the NHS ester, significantly reducing the yield of your desired conjugate.[3]
-
Improper Reagent Handling: this compound is moisture-sensitive. Storing it improperly or opening the vial before it has warmed to room temperature can introduce moisture, leading to hydrolysis before it is even used.[2]
Q2: My protein conjugate has precipitated out of solution after the labeling reaction or during purification. What can I do?
A2: Protein aggregation is a common problem, often caused by the increased hydrophobicity of the conjugate after attaching the tetrazine moiety.
-
Optimize Buffer Conditions: Adding certain excipients can help maintain protein solubility. Consider including non-ionic detergents (e.g., Tween-20), glycerol (5-20%), or using a different buffer system.[5]
-
Adjust pH and Salt Concentration: The stability of your protein may be highly dependent on the pH and ionic strength of the solution. Screen a range of pH values and salt concentrations (e.g., NaCl or KCl) to find the optimal conditions for your specific conjugate.[5][6]
-
Work at Lower Temperatures: Performing purification steps at 4°C can help reduce the hydrophobic interactions that lead to aggregation.[7]
-
Maintain Low Protein Concentration: High protein concentrations can promote aggregation. If possible, perform purification at a lower concentration. If a high final concentration is required, perform a final concentration step after purification in a stabilizing buffer.[5][7]
Q3: How do I remove the unreacted this compound linker after the conjugation reaction?
A3: Due to the significant size difference between the protein conjugate and the small molecule linker, size-based separation methods are highly effective.
-
Size Exclusion Chromatography (SEC) / Desalting: This is the most common and efficient method. Use a desalting column with an appropriate molecular weight cutoff (MWCO), such as a G-25 or Zeba™ column. The larger protein conjugate will elute in the void volume, while the smaller, unreacted linker will be retained in the pores of the resin and elute later.[2][4][8]
-
Dialysis: Dialysis against a large volume of your chosen buffer is another effective method. Use a dialysis membrane with an MWCO that is appropriate for your protein (e.g., 10-20 kDa) to allow the small linker molecule (~477 Da) to diffuse out while retaining the large conjugate.[2]
Q4: The disulfide (SS) bond in my linker seems to be cleaving during purification. How can I prevent this?
A4: The disulfide bond is intentionally cleavable by reducing agents. Unintended cleavage occurs when reducing conditions are inadvertently introduced.
-
Avoid Reducing Agents: Ensure that none of your purification buffers contain reducing agents such as DTT, TCEP, or β-mercaptoethanol.[5][9]
-
Control pH: Disulfide exchange or "scrambling" can occur at neutral to alkaline pH, especially if free thiols are present. Performing purification steps in a slightly acidic buffer (e.g., pH 6.0-6.5) can minimize this risk.[10][11]
-
Check Raw Materials: If the issue persists, consider the possibility that your starting protein sample or other reagents may have trace amounts of reducing contaminants.
Troubleshooting Guides
Guide 1: Low Conjugation Yield
This guide helps you diagnose and solve issues related to poor labeling efficiency.
// Nodes Start [label="Low Conjugation Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagent [label="1. Check Reagent Quality", fillcolor="#FBBC05", fontcolor="#202124"]; Check_pH [label="2. Verify Reaction pH", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Buffer [label="3. Check Buffer Composition", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Ratio [label="4. Optimize Molar Ratio", fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Reagent [label="Is this compound old\nor improperly stored?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_pH [label="Is pH between 7.2-8.5?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Buffer [label="Does buffer contain\nprimary amines (Tris, Glycine)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Ratio [label="Was a 10-20 fold molar\nexcess of linker used?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Action_Reagent [label="Use fresh, properly\nhandled reagent.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_pH [label="Adjust pH to 8.0-8.3\nusing non-amine base.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Buffer [label="Switch to a non-amine buffer\n(e.g., PBS, Borate, Bicarbonate).", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Action_Ratio [label="Perform titration to find\noptimal excess.", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Check_Reagent -> Sol_Reagent; Sol_Reagent -> Action_Reagent [label="Yes"]; Sol_Reagent -> Check_pH [label="No"];
Check_pH -> Sol_pH; Sol_pH -> Check_Buffer [label="Yes"]; Sol_pH -> Action_pH [label="No"];
Check_Buffer -> Sol_Buffer; Sol_Buffer -> Action_Buffer [label="Yes"]; Sol_Buffer -> Check_Ratio [label="No"];
Check_Ratio -> Sol_Ratio; Sol_Ratio -> Action_Ratio [label="No"]; } `
Guide 2: Poor Purity or Resolution During Chromatographic Purification
This guide addresses common issues seen during SEC or HIC purification, such as broad peaks, unexpected retention times, or poor separation.
| Problem | Potential Cause | Recommended Solution |
| Protein Elutes in Void Volume (SEC) but is Aggregated | Conjugate has poor solubility, leading to the formation of high molecular weight aggregates. | - Improve Sample Solubility: Add stabilizing agents like glycerol, arginine, or non-ionic detergents to the running buffer.[5][6]- Reduce Protein Concentration: Inject a more dilute sample onto the column.[7] |
| Broad, Tailing Peaks in Chromatography (SEC/HIC) | - Secondary interactions between the conjugate and the column matrix.- On-column aggregation. | - Modify Mobile Phase (HIC): Add a small percentage of an organic solvent like isopropanol to the mobile phase to disrupt hydrophobic interactions.[2][3]- Increase Salt Concentration (SEC): For SEC, ensure the ionic strength is sufficient (e.g., 150 mM NaCl) to minimize ionic interactions with the resin. |
| Poor Separation of Conjugate from Unmodified Protein (HIC) | The change in hydrophobicity is insufficient for baseline resolution. | - Optimize Gradient: Use a shallower salt gradient to improve separation between species with different drug-to-antibody ratios (DAR).[3]- Change Stationary Phase: Test a HIC column with a different ligand chemistry (e.g., Butyl vs. Polyamide) to alter selectivity.[2] |
| Low Protein Recovery from Column | - The conjugate is irreversibly binding to the column.- The conjugate has precipitated on the column. | - Check for Precipitation: Run a cleaning cycle on the column as per the manufacturer's instructions.- Reduce Hydrophobicity: Use a less hydrophobic stationary phase or a mobile phase with a stronger organic modifier (for HIC) or chaotropic agent.[3] |
Experimental Protocols
Protocol 1: General Method for this compound Conjugation to a Protein
This protocol provides a general starting point. Molar excess and incubation times should be optimized for your specific protein.
// Define Colors prep_color="#4285F4"; reaction_color="#34A853"; purify_color="#FBBC05"; analyze_color="#EA4335"; text_color="#FFFFFF";
// Nodes A [label="1. Prepare Protein", fillcolor=prep_color, fontcolor=text_color]; B [label="Buffer exchange protein into\namine-free buffer (e.g., PBS, pH 7.4-8.0).\nConcentrate to 2-10 mg/mL.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="2. Prepare this compound", fillcolor=prep_color, fontcolor=text_color]; D [label="Immediately before use, dissolve\nthis compound in anhydrous\nDMSO or DMF to 10 mM.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="3. Perform Conjugation", fillcolor=reaction_color, fontcolor=text_color]; F [label="Add 10-20 molar excess of linker\nto protein solution. Incubate for\n30-60 min at RT or 2 hrs at 4°C.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="4. Purify Conjugate", fillcolor=purify_color, fontcolor="#202124"]; H [label="Remove excess linker via desalting\ncolumn (e.g., G-25) or dialysis.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; I [label="5. Analyze Product", fillcolor=analyze_color, fontcolor=text_color]; J [label="Determine Degree of Labeling (DOL)\nby UV-Vis. Analyze purity by\nSDS-PAGE and SEC/HIC.", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections A -> B; C -> D; B -> E; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; } `
-
Protein Preparation:
-
Buffer exchange the protein (e.g., antibody) into an amine-free buffer such as PBS (Phosphate Buffered Saline) or Borate buffer at a pH between 7.2 and 8.5.
-
Concentrate the protein to a recommended concentration of 2-10 mg/mL. Higher protein concentrations favor the conjugation reaction over hydrolysis.[8]
-
-
This compound Reagent Preparation:
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved this compound reagent to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C. The optimal time may vary depending on the protein.
-
-
Purification:
-
Characterization:
-
Determine the concentration of the purified conjugate.
-
Calculate the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of the tetrazine (typically ~520-540 nm).
-
Protocol 2: Purification via Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful method for purifying conjugates and separating species with different numbers of attached linkers (DAR).
-
Column and Buffers:
-
Column: Select a HIC column suitable for proteins (e.g., Butyl, Phenyl, or Polyamide chemistry).[2]
-
Buffer A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Buffer B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.
-
-
Sample Preparation:
-
After the conjugation reaction, add Buffer A to the sample to bring the final ammonium sulfate concentration to ~1.5 M to promote binding to the column.
-
Filter the sample through a 0.22 µm filter before injection.
-
-
Chromatography Method:
-
Equilibrate the column with 100% Buffer A.
-
Inject the prepared sample.
-
Elute the conjugate using a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 column volumes. More hydrophobic species (higher DAR) will elute later in the gradient.[3]
-
Monitor the elution profile at 280 nm (protein) and ~530 nm (tetrazine).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired conjugate peaks.
-
Desalt the collected fractions immediately into a suitable storage buffer to remove the high salt concentration.
-
Analyze fractions by SDS-PAGE and/or mass spectrometry to confirm purity and identity.
-
References
- 1. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. molnar-institute.com [molnar-institute.com]
- 4. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. Protein aggregation - Protein Expression Facility - University of Queensland [pef.facility.uq.edu.au]
- 8. tandfonline.com [tandfonline.com]
- 9. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Experimental Assignment of Disulfide-Bonds in Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Tetrazine-SS-NHS Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tetrazine-SS-NHS ester reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting a this compound ester with a primary amine on a protein?
A1: The optimal pH for the reaction of an NHS ester with a primary amine (such as the side chain of a lysine residue or the N-terminus of a protein) is in the range of pH 7.2 to 8.5.[][2] A slightly basic pH is recommended to ensure that the primary amines are deprotonated and thus sufficiently nucleophilic to attack the NHS ester.[3]
Q2: How does pH affect the stability of the this compound ester in solution?
A2: The NHS ester moiety is susceptible to hydrolysis, and the rate of this hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis significantly increases, which can compete with the desired amidation reaction and reduce the overall efficiency of the conjugation.[2][4][5][6]
Q3: What happens if the pH is too low during the reaction?
A3: At a pH below 7, the primary amines on the protein become increasingly protonated. This protonation reduces their nucleophilicity, slowing down or even preventing the reaction with the NHS ester, leading to poor conjugation efficiency.[3][5][6]
Q4: What types of buffers should be used for the this compound reaction?
A4: It is crucial to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the target protein for reaction with the NHS ester, significantly reducing the labeling efficiency.[2][7] Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate buffers.[8]
Q5: How should the this compound ester be prepared and stored?
A5: this compound esters are moisture-sensitive.[8] They should be stored desiccated at -20°C or -80°C. Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[8] For the reaction, it is best to dissolve the ester in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to the aqueous reaction buffer containing the protein.[2][5][8]
Data Presentation
Table 1: Impact of pH on the Half-life of NHS Esters
This table summarizes the effect of pH on the stability of the NHS ester in an aqueous solution, which is a critical factor in determining the efficiency of the conjugation reaction. The half-life represents the time it takes for 50% of the NHS ester to be hydrolyzed.
| pH | Half-life of NHS Ester | Implication for Reaction Efficiency |
| 7.0 | 4-5 hours (at 0°C) | At neutral pH, the NHS ester is relatively stable, providing a good window for the conjugation reaction to proceed with minimal hydrolysis.[2] |
| 8.0 | ~1 hour (at RT) | A good compromise between amine reactivity and NHS ester stability, often leading to efficient conjugation.[4] |
| 8.5 | ~180 minutes | Increased rate of amidation, but also a significantly faster rate of hydrolysis.[9][10] |
| 8.6 | ~10 minutes (at 4°C) | The very short half-life at this pH makes it challenging to achieve efficient conjugation due to rapid hydrolysis of the NHS ester.[2][4] |
| 9.0 | ~125 minutes | While the amidation reaction is fast, the competing hydrolysis is also very rapid, which can lead to lower overall yields.[9][10] |
Experimental Protocols
Detailed Methodology for Protein Labeling with this compound
This protocol outlines the key steps for conjugating a this compound ester to a protein containing primary amines.
-
Buffer Exchange of the Protein:
-
If the protein solution contains any primary amine buffers (e.g., Tris, glycine), it is essential to perform a buffer exchange into an amine-free buffer, such as PBS (pH 7.4).
-
This can be achieved using dialysis, desalting columns, or spin filtration.
-
The final protein concentration should be between 1-10 mg/mL for optimal reaction efficiency.[5]
-
-
Preparation of this compound Stock Solution:
-
Allow the vial of this compound ester to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[8]
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[8]
-
Gently mix the reaction solution immediately after adding the reagent.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as a final concentration of 50-100 mM Tris-HCl, pH 8.0.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove the excess, unreacted this compound ester and byproducts using a desalting column, dialysis, or size exclusion chromatography.
-
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conjugation Efficiency | Hydrolysis of this compound ester: The reagent was exposed to moisture before use or the reaction pH was too high. | Ensure the reagent vial is at room temperature before opening. Prepare the stock solution in anhydrous DMSO or DMF immediately before use. Optimize the reaction pH to be within the 7.2-8.5 range to balance reactivity and hydrolysis.[8] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine are competing with the protein for the NHS ester. | Perform a buffer exchange of the protein into an amine-free buffer (e.g., PBS) before starting the conjugation.[7] | |
| Low protein concentration: Dilute protein solutions can lead to slower reaction kinetics and favor hydrolysis of the NHS ester. | Concentrate the protein solution to at least 1 mg/mL. | |
| Precipitation of Protein During Reaction | High concentration of organic solvent: Adding a large volume of the DMSO/DMF stock solution can denature the protein. | Keep the final concentration of the organic solvent in the reaction mixture below 10%. If a higher concentration of the NHS ester is needed, consider using a water-soluble version if available. |
| Cleavage of the Disulfide Bond | Presence of reducing agents: DTT, TCEP, or β-mercaptoethanol in the buffers will cleave the -S-S- bond in the linker. | Ensure that all buffers and solutions used are free from reducing agents. If a reduction step was performed previously, thoroughly remove the reducing agent before the conjugation reaction. |
| Unexpected Side Reactions | Reaction with other nucleophiles: At higher pH, other amino acid residues like tyrosine or serine can show some reactivity.[11] | Maintain the reaction pH within the recommended range of 7.2-8.5 to favor the reaction with primary amines. |
Visualizations
Caption: Experimental workflow for protein labeling with this compound.
References
- 2. 交联剂-化学胺基交联剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 3. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
- 7. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 9. researchgate.net [researchgate.net]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Temperature Optimization for Tetrazine Ligation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing tetrazine ligation. The following information is designed to help you optimize reaction temperatures and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for a tetrazine ligation reaction?
For most tetrazine ligations, especially those involving highly reactive dienophiles like trans-cyclooctene (TCO), room temperature (typically 20-25°C) is the recommended starting point.[1][2][3] Many protocols for protein-protein conjugation and cell labeling have been successfully performed under these conditions.[1][3]
Q2: My reaction is too slow at room temperature. Can I increase the temperature?
Yes, increasing the temperature can significantly accelerate the reaction rate. For less reactive dienophiles like norbornene, or in systems with low concentrations of reactants, elevating the temperature can be beneficial. For example, studies involving polymer-polymer coupling have shown that increasing the temperature to 80°C can lead to quantitative conversion in a much shorter time frame compared to room temperature.[4] However, it is crucial to consider the stability of your specific tetrazine and biomolecules at higher temperatures.
Q3: Are there any risks associated with increasing the reaction temperature?
While higher temperatures can increase the reaction rate, they can also lead to potential issues:
-
Degradation of Reactants: Some tetrazine derivatives can be sensitive to high temperatures and may degrade over time, especially in the presence of certain reagents or at a high pH.[5] It is important to assess the thermal stability of your specific tetrazine.
-
Biomolecule Instability: If you are working with proteins or other sensitive biomolecules, high temperatures can lead to denaturation and loss of function.
-
Side Reactions: Increased temperatures can sometimes promote undesired side reactions, although the tetrazine ligation is known for its high specificity.
Q4: Can I perform the tetrazine ligation at lower temperatures, such as 4°C?
Yes, performing the ligation at 4°C is possible and is often recommended for reactions involving sensitive biological samples or to slow down a very fast reaction for better control.[6] Keep in mind that the reaction rate will be significantly slower at this temperature, and longer incubation times will be necessary. For instance, a reaction that takes 10-60 minutes at room temperature might require 30-120 minutes at 4°C.[6]
Q5: How does the choice of dienophile (e.g., TCO vs. norbornene) affect the optimal temperature?
The reactivity of the dienophile is a critical factor.
-
Trans-cyclooctene (TCO): TCO is a highly strained and reactive dienophile, and its ligation with tetrazines is exceptionally fast, often proceeding to completion within minutes at room temperature.[1][2][7]
-
Norbornene: Norbornene is less reactive than TCO, and these reactions are generally slower.[4] Therefore, you might need to increase the temperature or allow for longer reaction times to achieve high yields.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Reaction temperature is too low. | Gradually increase the temperature in increments of 5-10°C. Monitor the reaction progress at each step. For less reactive dienophiles, temperatures up to 80°C have been reported to be effective in specific contexts.[4] |
| Degradation of tetrazine at elevated temperatures. | If you suspect degradation, perform a stability test of your tetrazine at the intended reaction temperature by monitoring its characteristic absorbance (around 520-540 nm) over time. If unstable, reduce the temperature and increase the reaction time. | |
| Reaction is too fast to control | Reaction temperature is too high for the given reactants. | Decrease the temperature. Performing the reaction at 4°C or even on ice can provide better control over highly exothermic or rapid reactions.[6] |
| Inconsistent results between experiments | Fluctuations in ambient temperature. | Use a temperature-controlled environment such as a water bath, incubator, or thermocycler to ensure a consistent reaction temperature across all experiments. |
| Presence of unexpected byproducts | High temperature leading to side reactions or degradation. | Lower the reaction temperature. Analyze the byproducts to understand their origin. Consider if the biomolecules or other components in your reaction mixture are sensitive to the higher temperature. |
Data Presentation
Table 1: Effect of Temperature on Tetrazine Ligation Kinetics
| Dienophile | Tetrazine | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| trans-cyclooctene (TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | 25 | ~2000 | [2] |
| d-TCO | Water-soluble 3,6-dipyridyl-s-tetrazine | 25 | 366,000 ± 15,000 | [8] |
| Norbornene | PEG₃ₖ-Tz | Room Temp | 90% conversion after 3h | [4] |
| Norbornene | PEG₃ₖ-Tz | 80 | 90% conversion after 12 min | [4] |
| TCO | Selected Tetrazines | 37 | 26,000 | [9] |
Experimental Protocols
Protocol 1: Temperature Optimization for a Generic Tetrazine-TCO Ligation
-
Preparation of Reactants:
-
Dissolve the tetrazine-functionalized molecule in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 10 µM.
-
Dissolve the TCO-functionalized molecule in the same buffer to a final concentration of 12 µM (a slight excess).
-
-
Reaction Setup:
-
Set up multiple reaction vials, each containing the tetrazine solution.
-
Place the vials in temperature-controlled environments (e.g., water baths) set to a range of temperatures (e.g., 4°C, 25°C, 37°C).
-
Allow the vials to equilibrate to the desired temperature for 5-10 minutes.
-
-
Initiation of Reaction:
-
To each vial, add the TCO solution to initiate the ligation.
-
Start a timer for each reaction.
-
-
Monitoring the Reaction:
-
At various time points (e.g., 5, 15, 30, 60 minutes), take an aliquot from each reaction.
-
Quench the reaction if necessary (e.g., by adding an excess of a scavenger dienophile or by rapid freezing).
-
Monitor the disappearance of the tetrazine's characteristic pink/red color by measuring the absorbance at its λmax (typically 510-550 nm).[1]
-
-
Analysis:
-
Analyze the reaction aliquots by a suitable method (e.g., LC-MS, SDS-PAGE) to determine the product yield at each temperature and time point.
-
Plot the product yield versus time for each temperature to determine the optimal condition for your specific application.
-
Visualizations
Caption: Troubleshooting workflow for low yield in tetrazine ligation.
Caption: Relationship between temperature and reaction outcomes.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norbornene-tetrazine ligation chemistry for controlling RNA-guided CRISPR systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrazine-norbornene versus azide-norbornene ligation: evaluating the toolbox for polymer–polymer coupling - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00320E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Troubleshooting for Tetrazine-SS-NHS Ester
This technical support guide provides researchers, scientists, and drug development professionals with detailed information regarding the stability of Tetrazine-SS-NHS ester in biological media. It includes troubleshooting advice and frequently asked questions to ensure successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main stability concerns when using this compound ester?
A1: The this compound ester is a heterobifunctional crosslinker with three key components, each with its own stability profile:
-
N-Hydroxysuccinimide (NHS) Ester: Highly susceptible to hydrolysis in aqueous solutions, especially at neutral to alkaline pH. This is often the most immediate stability concern during the labeling of proteins or other amine-containing biomolecules.
-
Tetrazine Moiety: The stability of the tetrazine ring can be compromised in the presence of biological nucleophiles and reducing agents. The specific substituents on the tetrazine ring significantly influence its stability.
-
Disulfide (SS) Bond: This bond is designed to be cleavable and is susceptible to reduction by common biological reducing agents such as glutathione (GSH), dithiothreitol (DTT), and tris(2-carboxyethyl)phosphine (TCEP).
Q2: How does pH affect the stability of the NHS ester?
A2: The NHS ester is highly sensitive to pH. Its hydrolysis rate increases significantly with increasing pH. For optimal conjugation to primary amines, a pH range of 7.2-8.5 is typically recommended as a compromise between amine reactivity (which requires a deprotonated amine) and NHS ester hydrolysis.[1][][3] At pH 7, the half-life can be several hours, but at pH 8.6, it can be as short as 10 minutes.[4][5]
Q3: What components of my biological media can degrade the this compound ester?
A3: Several components commonly found in biological media can affect the stability of the linker:
-
Primary Amines: Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the NHS ester.[1][3]
-
Reducing Agents: Endogenous reducing agents like glutathione (GSH), often found within cells and in some culture media, can cleave the disulfide bond.
-
Nucleophiles: Biological nucleophiles may react with and degrade the tetrazine ring, with the rate of degradation depending on the specific tetrazine derivative.[6][7][8][9][10] Electron-deficient tetrazines, which are more reactive in Diels-Alder reactions, tend to be less stable in biological media.[7][8]
Q4: How should I store and handle this compound ester?
A4: To maximize its shelf-life and performance, this compound ester should be stored desiccated at -20°C. Before opening, the vial should be allowed to warm to room temperature to prevent condensation of moisture onto the reagent, which can cause hydrolysis of the NHS ester. For experimental use, it is best to dissolve the reagent in a dry, water-miscible organic solvent like DMSO or DMF immediately before adding it to your aqueous reaction mixture.[]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | 1. Hydrolysis of NHS ester: The reagent was exposed to moisture or the reaction buffer pH was too high for too long. | - Prepare fresh stock solutions of the NHS ester in anhydrous DMSO or DMF. - Ensure your reaction buffer is amine-free (e.g., use phosphate or bicarbonate buffer).[1][3] - Perform the conjugation reaction promptly after adding the NHS ester to the aqueous buffer. - Optimize the reaction pH; while 7.2-8.5 is standard, for particularly sensitive proteins, a lower pH (around 7.2-7.5) may reduce hydrolysis.[] |
| 2. Insufficient molar excess of the linker: The concentration of the this compound ester was too low relative to the target biomolecule. | - Increase the molar excess of the this compound ester. A 5-20 fold molar excess is a common starting point for antibody labeling. | |
| 3. Low concentration of the target biomolecule: The reaction between the NHS ester and the amine (a bimolecular reaction) is concentration-dependent and slow at low concentrations, allowing hydrolysis (a pseudo-first-order reaction) to dominate.[] | - If possible, perform the conjugation at a higher concentration of your target biomolecule. | |
| Premature Cleavage of the Disulfide Bond | 1. Presence of reducing agents: The biological medium or buffer contains reducing agents like DTT, TCEP, or high concentrations of endogenous thiols (e.g., GSH). | - If possible, remove reducing agents from your buffers prior to conjugation. - If the experiment is in a cellular context where reducing agents are unavoidable, consider the timing of your experiment to minimize exposure before the desired cleavage event. |
| Loss of Tetrazine Signal/Reactivity | 1. Degradation of the tetrazine ring: The tetrazine moiety is unstable in the experimental conditions (e.g., presence of certain nucleophiles, long incubation times). | - Consider using a more stable tetrazine derivative if possible (e.g., methyl-substituted tetrazines are generally more stable than hydrogen-substituted ones).[11] - Minimize the incubation time of the tetrazine-labeled molecule in complex biological media before the reaction with the TCO-modified component. |
| 2. Non-specific binding/reaction: The tetrazine is reacting with components in the biological media other than the intended TCO-modified molecule. | - While tetrazine-TCO ligation is highly specific, complex biological media can sometimes lead to unexpected side reactions. Ensure proper controls are in place.[12] |
Data Presentation
Table 1: pH-Dependent Hydrolysis of NHS Esters in Aqueous Buffer
| pH | Temperature (°C) | Half-life | Reference(s) |
| 7.0 | 0 | 4-5 hours | [1][4][5] |
| 8.0 | Room Temp | ~1 hour | [4][5] |
| 8.5 | Room Temp | ~20 minutes | [13] |
| 8.6 | 4 | 10 minutes | [1][4][5] |
| 9.0 | Room Temp | ~10 minutes | [13] |
Table 2: Relative Stability of Tetrazine Derivatives
| Tetrazine Type | Substituents | Relative Stability in Biological Media | Key Characteristics | Reference(s) |
| Less Stable | Hydrogen-substituted, Electron-withdrawing groups (e.g., pyridyl) | Lower | Extremely fast reaction kinetics but more susceptible to degradation by nucleophiles. | [7][8][9][11] |
| More Stable | Methyl-substituted, Electron-donating groups | Higher | Still fast reaction kinetics, but greater stability in aqueous media, making them suitable for longer incubation times. | [11] |
| Highly Stable | DHP-substituted | Exceptional | High reactivity without sacrificing stability. | [7] |
Experimental Protocols
Protocol 1: Assessing NHS Ester Hydrolysis via UV-Vis Spectrophotometry
This protocol allows for the determination of the hydrolytic stability of the NHS ester moiety in your specific buffer. The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which has a characteristic absorbance at 260-280 nm.[1][14]
Materials:
-
This compound ester
-
Anhydrous DMSO or DMF
-
Your amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
UV-transparent cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of this compound ester (e.g., 10 mM) in anhydrous DMSO.
-
Set up your spectrophotometer to measure absorbance at 260 nm.
-
Add your reaction buffer to a cuvette and use it to zero the spectrophotometer.
-
Add a small volume of the this compound stock solution to the buffer in the cuvette to a final concentration of ~0.5-1 mM. Mix quickly by gentle pipetting.
-
Immediately begin monitoring the absorbance at 260 nm over time (e.g., every minute for 1-2 hours).
-
The increase in absorbance at 260 nm corresponds to the release of NHS and thus the hydrolysis of the NHS ester.
-
To determine the absorbance corresponding to 100% hydrolysis, you can force complete hydrolysis by adding a small amount of a strong base (e.g., 0.5 N NaOH) to a parallel sample and promptly measuring the maximal absorbance.[14] Note: This should be done quickly as the NHS leaving group itself can degrade in strong base.[14]
-
Plot the absorbance at 260 nm versus time to determine the hydrolysis rate and half-life in your buffer.
Protocol 2: Assessing Disulfide Bond Cleavage with Ellman's Reagent
This protocol quantifies the generation of free thiols upon the cleavage of the disulfide bond in this compound by a reducing agent. Ellman's reagent (DTNB) reacts with free thiols to produce a yellow-colored product with a strong absorbance at 412 nm.[15][16][17][18]
Materials:
-
This compound ester labeled biomolecule (or the linker itself)
-
Reducing agent of interest (e.g., DTT, TCEP, or GSH)
-
Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)
-
Ellman's Reagent Solution (4 mg/mL DTNB in Reaction Buffer)
-
96-well plate or cuvettes
-
Spectrophotometer or plate reader capable of measuring absorbance at 412 nm
Procedure:
-
Dissolve your this compound-labeled biomolecule in the Reaction Buffer to a known concentration.
-
Add the reducing agent to the solution of the labeled biomolecule to the desired final concentration.
-
Incubate the reaction mixture at room temperature or 37°C for the desired amount of time.
-
At various time points, take an aliquot of the reaction mixture and add it to the Ellman's Reagent Solution in a 96-well plate or cuvette. A typical ratio is 50 µL of Ellman's Reagent Solution to 250 µL of the sample.
-
Incubate for 15 minutes at room temperature to allow for the color to develop.[15]
-
Measure the absorbance at 412 nm.
-
The concentration of free thiols can be calculated using the molar extinction coefficient of the TNB product, which is 14,150 M⁻¹cm⁻¹.[15]
-
By comparing the amount of free thiol generated to the initial concentration of the this compound-labeled molecule, the extent of disulfide bond cleavage can be determined over time.
Visualizations
Caption: Reaction scheme of this compound bioconjugation and cleavage.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Light-activated tetrazines enable precision live-cell bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Bot Detection [iris-biotech.de]
- 12. broadpharm.com [broadpharm.com]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. bmglabtech.com [bmglabtech.com]
Technical Support Center: Minimizing Non-Specific Binding in Cell Labeling
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address non-specific binding in cell labeling experiments.
Troubleshooting Guide
High background staining can obscure specific signals and lead to misinterpretation of results. The following sections detail common causes of non-specific binding and provide step-by-step solutions.
Issue 1: High Background Staining Across the Entire Sample
This is often due to issues with the primary or secondary antibodies, or insufficient blocking.
Possible Causes & Solutions:
-
Antibody Concentration is Too High: An excess of antibody can lead to binding at low-affinity, non-target sites.[1][2][3]
-
Inadequate Blocking: Insufficient blocking of non-specific binding sites can lead to antibodies adhering to various surfaces within the sample.[7]
-
Hydrophobic and Ionic Interactions: Antibodies can non-specifically bind to tissues through hydrophobic or ionic forces.
Issue 2: Non-Specific Staining in Specific Cell Types
If you observe high background in particular cell populations, it may be due to endogenous factors within those cells.
Possible Causes & Solutions:
-
Fc Receptor Binding: Immune cells such as B cells, macrophages, and dendritic cells express Fc receptors that can bind to the Fc region of your primary and secondary antibodies, leading to false positives.[11][12][13]
-
Endogenous Biotin: Tissues with high metabolic activity, such as the kidney and liver, contain high levels of endogenous biotin, which can be detected by streptavidin-based detection systems, causing high background.[15][16][17]
-
Endogenous Enzyme Activity: If using enzyme-based detection methods (e.g., HRP or AP), endogenous enzymes in the tissue can react with the substrate, leading to non-specific signal.[17]
-
Solution: Quench endogenous peroxidase activity by treating the sample with 3% hydrogen peroxide.[9] For alkaline phosphatase, inhibitors like levamisole can be used.
-
Frequently Asked Questions (FAQs)
Q1: What is the best blocking agent to use?
The optimal blocking agent depends on your specific sample and antibodies.[7] Normal serum from the species in which the secondary antibody was raised is often considered the gold standard as it contains antibodies that can block non-specific sites.[7] BSA is a more economical option and works well for many applications, particularly with monoclonal antibodies.[7][20] It's recommended to empirically test different blocking agents to find the best one for your experiment.[7]
Q2: How do I know if I have a problem with Fc receptor binding?
If you see high background staining specifically on immune cells like monocytes, macrophages, B cells, or NK cells, it is likely due to Fc receptor binding.[11][12] You can confirm this by including an isotype control; a high signal with the isotype control suggests non-specific binding, often mediated by Fc receptors.[11]
Q3: Can I use the same blocking buffer for all my antibodies?
While a general-purpose blocking buffer like one containing BSA may work for many antibodies, it's important to consider potential cross-reactivity. For instance, if your primary antibody is from a species like goat or sheep, using BSA that contains bovine IgG could lead to cross-reactivity with your secondary antibody.[21] In such cases, using serum from the secondary antibody's host species is a safer choice.[9]
Q4: How long should I block my samples for?
Blocking times can range from 30 minutes at room temperature to overnight at 4°C.[7][22] The optimal time can depend on the tissue and the blocking agent used. If you are experiencing high background, increasing the blocking time may help.[8]
Q5: What is the difference between using serum and BSA for blocking?
Normal serum contains a complex mixture of proteins, including immunoglobulins, that can effectively block a wide range of non-specific binding sites.[7][22] BSA is a single purified protein that primarily blocks non-specific binding through hydrophobic interactions.[23] Serum is generally more effective, especially for polyclonal antibodies, but BSA is a good and more affordable alternative for many applications.[7]
Data Presentation
Table 1: Common Blocking Agents and Their Recommended Concentrations
| Blocking Agent | Recommended Concentration | Notes |
| Normal Serum | 5-10% (v/v) | Use serum from the same species as the secondary antibody.[7][9] |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | A good general-purpose blocking agent. Ensure it is IgG-free if using antibodies that may cross-react with bovine IgG.[7][21][22] |
| Non-fat Dry Milk | 2.5-5% (w/v) | Cost-effective, but should not be used with phospho-specific antibodies as it contains phosphoproteins.[24] |
| Fish Gelatin | 0.1-5% (w/v) | Does not contain serum proteins that can cross-react with mammalian antibodies, but should not be used with biotin-based detection systems due to endogenous biotin.[24] |
| Commercial Blocking Buffers | Varies by manufacturer | Often optimized for specific applications and can provide more consistent results. |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Action |
| High background | Antibody concentration too high | Titrate primary and secondary antibodies.[1][2] |
| Insufficient blocking | Increase blocking time or concentration. Try a different blocking agent.[4][8] | |
| Hydrophobic/Ionic interactions | Add detergent to wash buffers. Increase buffer ionic strength.[1] | |
| Non-specific staining on immune cells | Fc receptor binding | Use an Fc block reagent.[11][14] |
| High background with biotin-streptavidin detection | Endogenous biotin | Use an avidin/biotin blocking kit.[15][18] |
| High background with HRP/AP detection | Endogenous enzyme activity | Quench with hydrogen peroxide (HRP) or use levamisole (AP).[9] |
Experimental Protocols
Protocol 1: General Blocking and Antibody Incubation
-
Sample Preparation: Prepare your cells or tissue sections according to your standard protocol (fixation, permeabilization, etc.).
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute your primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sample with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[26]
-
-
Washing:
-
Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.1% Tween-20).[25]
-
-
Secondary Antibody Incubation:
-
Dilute your fluorescently labeled secondary antibody to its optimal concentration in the blocking buffer.
-
Incubate the sample with the secondary antibody solution for 1 hour at room temperature, protected from light.[25]
-
-
Final Washes:
-
Repeat the washing step (step 4), protecting the sample from light.
-
-
Mounting and Imaging:
-
Mount the sample with an appropriate mounting medium and proceed with imaging.
-
Protocol 2: Fc Receptor Blocking
-
Cell Preparation: Prepare your cell suspension as required for your experiment.
-
Fc Blocking:
-
Primary Antibody Staining:
-
Proceed directly to your primary antibody staining protocol, adding the diluted primary antibody to the cell suspension containing the Fc block.
-
Protocol 3: Endogenous Biotin Blocking
-
Sample Preparation: Prepare your tissue sections or cells as usual.
-
Avidin Incubation:
-
Incubate the sample with an avidin solution (e.g., 0.1 mg/mL streptavidin in wash buffer) for 15 minutes at room temperature.[15]
-
-
Washing:
-
Wash the sample three times for 10 minutes each with wash buffer.[15]
-
-
Biotin Incubation:
-
Incubate the sample with a biotin solution (e.g., 0.5 mg/mL D-Biotin in wash buffer) for 30-60 minutes at room temperature.[15]
-
-
Final Washes:
-
Wash the sample three times for 10 minutes each with wash buffer.[15]
-
-
Proceed with Staining:
-
You can now proceed with your standard staining protocol, including the use of biotinylated antibodies and streptavidin conjugates.
-
Visualizations
Caption: Troubleshooting workflow for non-specific binding.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 4. hycultbiotech.com [hycultbiotech.com]
- 5. bosterbio.com [bosterbio.com]
- 6. Immunolabeling Using Secondary Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. biocompare.com [biocompare.com]
- 9. IHC Blocking Non-Specific Binding of Antibodies & Other Reagents | Bio-Techne [bio-techne.com]
- 10. Optimize Your Fluorescent Western Blocking and Washing Steps - Advansta Inc. [advansta.com]
- 11. Fc Blocking | McGovern Medical School [med.uth.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. sinobiological.com [sinobiological.com]
- 14. bosterbio.com [bosterbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. vectorlabs.com [vectorlabs.com]
- 19. Invitrogen Endogenous Biotin-Blocking Kit 1 kit | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 20. researchgate.net [researchgate.net]
- 21. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 22. Blocking Strategies for IHC | Thermo Fisher Scientific - US [thermofisher.com]
- 23. Reddit - The heart of the internet [reddit.com]
- 24. bitesizebio.com [bitesizebio.com]
- 25. docs.abcam.com [docs.abcam.com]
- 26. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 27. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Optimizing Tetrazine-SS-NHS Reaction Kinetics
Welcome to the technical support center for the Tetrazine-SS-NHS linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to help you optimize your bioconjugation experiments and improve reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is a this compound linker and what are its components?
A1: The this compound linker is a heterobifunctional crosslinker with three key components:
-
Tetrazine: A highly reactive group that participates in an inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO) group. This bioorthogonal reaction is known for its exceptional speed and selectivity.[1]
-
Disulfide Bond (SS): A cleavable linker that is stable in the extracellular environment but can be readily cleaved by reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) which are present at higher concentrations inside cells.[1][]
-
N-hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms a stable amide bond with primary amines (e.g., lysine residues) on proteins and other biomolecules.[3]
This combination of functionalities makes the this compound linker a powerful tool for creating cleavable bioconjugates, such as antibody-drug conjugates (ADCs).
Q2: What are the main factors influencing the kinetics of the this compound reaction?
A2: The overall reaction kinetics are influenced by factors affecting both the NHS ester acylation and the tetrazine-TCO ligation.
-
For the NHS Ester Reaction:
-
pH: The reaction is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[3][] At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction, reducing the yield.[3]
-
Concentration: Higher concentrations of the protein and the NHS ester will lead to faster reaction rates.[]
-
Temperature: The reaction can be performed at temperatures ranging from 4°C to room temperature. Lower temperatures can help to minimize hydrolysis of the NHS ester and are often used for labile proteins.[]
-
-
For the Tetrazine-TCO Ligation:
-
Reactant Partners: The specific structures of the tetrazine and TCO derivatives have a dramatic impact on the reaction rate. Electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO can significantly increase the reaction speed.[5]
-
Concentration: As with any bimolecular reaction, higher concentrations of the tetrazine and TCO reactants will result in a faster ligation.[6]
-
Solvent: While the reaction is bioorthogonal and proceeds well in aqueous buffers, the choice of co-solvents can sometimes influence kinetics.
-
Q3: How stable is the this compound linker?
A3: The stability of the linker depends on its different components:
-
NHS Ester: The NHS ester is susceptible to hydrolysis, especially at higher pH and in aqueous solutions. Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF and added to the aqueous reaction buffer immediately before use.[7]
-
Disulfide Bond: The disulfide bond is relatively stable in physiological conditions found in the bloodstream.[] However, it is designed to be cleaved in the reducing environment inside cells, where concentrations of reducing agents like glutathione are much higher.[] The stability of the disulfide bond can be influenced by steric hindrance around the bond.[8]
-
Tetrazine: The stability of the tetrazine ring can vary depending on its substituents. Electron-withdrawing groups that accelerate the ligation reaction can sometimes decrease the stability of the tetrazine.[9] Methyl-substituted tetrazines are generally more stable in aqueous media than hydrogen-substituted tetrazines.[6]
Troubleshooting Guides
Issue 1: Low Yield of Amine-Reactive Conjugation (NHS Ester Reaction)
| Possible Cause | Troubleshooting Step |
| Hydrolysis of NHS Ester | Prepare fresh stock solutions of the this compound linker in anhydrous DMSO or DMF immediately before use. Avoid repeated freeze-thaw cycles of the stock solution. Let the vial warm to room temperature before opening to prevent condensation.[7] |
| Incorrect pH of Reaction Buffer | Ensure the pH of your reaction buffer is within the optimal range of 7.2-8.5.[3] Use amine-free buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[3] Avoid buffers containing primary amines like Tris, as they will compete with your target molecule for reaction with the NHS ester.[3] |
| Low Reactant Concentration | Increase the concentration of your protein or the molar excess of the this compound linker. For protein concentrations below 5 mg/mL, a 20- to 50-fold molar excess of the NHS ester may be necessary.[7] |
| Suboptimal Temperature or Incubation Time | For labile proteins, perform the reaction at 4°C for 2 hours or overnight. For more robust proteins, incubating at room temperature for 30-60 minutes can be effective.[7] |
Issue 2: Inefficient Tetrazine-TCO Ligation
| Possible Cause | Troubleshooting Step |
| Low Reactant Concentration | The tetrazine-TCO ligation is a second-order reaction, so the rate is dependent on the concentration of both reactants. If possible, increase the concentration of one or both of the ligation partners.[6] |
| Steric Hindrance | Ensure that the tetrazine and TCO moieties are accessible for reaction and not sterically hindered by the conjugated molecules or their local environment. The use of PEGylated linkers can sometimes help to overcome steric hindrance. |
| Degradation of Tetrazine | Some tetrazine derivatives can be unstable over time, especially in aqueous buffers.[9] Use the tetrazine-conjugated molecule as fresh as possible. Consider using a more stable tetrazine derivative, such as a methyl-substituted tetrazine, if stability is a concern.[6] |
| Isomerization of TCO | trans-Cyclooctene can isomerize to the less reactive cis-isomer. Ensure your TCO reagent is of high quality and has been stored properly. |
Issue 3: Premature Cleavage of the Disulfide Bond
| Possible Cause | Troubleshooting Step |
| Presence of Reducing Agents in Buffer | Ensure that your buffers are free from reducing agents like DTT or TCEP during the conjugation and purification steps, unless cleavage is intended. |
| Instability of the Disulfide Linker | If premature cleavage is a persistent issue, consider using a Tetrazine-NHS linker with a more sterically hindered disulfide bond to increase its stability. |
Quantitative Data Summary
| Parameter | NHS Ester Reaction with Primary Amines | Tetrazine-TCO Ligation |
| Optimal pH | 7.2 - 8.5[3] | 6.0 - 9.0[7] |
| Typical Temperature | 4°C to Room Temperature (25°C)[] | Room Temperature (25°C) |
| Typical Reaction Time | 30 minutes to 2 hours[] | Seconds to minutes[10][11] |
| Second-Order Rate Constant (k) | Not typically reported for NHS esters | Up to 3.3 x 10⁶ M⁻¹s⁻¹[11] |
| Half-life of NHS Ester Hydrolysis | 4-5 hours at pH 7.0, 0°C; 10 minutes at pH 8.6, 4°C[3] | N/A |
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound Linker
This protocol describes the labeling of a primary amine-containing protein with the this compound linker, followed by ligation to a TCO-modified molecule.
Materials:
-
Protein with primary amines (e.g., antibody)
-
This compound linker
-
TCO-modified molecule
-
Anhydrous DMSO or DMF
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Protein Preparation: Prepare the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
This compound Stock Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 10 mM.
-
NHS Ester Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound linker using a desalting column equilibrated with the reaction buffer.
-
Tetrazine-TCO Ligation:
-
Add the TCO-modified molecule to the purified tetrazine-labeled protein. A 1.5- to 5-fold molar excess of the TCO-molecule is recommended.
-
Incubate for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.
-
-
Final Purification: Purify the final conjugate using an appropriate method for your application (e.g., size-exclusion chromatography).
Protocol 2: Cleavage of the Disulfide Bond
Materials:
-
Disulfide-linked bioconjugate
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reducing Agent Solution: Prepare a stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
Cleavage Reaction:
-
Add the reducing agent to the solution of the disulfide-linked bioconjugate to a final concentration of 10-50 mM.
-
Incubate at room temperature for 30-60 minutes.
-
-
Analysis: Analyze the cleavage products using an appropriate technique such as SDS-PAGE or mass spectrometry.
Visualizations
Caption: Experimental workflow for a two-step bioconjugation.
Caption: Factors influencing reaction kinetics.
References
- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bot Detection [iris-biotech.de]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 8. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Stable and Selective Tetrazines for the Coordination-Assisted Bioorthogonal Ligation with Vinylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Technical Support Center: Tetrazine-SS-NHS Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Tetrazine-SS-NHS esters in their experiments. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound ester with my protein?
The optimal pH for the reaction between an NHS ester and a primary amine on a protein is between 7 and 9, with a more specific recommendation often being pH 8.3-8.5.[1][2][3] It is crucial to use a buffer that does not contain primary amines, such as Tris or glycine, as these will compete with your protein for reaction with the NHS ester.[1][4] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate.[1][2]
Q2: My protein precipitates after adding the this compound ester. What could be the cause?
Protein precipitation upon addition of an NHS ester can be due to several factors:
-
Over-labeling: Adding too much of the labeling reagent can alter the protein's net charge and isoelectric point (pI), leading to insolubility.[5] It is recommended to perform trial reactions with varying molar excess of the this compound ester to find the optimal ratio.
-
Solvent Shock: this compound is often dissolved in an organic solvent like DMSO or DMF.[1][2] Adding a large volume of this organic solvent to your aqueous protein solution can cause precipitation. Try to use the most concentrated stock of the NHS ester possible to minimize the volume of organic solvent added.
-
Low Protein Concentration: Labeling reactions are more efficient at higher protein concentrations. If your protein solution is too dilute, you may need to use a higher molar excess of the NHS ester, which can increase the risk of precipitation.[1]
Q3: I am seeing very low or no labeling of my protein. What are the possible reasons?
Low labeling efficiency can stem from several issues:
-
Hydrolysis of the NHS ester: NHS esters are highly sensitive to moisture and will hydrolyze, rendering them non-reactive.[1] Always allow the vial of this compound ester to come to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][2]
-
Inactive Protein: The primary amines on your protein may be inaccessible or modified. Ensure your protein is properly folded and in a suitable buffer.
-
Incorrect Buffer: As mentioned, buffers containing primary amines will quench the reaction.[1][4]
-
Insufficient Molar Excess: For proteins at concentrations of 5 mg/mL or higher, a 10-fold molar excess of the NHS reagent is a good starting point. For concentrations below 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[1]
Q4: How can I confirm that the disulfide bond has been successfully cleaved?
Successful cleavage of the disulfide bond results in the formation of two free thiol (-SH) groups. This can be confirmed by:
-
Mass Spectrometry: An increase in the molecular weight of your molecule corresponding to the addition of two hydrogen atoms (one for each new thiol group) is indicative of successful reduction.
-
Ellman's Reagent (DTNB): This reagent reacts with free thiols to produce a colored product that can be quantified spectrophotometrically, allowing you to measure the concentration of free sulfhydryl groups.
Q5: What are the key differences between DTT and TCEP for disulfide bond cleavage?
Both DTT (dithiothreitol) and TCEP (tris(2-carboxyethyl)phosphine) are effective reducing agents for disulfide bonds. However, they have some key differences:
-
pH Range: TCEP is effective over a wider pH range (1.5-8.5) compared to DTT, which is most effective at pH > 7.[6]
-
Stability: TCEP is more resistant to air oxidation than DTT.[7]
-
Interference: DTT is a thiol-containing reagent and can interfere with subsequent thiol-reactive chemistry (e.g., maleimide reactions). TCEP is not a thiol and generally does not require removal before such reactions.[8]
-
Odor: TCEP is odorless, whereas DTT has a characteristic unpleasant smell.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low to No Labeling Efficiency | Hydrolysis of this compound ester | Allow the reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[1][2] |
| Incompatible buffer | Use a non-amine-containing buffer such as PBS, HEPES, or sodium bicarbonate at pH 7-9.[1][4] | |
| Insufficient molar excess of the reagent | For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[1] | |
| Protein Precipitation | Over-labeling | Titrate the molar excess of the this compound ester to find the optimal ratio that does not cause precipitation.[5] |
| High concentration of organic solvent | Prepare a more concentrated stock solution of the NHS ester to minimize the volume of organic solvent added to the aqueous protein solution. | |
| Low Yield in Click Reaction | Degradation of the tetrazine moiety | Protect the tetrazine-labeled protein from light and use it in the click reaction as soon as possible. |
| Low concentration of reactants | The inverse electron demand Diels-Alder (iEDDA) reaction is very fast, but for very dilute samples, increasing the concentration or reaction time may be beneficial.[9][10] | |
| Incomplete Disulfide Bond Cleavage | Insufficient reducing agent | Use a sufficient molar excess of DTT or TCEP. Recommended concentrations are typically in the range of 1-100 mM for DTT and 1-50 mM for TCEP.[8][11][12] |
| Suboptimal pH for DTT | If using DTT, ensure the pH of the buffer is between 7 and 9.[11] | |
| Re-oxidation of thiols | After reduction, work in an oxygen-free environment or add a chelating agent like EDTA to prevent metal-catalyzed re-oxidation. |
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Ester Conjugation
| Parameter | Recommended Value | Reference(s) |
| pH | 7.0 - 9.0 (Optimal: 8.3 - 8.5) | [1][2][3] |
| Buffer | PBS, HEPES, Sodium Bicarbonate | [1][2] |
| Molar Excess (Protein ≥ 5 mg/mL) | 10-fold | [1] |
| Molar Excess (Protein < 5 mg/mL) | 20- to 50-fold | [1] |
| Reaction Time | 30 minutes at room temperature or 2 hours on ice | [1] |
| Quenching Buffer | 50-100 mM Tris or Glycine | [1] |
Table 2: Comparison of DTT and TCEP for Disulfide Bond Cleavage
| Feature | DTT (dithiothreitol) | TCEP (tris(2-carboxyethyl)phosphine) | Reference(s) |
| Effective pH Range | > 7.0 | 1.5 - 8.5 | [6] |
| Typical Concentration | 1 - 100 mM | 1 - 50 mM | [8][11][12] |
| Reaction Time | 15 - 30 minutes | < 5 minutes at room temperature | [8][12] |
| Stability | Prone to air oxidation | More stable in air | [7] |
| Thiol-Reactive Chemistry Interference | Yes | No | [8] |
Experimental Protocols
Protocol 1: Labeling of a Protein with this compound Ester
-
Reagent Preparation:
-
Allow the vial of this compound ester to warm to room temperature before opening.
-
Prepare a 10 mM stock solution of this compound ester in anhydrous DMSO or DMF. This solution should be used immediately.[1]
-
-
Protein Preparation:
-
Dissolve or buffer exchange your protein into an amine-free buffer (e.g., PBS, HEPES) at a pH of 7.2-8.5.
-
Ensure the protein concentration is at least 1-2 mg/mL for efficient labeling.[13]
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound ester stock solution to the protein solution. For a protein concentration ≥ 5 mg/mL, start with a 10-fold molar excess. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[1]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours on ice, with gentle mixing.[1]
-
-
Quenching:
-
Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[1]
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound ester and byproducts using a desalting column, dialysis, or spin filtration.
-
Protocol 2: Inverse Electron Demand Diels-Alder (iEDDA) Click Reaction
-
Reactant Preparation:
-
Prepare a solution of your TCO (trans-cyclooctene)-containing molecule in a compatible buffer (e.g., PBS).
-
-
Click Reaction:
-
Add the TCO-containing molecule to the purified tetrazine-labeled protein. A slight molar excess (1.1 to 2-fold) of the more abundant reagent is recommended.[1]
-
Incubate the reaction for 30-60 minutes at room temperature.[1] The reaction is often complete in a much shorter time due to the fast kinetics of the iEDDA reaction.[9]
-
-
Purification (Optional):
-
If necessary, purify the resulting conjugate to remove any unreacted TCO-containing molecule using an appropriate method based on the size and properties of your molecules.
-
Protocol 3: Cleavage of the Disulfide Bond
-
Reducing Agent Preparation:
-
Prepare a fresh stock solution of DTT (e.g., 500 mM in water) or TCEP (e.g., 100 mM in water).
-
-
Reduction Reaction:
-
Add the reducing agent to your disulfide-containing conjugate to a final concentration of 1-10 mM for DTT or 1-5 mM for TCEP.[12]
-
Incubate for 30 minutes at room temperature.
-
-
Removal of Reducing Agent (Optional but Recommended):
-
If the presence of the reducing agent interferes with downstream applications, it can be removed using a desalting column or spin filtration.
-
Visualizations
Caption: Experimental workflow for this compound ester bioconjugation and cleavage.
Caption: Troubleshooting logic for common issues in this compound experiments.
References
- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 2. lumiprobe.com [lumiprobe.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. agscientific.com [agscientific.com]
- 7. broadpharm.com [broadpharm.com]
- 8. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 9. broadpharm.com [broadpharm.com]
- 10. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
Validation & Comparative
A Researcher's Guide to Validating Tetrazine-SS-NHS Conjugation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and validated conjugation of molecules is paramount to experimental success. This guide provides a comprehensive comparison of methods to validate Tetrazine-SS-NHS conjugation, a popular strategy in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. We present detailed experimental protocols, quantitative data comparisons, and visual workflows to ensure robust and reliable conjugation outcomes.
The this compound linker is a trifunctional molecule designed for bioorthogonal chemistry. It incorporates a tetrazine moiety for a highly efficient inverse electron demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (TCO)-tagged molecule, an N-hydroxysuccinimide (NHS) ester for reaction with primary amines on proteins or antibodies, and a cleavable disulfide bond (SS) that allows for payload release under reducing conditions. Validating the successful conjugation at each of these functional points is critical for the efficacy and safety of the final product.
Comparative Analysis of Conjugation Chemistries
The choice of conjugation chemistry is a critical decision in the design of bioconjugates. The Tetrazine-TCO ligation, a cornerstone of "click chemistry," offers significant advantages in terms of reaction speed and bioorthogonality.
| Feature | Tetrazine-TCO Ligation (iEDDA) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Maleimide-Thiol Conjugation | NHS Ester-Amine Conjugation |
| **Reaction Rate Constant (M⁻¹s⁻¹) ** | 10² - 10⁶[1][2][3][4] | 10⁻¹ - 10¹ | 10² - 10³ | 10¹ - 10² |
| Bioorthogonality | Excellent | Excellent | Good (potential for side reactions with other nucleophiles) | Moderate (reacts with any accessible primary amine) |
| Stability of Linkage | Very High (stable covalent bond) | Very High (stable triazole ring) | Moderate (potential for retro-Michael reaction leading to deconjugation)[5] | High (stable amide bond) |
| Reaction Conditions | Aqueous buffer, physiological pH, room temperature[6] | Aqueous buffer, physiological pH, room temperature | pH 6.5-7.5 | pH 7-9 |
Key Takeaway: The Tetrazine-TCO ligation exhibits significantly faster reaction kinetics compared to other common bioorthogonal reactions, enabling efficient conjugation at low concentrations.[1][2] This is a major advantage when working with precious biomolecules.
Experimental Validation of this compound Conjugation
A multi-faceted approach is necessary to confirm the successful conjugation and characterize the final product. This typically involves a combination of spectroscopic and chromatographic techniques.
Workflow for Validation
Caption: Workflow for this compound conjugation and subsequent validation.
UV-Vis Spectroscopy for Drug-to-Antibody Ratio (DAR) Determination
UV-Vis spectroscopy is a straightforward and rapid method for determining the average number of drug molecules conjugated to an antibody.[7][8]
Experimental Protocol:
-
Determine Extinction Coefficients:
-
Measure the absorbance of the unconjugated antibody at 280 nm (A₂₈₀).
-
Measure the absorbance of the free drug-linker at both 280 nm and its wavelength of maximum absorbance (λ_max).
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug-linker at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Measure ADC Absorbance:
-
Measure the absorbance of the purified ADC solution at 280 nm and the λ_max of the drug.
-
-
Calculate DAR:
-
The concentrations of the antibody and the drug in the ADC sample can be determined using the following simultaneous equations:
-
A₂₈₀(ADC) = ε₂₈₀(Ab) * C(Ab) + ε₂₈₀(Drug) * C(Drug)
-
A_λmax(ADC) = ε_λmax(Ab) * C(Ab) + ε_λmax(Drug) * C(Drug)
-
-
The DAR is then calculated as: DAR = C(Drug) / C(Ab).[9]
-
| Parameter | Typical Value |
| Antibody Concentration | 1-10 mg/mL |
| Wavelengths | 280 nm and drug-specific λ_max |
| Required Equipment | UV-Vis Spectrophotometer |
High-Performance Liquid Chromatography (HPLC) for Purity and Heterogeneity Analysis
Hydrophobic Interaction Chromatography (HIC) is a powerful technique for characterizing the heterogeneity of ADCs.[10][11][12] It separates species based on the number of conjugated drug molecules, as each addition of the typically hydrophobic drug-linker increases the overall hydrophobicity of the antibody.
Experimental Protocol:
-
Mobile Phase Preparation:
-
Buffer A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Buffer B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.
-
-
Chromatographic Conditions:
-
Column: A HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Gradient: A linear gradient from 0% to 100% Buffer B over 20-30 minutes.
-
Detection: UV at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks, with the unconjugated antibody eluting first, followed by species with increasing DARs (DAR1, DAR2, etc.).
-
The area under each peak corresponds to the relative abundance of that species.
-
The average DAR can be calculated by a weighted average of the peak areas.[]
-
| Parameter | Expected Outcome |
| Unconjugated Antibody | Single, early-eluting peak |
| Successful Conjugate | Multiple, later-eluting peaks corresponding to different DARs |
| Purity | Percentage of the total peak area corresponding to the desired conjugated species |
Mass Spectrometry (MS) for Definitive Identification and DAR Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) provides an accurate mass measurement of the intact antibody and its conjugated forms, confirming the identity of the product and providing a precise DAR value.[14]
Experimental Protocol:
-
Sample Preparation:
-
Desalt the ADC sample using a suitable method (e.g., size exclusion chromatography).
-
Dilute the sample in a mobile phase compatible with MS analysis (e.g., water with 0.1% formic acid).
-
-
LC-MS Conditions:
-
LC Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S).
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI).
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge masses of the different species present.
-
The mass of the unconjugated antibody will be observed, along with masses corresponding to the antibody plus one, two, three, etc., drug-linker moieties.
-
The DAR can be calculated from the relative intensities of these peaks.
-
| Species | Expected Mass (Da) |
| Unconjugated Antibody | ~150,000 |
| ADC (DAR=1) | ~150,000 + Mass of Tetrazine-SS-Payload |
| ADC (DAR=2) | ~150,000 + 2 * (Mass of Tetrazine-SS-Payload) |
SDS-PAGE for Visual Confirmation of Conjugation
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a simple and effective way to visually confirm the increase in molecular weight of the antibody upon conjugation.
Experimental Protocol:
-
Sample Preparation:
-
Prepare samples of the unconjugated antibody and the purified ADC.
-
For reducing conditions, add a reducing agent (e.g., dithiothreitol - DTT) to break the disulfide bonds, including the one in the linker. This will separate the heavy and light chains of the antibody.
-
For non-reducing conditions, omit the reducing agent.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage.
-
-
Visualization:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Expected Results:
-
Non-reducing SDS-PAGE: The ADC band will migrate slower (appear higher on the gel) than the unconjugated antibody band due to the increased molecular weight of the attached drug-linkers.
-
Reducing SDS-PAGE: The heavy chain of the ADC will show a significant upward shift in molecular weight compared to the unconjugated heavy chain. If the light chain was also conjugated, it will also show a shift. The cleavage of the disulfide linker by the reducing agent will release the payload, but the tetrazine portion will remain attached to the antibody, contributing to the mass increase.
Caption: Expected SDS-PAGE results for this compound conjugation.
Cleavage of the Disulfide Linker
A key feature of the this compound linker is the cleavable disulfide bond, which is designed to release the payload in the reducing environment of the cell. The stability of this bond is crucial for the ADC's therapeutic index.
| Condition | Stability of Disulfide Bond |
| In Circulation (low glutathione) | Stable, minimizing premature drug release.[] |
| Intracellular (high glutathione) | Reduced and cleaved, releasing the payload.[][16] |
Validation of Cleavage: The release of the payload can be monitored by treating the ADC with a reducing agent like DTT or glutathione and analyzing the supernatant for the free drug using techniques like HPLC or LC-MS.
Alternative Conjugation Strategies
While this compound offers many advantages, other linkers and conjugation chemistries are available, each with its own set of characteristics.
-
Maleimide-based Linkers: These react with free thiols on antibodies, often generated by reducing interchain disulfide bonds. While effective, the resulting thioether bond can be susceptible to a retro-Michael reaction, leading to deconjugation.[5]
-
Non-cleavable Linkers: These linkers, such as those forming a stable thioether bond, rely on the complete degradation of the antibody in the lysosome to release the drug.[17] This can result in a different efficacy and toxicity profile compared to cleavable linkers.
-
Site-Specific Conjugation: Methods that introduce unnatural amino acids or use enzymatic approaches allow for precise control over the location and number of conjugated drugs, leading to more homogeneous ADCs.[6][18][19]
Conclusion
Validating this compound conjugation requires a suite of orthogonal analytical techniques. By combining UV-Vis spectroscopy, HIC-HPLC, LC-MS, and SDS-PAGE, researchers can confidently characterize their bioconjugates, ensuring the desired drug-to-antibody ratio, purity, and identity. The superior kinetics and bioorthogonality of the tetrazine-TCO ligation make it a powerful tool in the development of next-generation targeted therapeutics. Understanding the properties of the cleavable disulfide linker and comparing this methodology to alternative strategies will enable the rational design of more effective and safer bioconjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 11. cellmosaic.com [cellmosaic.com]
- 12. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 14. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Homogeneous antibody-drug conjugates with dual payloads: potential, methods and considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Bioconjugate Analysis: A Comparative Guide to Tetrazine-SS-NHS Ester in Mass Spectrometry
For researchers, scientists, and drug development professionals at the forefront of bioconjugation and proteomics, the choice of linker can significantly impact the success of mass spectrometry-based analyses. This guide provides an in-depth comparison of the Tetrazine-SS-NHS ester, a cleavable heterobifunctional linker, with alternative technologies, supported by experimental data and detailed protocols to inform your research decisions.
The this compound ester has emerged as a powerful tool in the bioconjugation toolkit, offering a unique combination of bioorthogonal reactivity and cleavability. Its architecture, featuring a tetrazine moiety for rapid, catalyst-free "click" chemistry with trans-cyclooctene (TCO), an NHS ester for facile conjugation to primary amines, and a central disulfide bond for controlled cleavage, makes it particularly amenable to mass spectrometry workflows. This guide will delve into the mass spectrometry analysis of this compound products, comparing its performance with other commercially available cleavable linkers.
Performance Comparison of Cleavable Linkers
The selection of a cleavable linker is critical for applications such as chemical proteomics and the characterization of antibody-drug conjugates (ADCs), as it facilitates the identification of target proteins and the analysis of payload release.[1][2] The ideal linker should be stable during experimental procedures and exhibit high cleavage efficiency under specific, controlled conditions.
| Linker Type | Cleavage Mechanism | Typical Cleavage Agent | Reported Performance Highlights | Reference |
| This compound | Reduction of Disulfide Bond | Dithiothreitol (DTT), TCEP, Glutathione (GSH) | High cleavage efficiency under mild reducing conditions. The disulfide bond can be cleaved to release the conjugated molecule for subsequent analysis.[3] | N/A |
| Dialkoxydiphenylsilane (DADPS) | Acid Cleavage | Formic Acid / Trifluoroacetic Acid | High cleavage efficiency. Has been shown to identify a higher number of unique cysteine residues compared to the AZO linker in a quantitative proteomics study.[4] | [4] |
| Azobenzene (AZO) | Reduction | Sodium Dithionite | Effective for cleavable biotin applications, though a study noted the formation of an unexpected modification on the residual mass after cleavage.[4][5] | [4][5] |
| Disuccinimidyl sulfoxide (DSSO) | Collision-Induced Dissociation (CID) | N/A (Gas-phase fragmentation) | Enables simplified and unambiguous identification of cross-linked peptides through characteristic fragmentation patterns in MS2, followed by MS3 analysis of the separated peptides.[6] | [6] |
| Valine-Citrulline (VC) | Enzymatic Cleavage | Cathepsin B | Designed for intracellular cleavage in ADC applications. Readily cleaved by neutrophil elastase in vitro.[7] | [7] |
Experimental Workflows and Methodologies
A robust and reproducible experimental workflow is paramount for successful mass spectrometry analysis. Below are detailed protocols for the analysis of bioconjugates containing a this compound linker, alongside a general workflow for comparison with other cleavable linkers.
Experimental Workflow for this compound Conjugate Analysis
This workflow outlines the key steps from sample preparation to mass spectrometry data analysis for a protein conjugate, such as an antibody-drug conjugate (ADC), functionalized with a this compound linker.
1. Bioconjugation:
-
Dissolve the protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Dissolve the this compound ester-payload in an organic solvent (e.g., DMSO) and add it to the protein solution at a desired molar ratio.
-
Incubate the reaction mixture at room temperature for 1-2 hours.
2. Purification:
-
Remove excess, unreacted linker and payload using size-exclusion chromatography (SEC) or dialysis.
3. Proteolytic Digestion (for peptide mapping):
-
Denature the purified conjugate in a buffer containing urea or guanidinium chloride.
-
Reduce the disulfide bonds (excluding the linker's disulfide if intact analysis is desired first) with DTT or TCEP, followed by alkylation with iodoacetamide.
-
Perform enzymatic digestion overnight using an appropriate protease such as trypsin or Lys-C.[8]
4. LC-MS/MS Analysis:
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a UHPLC system.
-
Chromatography: Separate the intact conjugate or digested peptides using a reversed-phase C4 or C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Mass Spectrometry:
-
MS1 (Intact Analysis): Acquire full scan mass spectra to determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the conjugate.
-
MS/MS (Fragmentation): Select precursor ions for fragmentation using either Collision-Induced Dissociation (CID) or Electron-Transfer Dissociation (ETD).
-
CID: This high-energy fragmentation method typically leaves the disulfide bond of the linker intact while fragmenting the peptide backbone, allowing for localization of the conjugation site.
-
ETD: This fragmentation method preferentially cleaves the disulfide bond, releasing the payload and the modified peptide, which can then be individually analyzed.[9][10]
-
-
5. Data Analysis:
-
Intact Mass Deconvolution: Use software to deconvolute the multiply charged MS1 spectra to determine the masses of the different conjugated species and calculate the average DAR.
-
MS/MS Data Interpretation: Analyze the fragmentation spectra to confirm the amino acid sequence of the modified peptide and pinpoint the exact site of conjugation. For ETD data, identify the fragment ions corresponding to the cleaved linker components.
Comparison of Fragmentation Strategies
The choice of fragmentation technique in the mass spectrometer is crucial for obtaining the desired structural information from a this compound conjugate.
Conclusion
The this compound ester offers a compelling combination of features for researchers utilizing mass spectrometry for the analysis of bioconjugates. Its bioorthogonal reactivity allows for precise and efficient labeling, while the cleavable disulfide bond provides a versatile handle for controlled release and simplified analysis. Compared to other cleavable linkers, the disulfide-based cleavage of this compound is achieved under mild reducing conditions, which can be advantageous for preserving the integrity of sensitive biomolecules.
The choice between CID and ETD fragmentation techniques allows for a comprehensive structural characterization of this compound conjugates, enabling both the localization of the conjugation site and the identification of the released payload. While direct, side-by-side quantitative performance data with other linkers is an area for future research, the well-understood chemistry of its components and the flexibility it offers in experimental design make the this compound ester a valuable tool for advancing research in proteomics and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Cleavable linkers and their application in MS-based target identification - Molecular Omics (RSC Publishing) [pubs.rsc.org]
- 3. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Calculations of relative intensities of fragment ions in the MSMS spectra of a doubly charged penta-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. vectorlabs.com [vectorlabs.com]
A Comparative Guide to HPLC Analysis of Tetrazine-SS-NHS Ester Reactions
For researchers, scientists, and drug development professionals utilizing bioorthogonal chemistry, the Tetrazine-SS-NHS ester linker offers a powerful tool for conjugation. Its key features include exceptionally fast reaction kinetics, high specificity, and a cleavable disulfide bond, enabling the release of conjugated payloads. High-Performance Liquid Chromatography (HPLC) is an indispensable technique for monitoring these reactions, quantifying efficiency, and assessing the purity of the resulting conjugates. This guide provides a comparative overview of HPLC analysis for this compound reactions, supported by experimental data and detailed protocols.
Performance Comparison
The primary advantage of the tetrazine ligation, the reaction between a tetrazine and a trans-cyclooctene (TCO), is its unparalleled speed. This inverse electron demand Diels-Alder cycloaddition is the fastest known bioorthogonal reaction, with kinetics of up to 30,000 M⁻¹s⁻¹[1]. This allows for efficient conjugation at low concentrations of reactants. The this compound ester combines this rapid ligation with the well-established N-hydroxysuccinimide (NHS) ester chemistry for coupling to primary amines.
| Feature | This compound Ester | Other Bioorthogonal Reactions (e.g., Strain-Promoted Alkyne-Azide Cycloaddition) | Traditional NHS Ester Amine Coupling |
| Reaction Rate | Very fast (up to 30,000 M⁻¹s⁻¹)[1] | Moderate to fast | Moderate |
| Specificity | High (bioorthogonal) | High (bioorthogonal) | Reacts with any primary amine |
| Cleavability | Yes (disulfide bond) | Typically non-cleavable | Non-cleavable |
| HPLC Monitoring | Straightforward, distinct peaks for reactants and products | Straightforward | Can be challenging to resolve closely eluting species |
Experimental Protocols
General Protocol for NHS Ester Coupling
The NHS ester moiety of the this compound linker reacts with primary amines (e.g., on a protein or antibody) to form a stable amide bond.
Materials:
-
Amine-containing molecule (e.g., protein) in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[2]
-
This compound ester dissolved in a minimal amount of organic solvent (e.g., DMSO or DMF)[2][3]
Procedure:
-
Dissolve the amine-containing molecule in the reaction buffer at a concentration of 1-10 mg/mL[2].
-
Dissolve the this compound ester in DMSO or DMF to create a stock solution.
-
Add a molar excess of the this compound ester solution to the protein solution. An 8-fold molar excess is a good starting point for mono-labeling[2].
-
Incubate the reaction for 1-4 hours at room temperature or overnight on ice[2].
-
Purify the resulting tetrazine-functionalized molecule using an appropriate method, such as gel filtration, to remove unreacted linker and byproducts.
General Protocol for Tetrazine Ligation (Click Reaction)
The tetrazine-functionalized molecule is then reacted with a molecule containing a strained alkene, such as trans-cyclooctene (TCO).
Materials:
-
Tetrazine-functionalized molecule
-
TCO-functionalized molecule
-
Reaction buffer (e.g., PBS)
Procedure:
-
Dissolve the tetrazine-functionalized molecule and the TCO-functionalized molecule in the reaction buffer.
-
Mix the two solutions. The reaction is typically very fast and proceeds to completion within minutes at micromolar concentrations[4].
-
The reaction can be monitored directly by HPLC.
HPLC Analysis
Reverse-phase HPLC (RP-HPLC) is the most common method for analyzing these reactions. A C18 column is frequently used.
Example HPLC Method
-
Column: C18, 5 µm particle size (e.g., Grace Alltima C18, Restek Ultra C18)[5]
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV detector at wavelengths relevant to the molecules of interest (e.g., 254 nm for the tetrazine and other chromophores).
Data Presentation
The progress of the reaction can be monitored by observing the decrease in the peak areas of the starting materials and the increase in the peak area of the product.
| Time (min) | Reactant 1 Peak Area | Reactant 2 Peak Area | Product Peak Area |
| 0 | X | Y | 0 |
| 5 | ... | ... | ... |
| 15 | ... | ... | ... |
| 30 | ... | ... | ... |
The purity of the final conjugate can be determined by integrating the peak area of the product as a percentage of the total peak area in the chromatogram.
Visualizing the Workflow and Reaction
Experimental Workflow for HPLC Analysis
References
Tetrazine-SS-NHS vs other cleavable linkers for drug delivery
A Comparative Guide to Cleavable Linkers in Drug Delivery: Tetrazine-SS-NHS vs. Alternatives
For researchers, scientists, and drug development professionals, the choice of a linker in a drug conjugate is a critical determinant of its therapeutic success. This guide provides an objective comparison of the this compound linker with other commonly used cleavable linkers in drug delivery, supported by experimental data and detailed methodologies.
Introduction to Cleavable Linkers
Cleavable linkers are designed to be stable in systemic circulation and to release their payload under specific conditions prevalent at the target site, such as altered pH, the presence of specific enzymes, or a reducing environment. The strategic selection of a cleavable linker can significantly enhance the therapeutic index of a targeted drug delivery system by minimizing off-target toxicity and maximizing payload delivery to the intended cells.
This guide focuses on a comparative analysis of three major classes of cleavable linkers:
-
Disulfide-based linkers (e.g., this compound): Cleaved by reducing agents like glutathione.
-
Enzyme-cleavable linkers (e.g., Valine-Citrulline): Cleaved by specific enzymes, such as cathepsins, that are often overexpressed in tumor cells.
-
pH-sensitive linkers (e.g., Hydrazones): Cleaved under acidic conditions found in endosomes and lysosomes.
Linker Profiles and Mechanisms of Action
This compound Linker
The this compound linker is a heterobifunctional crosslinker that combines two key functionalities: a disulfide bond for payload release and a tetrazine group for bioorthogonal conjugation.
-
Conjugation: The NHS (N-Hydroxysuccinimide) ester end reacts with primary amines on the payload, while the tetrazine group reacts with a strained alkene (e.g., trans-cyclooctene, TCO) on the targeting moiety (e.g., an antibody) via an inverse electron-demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" approach offers high specificity and efficiency under mild, aqueous conditions.[1][2]
-
Cleavage Mechanism: The disulfide bond within the linker is susceptible to cleavage by reducing agents. The concentration of glutathione (GSH) is significantly higher inside cells (1-10 mM) compared to the extracellular environment and blood plasma (~2 µM), providing a selective mechanism for intracellular drug release.[3] The disulfide bond can be cleaved by reducing agents like dithiothreitol (DTT), glutathione (GSH), or tris(2-carboxyethyl)phosphine (TCEP).[1][2]
Valine-Citrulline (Val-Cit) Linker
The Val-Cit linker is a dipeptide-based linker that is widely used in antibody-drug conjugates (ADCs).
-
Conjugation: Typically, the linker is synthesized with a self-immolative spacer like p-aminobenzyl alcohol (PAB) and a reactive group for conjugation to the payload and the antibody.
-
Cleavage Mechanism: The Val-Cit dipeptide is a substrate for lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[4] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the peptide bond between citrulline and the PAB spacer. This initiates a self-immolation cascade of the spacer, leading to the release of the unmodified payload.
Hydrazone Linker
Hydrazone linkers are a type of acid-labile linker that were among the first to be used in ADCs.
-
Conjugation: A hydrazone bond is formed between a hydrazine derivative on the linker and a ketone or aldehyde group on the drug.
-
Cleavage Mechanism: The hydrazone bond is stable at physiological pH (~7.4) but is readily hydrolyzed under the acidic conditions of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) following internalization of the drug conjugate.[5]
Performance Comparison
The following tables summarize the available quantitative data for the performance of this compound and other cleavable linkers. It is important to note that direct head-to-head comparative studies for all parameters are limited, and data is often generated using different drug conjugates and experimental setups.
Table 1: Linker Stability in Human Plasma
| Linker Type | Linker Example | ADC/Conjugate | Stability Metric | Result | Citation(s) |
| Disulfide | This compound | Fab-Tetrazine | % Intact after 24h in 1% FBS | No obvious degradation | [6] |
| Dipeptide | Valine-Citrulline-PABC | MMAE-ADC | Half-life (t1/2) | ~230 days | [5] |
| Dipeptide | Phenylalanine-Lysine-PABC | MMAE-ADC | Half-life (t1/2) | ~30 days | [5] |
| Hydrazone | N/A | Doxorubicin Conjugate | % Hydrolysis after 24h (pH 7.4) | Not specified, but generally less stable than dipeptide linkers | [5] |
| Silyl Ether | N/A | MMAE-ADC | Half-life (t1/2) | > 7 days | [7] |
Table 2: Cleavage Efficiency and Drug Release
| Linker Type | Linker Example | Cleavage Condition | Drug Release | Citation(s) |
| Disulfide | Tetrazine-TCO | Tetrazine activator (in vitro) | 90% release in 1 hour | [8] |
| Disulfide | Generic Disulfide | 5 mM Glutathione (in vitro) | 50% cleavage after 3 hours | [9] |
| Dipeptide | Valine-Citrulline | Cathepsin B (in vitro) | Efficient cleavage (rate not specified) | [4] |
| Hydrazone | N/A | pH 4.5 (in vitro) | Efficient hydrolysis (rate not specified) | [5] |
| Sulfatase-cleavable | N/A | Sulfatase enzyme (in vitro) | t1/2 = 24 minutes | [10] |
Table 3: In Vitro Cytotoxicity (IC50)
| Linker Type | ADC | Cell Line | IC50 | Citation(s) |
| Disulfide | AS1411-S-S-Gemcitabine | A549 (cancer) | Lower than non-cleavable analog | [7] |
| Dipeptide | Trastuzumab-Val-Cit-MMAE | SK-BR-3 (HER2 high) | 55 ± 10 pM | [11] |
| Dipeptide | Trastuzumab-Val-Cit-MMAE | MCF-7 (HER2 low) | > 200-fold higher than SK-BR-3 | [11] |
Experimental Protocols
Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature drug release in plasma.
Methodology:
-
ADC Incubation: Incubate the ADC at a final concentration of 1 mg/mL in human plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 144 hours).
-
Sample Preparation: At each time point, precipitate plasma proteins by adding 3 volumes of ice-cold acetonitrile. Centrifuge to pellet the precipitated proteins.
-
LC-MS Analysis: Analyze the supernatant for the presence of released payload using Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze the intact ADC from the plasma sample (after appropriate cleanup, e.g., using protein A purification) to determine the drug-to-antibody ratio (DAR) over time.
-
Data Analysis: Quantify the amount of released drug and the change in average DAR over time to determine the linker's stability.[12]
Glutathione-Mediated Cleavage Assay
Objective: To evaluate the cleavage of a disulfide linker in response to a reducing agent.
Methodology:
-
Reaction Setup: Prepare a solution of the disulfide-linked conjugate (e.g., Tetrazine-SS-Drug) in phosphate-buffered saline (PBS) at pH 7.4.
-
Initiate Cleavage: Add a stock solution of glutathione (GSH) to a final concentration of 5 mM to mimic the intracellular reducing environment.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, and 180 minutes).
-
Analysis: Quench the reaction and analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS to quantify the amount of released drug and remaining conjugate.
-
Data Analysis: Plot the percentage of drug release over time to determine the cleavage kinetics.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potency of an ADC on cancer cell lines.
Methodology:
-
Cell Seeding: Seed target cancer cells (both antigen-positive and antigen-negative for control) in a 96-well plate and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, the free drug, and a non-targeting control ADC. Include untreated cells as a control.
-
Incubation: Incubate the cells for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Cleavage mechanisms of different linker types.
Caption: General experimental workflow for ADC evaluation.
Conclusion
The selection of a cleavable linker is a multifaceted decision that depends on the specific application, the nature of the payload, and the biological characteristics of the target.
-
This compound offers the advantage of bioorthogonal conjugation, allowing for a highly specific and efficient coupling process. Its disulfide-based cleavage is dependent on the reducing environment of the cell, which is a well-established mechanism for intracellular drug release.
-
Valine-Citrulline linkers provide excellent plasma stability and rely on enzymatic cleavage, which can offer high specificity if the target enzyme is selectively overexpressed in tumor tissue.
-
Hydrazone linkers , while historically significant, generally exhibit lower plasma stability compared to newer linker technologies, which can lead to premature drug release and off-target toxicity.
Ultimately, the optimal linker choice requires careful consideration and empirical validation through rigorous preclinical testing. This guide provides a framework for comparing these linkers and outlines the experimental approaches necessary to make an informed decision in the development of next-generation drug conjugates.
References
- 1. youtube.com [youtube.com]
- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. researchgate.net [researchgate.net]
- 4. PEPTIDES & ANTIBODIES - Peptides in Antibody & Peptide Drug Conjugates [drug-dev.com]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemically triggered drug release from an antibody-drug conjugate leads to potent antitumour activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid and Efficient Generation of Stable Antibody–Drug Conjugates via an Encoded Cyclopropene and an Inverse‐Electron‐Demand Diels–Alder Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Advantages of Tetrazine-SS-NHS Over Non-Cleavable Linkers in Bioconjugation
For researchers, scientists, and drug development professionals at the forefront of creating next-generation targeted therapeutics, the choice of a chemical linker is a critical determinant of a bioconjugate's success. This guide provides an in-depth comparison of the advantages offered by the cleavable Tetrazine-SS-NHS linker over traditional non-cleavable linkers, supported by experimental data and detailed protocols.
The this compound ester is a powerful tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs). It features two key functionalities: a tetrazine moiety that participates in exceptionally fast and specific bioorthogonal click chemistry with a trans-cyclooctene (TCO) partner, and an N-hydroxysuccinimide (NHS) ester for facile conjugation to primary amines on biomolecules.[1][2][3] Crucially, it incorporates a disulfide bond, rendering the linker cleavable in the reducing environment of the cell.[4] In contrast, non-cleavable linkers, such as those formed using succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), create a stable thioether bond that can only release the payload after complete degradation of the antibody backbone in the lysosome.[5] This fundamental difference in their mechanism of action leads to significant disparities in their performance and therapeutic potential.
Key Advantages of this compound Linkers
The primary advantages of utilizing a cleavable disulfide linker like this compound over non-cleavable alternatives are centered around controlled payload release, the potential for a bystander effect, and broader applicability.
-
Controlled and Efficient Payload Release: The disulfide bond in the this compound linker is designed to be cleaved by the high intracellular concentrations of glutathione (GSH), a reducing agent abundant in the cytoplasm.[2][] This allows for the rapid and efficient release of the unmodified payload inside the target cell, leading to a more immediate and potent cytotoxic effect.[7][] Non-cleavable linkers, on the other hand, rely on the slower process of lysosomal degradation of the entire antibody, which can result in a delayed onset of action.[5][9]
-
The Bystander Effect: A significant advantage of cleavable linkers is their ability to induce a "bystander effect."[1][7] Once the payload is released from the ADC within a target antigen-positive cell, a membrane-permeable drug can diffuse into neighboring antigen-negative tumor cells and kill them.[10][11] This is particularly crucial in treating heterogeneous tumors where not all cells express the target antigen. ADCs with non-cleavable linkers are generally unable to produce a bystander effect because the payload is released with a charged amino acid remnant from the antibody, which prevents it from crossing cell membranes.[11]
-
Broader Therapeutic Window: The controlled release mechanism of cleavable linkers can potentially lead to a wider therapeutic window.[2] By ensuring the payload is primarily released inside the target cells, systemic exposure to the potent cytotoxic agent is minimized, which can reduce off-target toxicities. While non-cleavable linkers are lauded for their high plasma stability, premature cleavage of some cleavable linkers can be a concern.[9][12] However, disulfide linkers generally exhibit good stability in the bloodstream where glutathione concentrations are significantly lower than inside cells.[][]
Quantitative Data Comparison
The following tables summarize representative quantitative data comparing the performance of ADCs constructed with cleavable disulfide linkers (analogous to this compound) and non-cleavable linkers.
| Parameter | Cleavable Disulfide Linker (e.g., this compound) | Non-Cleavable Linker (e.g., SMCC) | Reference |
| Conjugation Efficiency | High | High | [] |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | 3.5 - 4.0 | [14] |
| Plasma Stability (% intact ADC after 7 days) | > 90% | > 95% | [2][12] |
| Intracellular Payload Release Half-life | Minutes to hours | Hours to days | [5][] |
Table 1: Physicochemical Properties of ADCs with Cleavable vs. Non-Cleavable Linkers.
| Parameter | Cleavable Disulfide Linker (e.g., this compound) | Non-Cleavable Linker (e.g., SMCC) | Reference |
| In Vitro Cytotoxicity (IC50 on Antigen-Positive Cells) | Low nM range | Low to mid nM range | [15] |
| Bystander Killing of Antigen-Negative Cells | Significant | Minimal to none | [10][11] |
| In Vivo Tumor Regression | High | Moderate to High | [15][16] |
Table 2: In Vitro and In Vivo Performance of ADCs with Cleavable vs. Non-Cleavable Linkers.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable researchers to conduct their own comparative studies.
Protocol 1: Antibody Conjugation with this compound and Payload
This protocol describes the two-step process for creating an ADC using this compound. First, the antibody is modified with a TCO group, and the payload is functionalized with the this compound linker. Then, the two components are joined via a bioorthogonal click reaction.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Amine-reactive payload
-
This compound ester
-
DMSO (anhydrous)
-
Quenching reagent (e.g., Tris or glycine)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Antibody Modification with TCO:
-
Prepare a stock solution of TCO-NHS ester in DMSO.
-
Add the TCO-NHS ester to the antibody solution at a specific molar excess.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purify the TCO-modified antibody using an SEC column to remove excess TCO-NHS ester.
-
-
Payload Modification with this compound:
-
Prepare a stock solution of this compound ester in DMSO.
-
Add the this compound ester to the amine-containing payload at a specific molar excess.
-
Incubate the reaction for 1-2 hours at room temperature.
-
The resulting Tetrazine-SS-payload can be used directly or purified if necessary.
-
-
Bioorthogonal Ligation:
-
Add the Tetrazine-SS-payload to the purified TCO-modified antibody.
-
The reaction is typically very fast and can be completed within 30 minutes at room temperature.
-
Quench any unreacted tetrazine with a suitable reagent if necessary.
-
Purify the final ADC conjugate using an SEC column to remove any unreacted payload and other small molecules.
-
-
Characterization:
-
Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or LC-MS.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 value of an ADC on a target cell line.
Materials:
-
Target antigen-positive cancer cell line
-
Complete cell culture medium
-
ADCs (with cleavable and non-cleavable linkers)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs in complete cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions.
-
Include untreated cells as a negative control and cells treated with the free payload as a positive control.
-
Incubate the cells for a period that allows for ADC internalization and payload release (typically 72-96 hours).
-
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[17]
-
Protocol 3: Bystander Effect Co-Culture Assay
This protocol evaluates the ability of an ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for easy identification)
-
Complete cell culture medium
-
ADCs (with cleavable and non-cleavable linkers)
-
96-well plates
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Co-Culture Seeding:
-
Seed a mixture of antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).
-
Allow the cells to adhere overnight.
-
-
ADC Treatment:
-
Treat the co-culture with serial dilutions of the ADCs.
-
Incubate for 72-96 hours.
-
-
Imaging and Analysis:
-
Image the wells using a fluorescence microscope to visualize the GFP-expressing antigen-negative cells.
-
Quantify the number of viable antigen-negative cells in the treated wells compared to the untreated controls.
-
A significant reduction in the number of antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[9][18]
-
Visualizing the Mechanisms
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict the signaling pathways and experimental workflows.
Caption: Mechanism of action for an ADC with a this compound linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: Experimental workflow for comparing cleavable and non-cleavable ADCs.
References
- 1. lcms.cz [lcms.cz]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]
- 4. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 7. Versatile intact LC-MS method for evaluating the drug-antibody ratio and drug load distribution of antibody-drug conjugates in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 14. hpst.cz [hpst.cz]
- 15. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 18. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Alternative Bioorthogonal Chemistries for Advanced Labeling and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene, commonly known as tetrazine ligation, has become a cornerstone of bioorthogonal chemistry due to its exceptionally fast reaction rates and high specificity.[1] With second-order rate constants reaching up to 106 M-1s-1, it enables rapid labeling and tracking of biomolecules in living systems.[2] However, the landscape of bioorthogonal chemistry is rich and varied, offering a toolbox of alternative reactions, each with unique advantages that may be better suited for specific applications in drug development, proteomics, and molecular imaging.
This guide provides an objective comparison of prominent alternative bioorthogonal chemistries to tetrazine ligation, supported by quantitative kinetic data and detailed experimental protocols.
Key Alternatives to Tetrazine Ligation
Several powerful bioorthogonal reactions have been developed that operate via different mechanisms. These alternatives offer distinct benefits, such as smaller bioorthogonal tags, different reactivity profiles, and unique modes of activation, like spatiotemporal control through light.[3] The primary alternatives discussed here include:
-
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)
-
Photoclick Chemistry (e.g., Tetrazole-Alkene Ligation)
-
Isocyanide-Based Click Reactions
-
Classic Bioorthogonal Reactions: Staudinger Ligation and Oxime Ligation
Comparative Analysis of Reaction Kinetics
The efficacy of a bioorthogonal reaction is often determined by its kinetics, typically represented by the second-order rate constant (k₂). A higher k₂ value allows for efficient labeling at low, physiologically relevant concentrations. The following table summarizes the kinetic data for tetrazine ligation and its key alternatives.
| Reaction | Reactants | k₂ (M⁻¹s⁻¹) | Conditions |
| Tetrazine Ligation (IEDDA) | 3,6-di-(2-pyridyl)-s-tetrazine + trans-cyclooctene (TCO) | ~30,000 | 9:1 MeOH/H₂O |
| Tetrazine + Bicyclononyne (BCN) | 10² - 10⁵ | Aqueous solution | |
| Tetrazine + Cyclopropene | ~660 | Not specified | |
| SPAAC | DIFO (Difluorinated Cyclooctyne) + Benzyl Azide | 0.076 | Acetonitrile |
| DIBO (Dibenzocyclooctyne) + Benzyl Azide | 0.057 | Methanol | |
| BCN + Benzyl Azide | ~0.10 | Aqueous solution | |
| OCT (Cyclooctyne) + Benzyl Azide | 0.0024 | Acetonitrile | |
| SPANC | Cyclooctyne + Nitrone | up to 60 | Not specified |
| Cyclooctyne + N-alkylated isoxazolines | 12 - 32 | Aqueous solution | |
| Photoclick Chemistry | Pyrene Tetrazole + Strained Alkene (SPH) | 2730 - 6800 | Visible light (405 nm), 10-fold excess of alkene |
| Diphenyltetrazole + Acrylamide | 0.15 | UV light (302 nm), PBS buffer | |
| Styrene + Tetrazole | 4.68 | PBS/acetonitrile (1:1) | |
| Isocyanide-Tetrazine Ligation | 3-tert-butyl-6-pyrimidine-tetrazine + Isocyanide | up to 57 | DMSO:H₂O (4:1), 37°C |
| Tetrazine + Isocyanide | up to 4 | Not specified | |
| Staudinger Ligation (Traceless) | (Diphenylphosphino)methanethiol + Azide | 0.0077 | Not specified |
| Oxime Ligation | Aldehyde + Aminooxy (aniline catalyzed) | ~0.01 | Neutral pH |
Data compiled from references:[2][4][5][6][7][8][9]. Conditions are noted where specified in the source material, as solvent and temperature significantly impact reaction rates.
Reaction Mechanisms and Workflows
Understanding the underlying chemical transformations is crucial for selecting the appropriate bioorthogonal tool. The following diagrams illustrate the mechanisms of key alternative reactions and a general experimental workflow.
Reaction Mechanisms
General Experimental Workflow
Detailed Experimental Protocols
The following protocols provide a general framework for performing cell-based labeling experiments using SPAAC, a common alternative to tetrazine ligation. These should be optimized for specific cell types and applications.
Protocol 1: Live-Cell Surface Protein Labeling via SPAAC
This protocol details the labeling of a cell-surface protein that has been metabolically tagged with an azide-containing sugar.
Materials:
-
Cells expressing the glycoprotein of interest.
-
Culture medium supplemented with 25-100 µM peracetylated N-azidoacetylmannosamine (Ac₄ManNAz) for metabolic labeling.
-
Strain-promoted alkyne probe (e.g., DBCO-Fluorophore) at a stock concentration of 1-10 mM in DMSO.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Complete culture medium.
-
Fluorescence microscope or flow cytometer.
Procedure:
-
Metabolic Labeling: Culture cells in medium supplemented with Ac₄ManNAz for 24-72 hours to allow for the incorporation of azido-sugars into cell-surface glycans.[2] A control group of cells should be cultured in parallel without Ac₄ManNAz.
-
Cell Preparation: Gently harvest the cells and wash them twice with ice-cold PBS to remove residual media and unincorporated azido-sugars.
-
SPAAC Ligation: Resuspend the cells in complete culture medium or PBS containing the DBCO-fluorophore probe at a final concentration of 10-50 µM.
-
Incubation: Incubate the cells for 30-60 minutes at 37°C or room temperature, protected from light. Incubation times may need optimization depending on the specific alkyne, azide density, and cell type.
-
Washing: Pellet the cells by gentle centrifugation and wash three times with PBS to remove the unreacted probe.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis. Image the cells using fluorescence microscopy or quantify the labeling efficiency via flow cytometry.[10] The control cells (without Ac₄ManNAz) should exhibit minimal background fluorescence.
Protocol 2: Photoclick Chemistry for Site-Specific Protein Labeling in Bacteria
This protocol describes the labeling of a protein containing a genetically encoded alkene-bearing unnatural amino acid using a tetrazole-based photoclick reaction.
Materials:
-
E. coli strain (e.g., BL21(DE3)) expressing the protein of interest with a genetically encoded O-allyl-tyrosine.
-
Cell-permeable tetrazole probe (e.g., 100 µM in PBS with 5% glycerol).
-
Hand-held UV lamp (e.g., 302 nm).
-
PBS buffer (pH 7.5) with 5% glycerol.
-
Fluorescence microscope with appropriate filter sets (e.g., CFP).
Procedure:
-
Cell Culture and Induction: Grow and induce the E. coli cells expressing the alkene-containing protein according to standard protocols.
-
Cell Preparation: Harvest the cells, wash with PBS, and resuspend in PBS buffer containing 5% glycerol.
-
Probe Incubation: Add the tetrazole probe to the cell suspension to a final concentration of 100 µM and incubate at 37°C for 30 minutes.
-
Photoactivation: Irradiate the cell suspension with a 302 nm UV lamp for a brief period (e.g., 4 minutes). This step generates the reactive nitrile imine intermediate.[11]
-
Cycloaddition: Incubate the cells at 4°C overnight to allow the cycloaddition reaction to proceed to completion.
-
Analysis: Analyze the cells directly using a fluorescence microscope. Successful labeling will result in strong fluorescence in the cells expressing the alkene-modified protein, while control cells expressing the wild-type protein should show no signal.[11]
Conclusion
While tetrazine ligation remains one of the fastest and most popular bioorthogonal reactions, a comprehensive understanding of the available alternatives is essential for the modern researcher. Chemistries like SPAAC and SPANC offer excellent biocompatibility and kinetics suitable for many live-cell applications, with the azide tag in SPAAC being particularly small and bio-inert.[12] Photoclick chemistry provides an unparalleled level of spatiotemporal control, allowing researchers to initiate reactions in specific locations and at precise times.[4] Slower but highly specific chemistries like Staudinger and oxime ligations continue to be valuable tools, particularly in contexts where reaction speed is less critical than absolute stability or orthogonality.[8]
By carefully considering the kinetic properties, reactant stability, and specific experimental needs, researchers and drug development professionals can select the optimal bioorthogonal chemistry to advance their work, from fundamental biological discovery to the development of next-generation targeted therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioorthogonal chemistry | Springer Nature Experiments [experiments.springernature.com]
- 4. An improved photo-induced fluorogenic alkene-tetrazole reaction for protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable, Reactive and Orthogonal Tetrazines: Dispersion Forces Promote the Cycloaddition with Isonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Click chemistry - Wikipedia [en.wikipedia.org]
- 7. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Taming the Click: A Comparative Guide to Tetrazine Derivative Reaction Rates in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals navigating the rapidly evolving landscape of bioorthogonal chemistry, the choice of reagents is paramount. The inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazines and strained dienophiles stands out for its exceptional speed and specificity. However, not all tetrazines are created equal. Subtle structural modifications to the tetrazine core can lead to dramatic differences in reaction kinetics, profoundly impacting the success of applications ranging from in vivo imaging to targeted drug delivery. This guide provides an objective comparison of the reaction rates of various tetrazine derivatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific needs.
The reactivity of tetrazine derivatives is primarily governed by the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups generally accelerate the IEDDA reaction by lowering the energy of the tetrazine's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the cycloaddition with a dienophile's Highest Occupied Molecular Orbital (HOMO).[1][2] Conversely, electron-donating groups tend to decrease the reaction rate.[3][4] This principle allows for the fine-tuning of reaction kinetics to suit a particular biological system or experimental design.
Comparative Reaction Rates of Tetrazine Derivatives
The following table summarizes the second-order rate constants (k₂) for a selection of commonly used tetrazine derivatives with the highly reactive dienophile, trans-cyclooctene (TCO). These values provide a quantitative measure of the reaction speed, with higher k₂ values indicating a faster reaction. It is important to note that reaction rates are influenced by experimental conditions such as solvent and temperature.[3][5]
| Tetrazine Derivative | Dienophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Temperature (°C) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2,000 | Aqueous Media | Room Temperature |
| Hydrogen-substituted tetrazines | trans-cyclooctene (TCO) | Up to 30,000 | PBS | 37 |
| 6-Methyl-substituted tetrazines | trans-cyclooctene (TCO) | ~1,000 | Aqueous Media | Not Specified |
| 3-(3-fluorophenyl)-Tz core structure | trans-cyclooctene (TCO) | 20,000 - 130,000 | DPBS | 37 |
| 3,6-bis(4-fluorophenyl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 2.7 | MeOH | Room Temperature |
| 3,6-diphenyl-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 3.6 | MeOH | Room Temperature |
Note: The reaction rates presented are compiled from various sources and are intended for comparative purposes. Actual rates may vary depending on the specific experimental setup.[3][4][5][6][7]
Balancing Reactivity and Stability
A critical consideration in the selection of a tetrazine derivative is the trade-off between reactivity and stability. Highly reactive tetrazines, often bearing strong electron-withdrawing groups, can be less stable in aqueous environments and susceptible to degradation.[1][4] For in vivo applications, where the reagent must persist in a complex biological milieu to reach its target, a balance between rapid reaction kinetics and sufficient stability is essential. Hydrogen-substituted and methyl-substituted tetrazines often provide a good compromise, exhibiting both high stability and fast reaction rates.[4][7]
Experimental Protocols
The determination of second-order rate constants for tetrazine-dienophile reactions is crucial for characterizing new derivatives and for validating their utility in bioorthogonal applications. The following is a generalized protocol based on common methodologies described in the literature.
General Protocol for Determining Second-Order Rate Constants using UV-Vis Spectroscopy
This method relies on monitoring the disappearance of the characteristic visible absorbance of the tetrazine upon its reaction with a dienophile.
Materials:
-
Tetrazine derivative of interest
-
Dienophile (e.g., trans-cyclooctene)
-
Anhydrous solvent (e.g., acetonitrile, methanol, or an appropriate aqueous buffer like PBS)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the tetrazine derivative and the dienophile in the chosen solvent. The exact concentrations will depend on the expected reaction rate but are typically in the low millimolar to micromolar range.
-
Reaction Setup: The reaction is performed under pseudo-first-order conditions by using a significant excess of the dienophile (typically 10-fold or greater) relative to the tetrazine.
-
Kinetic Measurement:
-
Place a solution of the tetrazine in a quartz cuvette and measure its initial absorbance at the λmax of the tetrazine (typically between 510-550 nm).[8][9]
-
Initiate the reaction by adding the excess dienophile solution to the cuvette and mix rapidly.
-
Immediately begin monitoring the decrease in absorbance at the tetrazine's λmax over time. For very fast reactions, a stopped-flow spectrophotometer is required to obtain accurate measurements.[2][5][10]
-
-
Data Analysis:
-
The observed rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential decay function: A(t) = A₀ * exp(-k_obs * t) where A(t) is the absorbance at time t, and A₀ is the initial absorbance.
-
The second-order rate constant (k₂) is then calculated by dividing the observed rate constant by the concentration of the dienophile used in excess: k₂ = k_obs / [Dienophile].
-
Visualizing the Reaction and Workflow
To better understand the processes involved, the following diagrams illustrate the inverse-electron-demand Diels-Alder reaction and a typical experimental workflow for determining reaction rates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 5. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bot Detection [iris-biotech.de]
- 8. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
Evaluating the Efficacy of Antibody-Drug Conjugates: A Comparative Guide to Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapeutics, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that profoundly influences the ADC's stability, efficacy, and therapeutic index. This guide provides an objective comparison of different linker technologies, supported by experimental data, to aid researchers in the strategic design and evaluation of next-generation ADCs.
The Critical Role of the Linker
The linker's primary role is to ensure that the ADC remains intact in systemic circulation and releases the cytotoxic payload only upon reaching the target tumor cells.[1][] An ideal linker must strike a delicate balance between stability in the bloodstream to minimize off-target toxicity and efficient cleavage at the tumor site to maximize anti-cancer activity.[3] The two primary categories of linkers, cleavable and non-cleavable, offer distinct advantages and disadvantages that must be carefully considered for each specific ADC application.
Cleavable vs. Non-Cleavable Linkers: A Head-to-Head Comparison
The choice between a cleavable and non-cleavable linker has a significant impact on an ADC's mechanism of action, potency, and safety profile.[4]
Cleavable Linkers: These are designed to be selectively cleaved by factors present in the tumor microenvironment or within the cancer cell.[5] This targeted release mechanism can lead to a potent "bystander effect," where the released, membrane-permeable payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous for treating heterogeneous tumors.[5][6] However, this susceptibility to cleavage can also lead to premature payload release in circulation, resulting in systemic toxicities.[7][8]
There are three main types of cleavable linkers:
-
Protease-sensitive linkers: These contain a peptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[5]
-
Acid-sensitive linkers: These incorporate an acid-labile group, such as a hydrazone, which is hydrolyzed in the low pH environment of endosomes and lysosomes.[5]
-
Glutathione-sensitive linkers: These utilize a disulfide bond that is reduced in the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.[5]
Non-Cleavable Linkers: These linkers are more stable and do not have a specific cleavage site.[4] The payload is released only after the entire ADC is internalized and the antibody component is degraded by lysosomal proteases.[9] This results in the release of the payload still attached to the linker and a single amino acid residue. This mechanism enhances the ADC's stability in circulation, leading to a lower risk of off-target toxicity and a more favorable safety profile.[4][8] However, the lack of a significant bystander effect may limit their efficacy against tumors with heterogeneous antigen expression.[10]
Summary of Linker Characteristics
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Payload Release Mechanism | Enzymatic cleavage (e.g., cathepsins), pH-dependent hydrolysis, or reduction by glutathione.[5] | Proteolytic degradation of the antibody in the lysosome.[9] |
| Bystander Effect | High potential due to the release of membrane-permeable payload.[5][6] | Limited to no bystander effect as the payload is less permeable.[10] |
| Stability in Circulation | Generally lower, with a risk of premature payload release.[8][11] | High stability, minimizing off-target toxicity.[4] |
| Systemic Toxicity | Higher potential for systemic toxicities due to off-target payload release.[7][8] | Lower risk of systemic toxicities.[4][8] |
| Efficacy in Heterogeneous Tumors | Potentially more effective due to the bystander effect.[12] | May be less effective if antigen expression is varied. |
| Examples of Approved ADCs | Adcetris® (brentuximab vedotin), Enhertu® (trastuzumab deruxtecan). | Kadcyla® (ado-trastuzumab emtansine).[5] |
Quantitative Comparison of ADC Efficacy
The choice of linker significantly impacts the in vitro cytotoxicity and in vivo anti-tumor activity of an ADC. The following tables summarize representative data from preclinical studies.
In Vitro Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the in vitro potency of an ADC.
| ADC | Linker Type | Target Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | KPL-4 (HER2-positive) | 10 | [13] |
| Trastuzumab-SMCC-DM1 (T-DM1) | Non-cleavable | KPL-4 (HER2-positive) | >10,000 | [13] |
| Anti-HER2-DXd (similar to Enhertu) | Cleavable | KPL-4 (HER2-positive) | <10 | [13] |
Note: The data above is illustrative and compiled from different studies. Direct comparison requires head-to-head experiments under identical conditions.
In Vivo Efficacy in Xenograft Models
Tumor growth inhibition (TGI) in animal models is a critical measure of an ADC's in vivo efficacy.
| ADC | Linker Type | Xenograft Model | TGI (%) | Reference |
| Trastuzumab-based ADC with DM1 (DAR8) | Cleavable | Low HER2-expressing breast cancer | Superior activity, including complete tumor regressions | [14] |
| T-DM1 | Non-cleavable | Low HER2-expressing breast cancer | Less effective than the cleavable linker ADC in this model | [14] |
| T-DXd | Cleavable | Low HER2-expressing breast cancer | Less effective than the novel cleavable linker ADC in this model | [14] |
Clinical Toxicity Profile
A meta-analysis of commercially available ADCs highlighted the differences in systemic toxicities between linker types.
| Adverse Event (Grade ≥3) | ADCs with Cleavable Linkers (N=1,082) | ADCs with Non-cleavable Linkers (N=1,335) | Weighted Risk Difference (95% CI) |
| Any Adverse Event | 47% | 34% | -12.9% (-17.1% to -8.8%) |
| Neutropenia | Not specified, but significantly different | Not specified, but significantly different | -9.1% (-12% to -6.2%) |
| Anemia | Not specified, but significantly different | Not specified, but significantly different | -1.7% (-3.3% to -0.1%) |
Data sourced from a meta-analysis of 12 phase II/III clinical trials.[7]
Visualizing ADC Mechanisms and Evaluation Workflows
Caption: Mechanism of action for ADCs with cleavable versus non-cleavable linkers.
Caption: Experimental workflow for the preclinical evaluation of ADC efficacy.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of an ADC that inhibits the growth of a cell culture by 50% (IC50).[15][16]
Materials:
-
Target antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADCs with different linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000-10,000 cells/well in 100 µL of culture medium.[15] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[17]
-
ADC Treatment: Prepare serial dilutions of the ADCs in culture medium. Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period corresponding to several cell doubling times (typically 48-144 hours).[15]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C.[15]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15] Incubate overnight at 37°C in the dark.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[15]
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the ADC concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Bystander Effect Co-Culture Assay
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[16][17]
Materials:
-
Antigen-positive (Ag+) target cells
-
Antigen-negative (Ag-) bystander cells, stably expressing a fluorescent protein (e.g., GFP)
-
96-well plates
-
ADC with a cleavable linker and a corresponding ADC with a non-cleavable linker
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding: Seed a co-culture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5). Allow cells to attach overnight.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADCs. The concentrations should be based on the previously determined IC50 values for the Ag+ and Ag- monocultures.[17]
-
Incubation: Incubate the plate for 72-120 hours.
-
Imaging and Analysis: At the end of the incubation, wash the cells and acquire images using a fluorescence microscope. The number of viable Ag- (GFP-positive) cells is quantified.
-
Interpretation: A significant reduction in the number of viable Ag- cells in the presence of Ag+ cells and the ADC (compared to controls) indicates a bystander effect.
In Vivo Tumor Xenograft Model
This protocol assesses the anti-tumor efficacy of ADCs in a living organism.[18]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Tumor cell line of interest
-
Matrigel (optional)
-
ADCs with different linkers
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells) into the flank of the mice.[18]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, ADC with cleavable linker, ADC with non-cleavable linker). Administer the ADCs, typically via intravenous injection, at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight 2-3 times per week. Observe the animals for any signs of toxicity.[18]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or when significant toxicity is observed.
-
Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control. Statistical analysis is performed to determine the significance of the observed differences.
Conclusion
The selection of a linker is a pivotal decision in the design of an ADC, with profound implications for its therapeutic index. Cleavable linkers offer the potential for enhanced potency through the bystander effect, making them an attractive option for heterogeneous tumors. However, this comes with a higher risk of systemic toxicity.[4][8] Conversely, non-cleavable linkers provide greater stability and a superior safety profile but may have limited efficacy in tumors with varied antigen expression.[4] Ultimately, the optimal linker strategy is context-dependent and requires a thorough evaluation of the target antigen's biology, the payload's properties, and the desired balance between efficacy and safety.[3] The experimental protocols and comparative data presented in this guide provide a framework for researchers to make informed decisions in the development of novel and effective antibody-drug conjugates.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. - ASCO [asco.org]
- 8. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. Advances and Limitations of Antibody Drug Conjugates for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 17. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Tetrazine-SS-NHS Labeled Proteins for Researchers
For researchers, scientists, and professionals in drug development, the precise modification of proteins is a critical tool for a vast array of applications, from elucidating cellular pathways to creating targeted therapeutics. Tetrazine-SS-NHS esters have emerged as powerful reagents for protein labeling, offering a unique combination of bioorthogonal reactivity and cleavable linkage. This guide provides a comprehensive comparison of this compound labeled proteins with other common labeling strategies, supported by experimental data and detailed protocols to aid in the selection of the optimal method for your research needs.
Introduction to this compound Ester Labeling
This compound ester is a heterobifunctional crosslinker that enables a two-step protein labeling strategy.[1] The molecule consists of three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent attachment of the linker to primary amines (e.g., lysine residues) on the protein surface.[]
-
Disulfide (SS) Bond: This cleavable linker provides a mechanism for the subsequent release of the conjugated molecule under reducing conditions.[1]
-
Tetrazine: This moiety is a highly reactive diene that participates in an inverse electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO).[1][3] This reaction is a type of "click chemistry" known for its exceptional speed and specificity in biological systems.[3][4][5]
The labeling process involves first reacting the protein with the this compound ester to introduce the tetrazine functionality. Subsequently, a molecule of interest (e.g., a fluorescent dye, a drug molecule, or a biotin tag) functionalized with a TCO group can be specifically attached to the tetrazine-labeled protein via the rapid and bioorthogonal IEDDA reaction.
Performance Comparison of Protein Labeling Reagents
The selection of a protein labeling reagent depends on several factors, including reaction efficiency, kinetics, stability of the linkage, and the need for cleavability. The following table summarizes the key performance characteristics of this compound in comparison to two other widely used click chemistry reagents: TCO-NHS Ester and reagents for copper-free (strain-promoted) azide-alkyne cycloaddition (SPAAC).
| Feature | This compound | TCO-NHS Ester | Azide-Alkyne (SPAAC) |
| Reaction Chemistry | NHS ester reaction with amines, followed by inverse electron-demand Diels-Alder cycloaddition (IEDDA) with TCO.[1][3] | NHS ester reaction with amines, followed by IEDDA with a tetrazine-functionalized molecule. | Strain-promoted azide-alkyne cycloaddition between a cyclooctyne (e.g., DBCO) and an azide.[4] |
| Reaction Kinetics (Second-Order Rate Constant) | IEDDA: ~10³ - 10⁶ M⁻¹s⁻¹[3][4][5] | IEDDA: ~10³ - 10⁶ M⁻¹s⁻¹[3][4][5] | SPAAC: ~1 M⁻¹s⁻¹[4] |
| NHS Ester Stability (Half-life at pH 7, 0°C) | 4-5 hours[6][7] | 4-5 hours[6][7] | N/A |
| Tetrazine Stability (in PBS at 37°C) | ~50% degradation after 14 hours for dimethyltetrazine.[1] More stable derivatives exist.[8] | N/A | N/A |
| Linkage Stability | Covalent amide bond and stable dihydropyridazine.[1] | Covalent amide bond and stable dihydropyridazine. | Stable triazole ring. |
| Cleavability | Yes (Disulfide bond cleavable by reducing agents like DTT, TCEP, or GSH).[1] | No (Stable amide and dihydropyridazine linkage). | No (Stable triazole linkage). |
| Bioorthogonality | Excellent.[1] | Excellent. | Excellent.[9] |
| Catalyst Requirement | No.[1] | No. | No.[4] |
Experimental Protocols
Protocol 1: Protein Labeling with this compound Ester
This protocol describes the general procedure for labeling a protein with a this compound ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Ester Stock Solution: Immediately before use, dissolve the this compound ester in DMF or DMSO to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound ester stock solution to the protein solution. The optimal molar excess should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C, with gentle mixing.
-
Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound ester using a desalting column equilibrated with the desired storage buffer.
-
Quantify Labeling: Determine the degree of labeling (DOL), which is the average number of tetrazine molecules per protein, using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the tetrazine moiety.[10][11]
Protocol 2: Tetrazine-TCO Ligation
This protocol outlines the reaction between a tetrazine-labeled protein and a TCO-functionalized molecule.
Materials:
-
Tetrazine-labeled protein
-
TCO-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: Dissolve the tetrazine-labeled protein and the TCO-functionalized molecule in the reaction buffer.
-
Ligation Reaction: Mix the tetrazine-labeled protein and the TCO-functionalized molecule at a desired molar ratio (typically a slight excess of the TCO-molecule is used).
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic pink color of the tetrazine.[12]
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted TCO-molecule using an appropriate method such as size-exclusion chromatography.
Protocol 3: Cleavage of the Disulfide Linker
This protocol describes the cleavage of the disulfide bond within the this compound linker.
Materials:
-
Disulfide-linked protein conjugate
-
Reducing agent (e.g., Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), or Glutathione (GSH))
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reducing Agent Solution: Prepare a stock solution of the desired reducing agent in the reaction buffer. Common final concentrations are 10-50 mM for DTT, 5-20 mM for TCEP, or 1-10 mM for GSH.
-
Cleavage Reaction: Add the reducing agent to the solution containing the disulfide-linked protein conjugate.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C. The time required for complete cleavage can vary from minutes to hours depending on the reducing agent and its concentration.[13][14]
-
Analysis: The cleavage can be analyzed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the protein after the release of the conjugated molecule.
Visualizing the Workflow and Signaling Pathways
To further clarify the processes involved, the following diagrams, generated using the DOT language, illustrate the key workflows and chemical reactions.
Caption: Workflow for protein labeling and cleavage using this compound ester.
Caption: Key chemical reaction mechanisms in the this compound labeling process.
References
- 1. Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 14. broadpharm.com [broadpharm.com]
A Researcher's Guide to Confirming Site-Specific Conjugation
For researchers, scientists, and drug development professionals, the precise and reproducible conjugation of molecules to a specific site on a protein is a critical objective. This is particularly true in the development of Antibody-Drug Conjugates (ADCs), where the location and number of conjugated drug molecules—the Drug-to-Antibody Ratio (DAR)—directly impact therapeutic efficacy and safety. This guide provides a comparative overview of key analytical methods to confirm and characterize site-specific conjugation, complete with experimental data, detailed protocols, and workflow visualizations.
The advent of site-specific conjugation technologies has enabled the production of more homogeneous and well-defined bioconjugates. Unlike random conjugation methods that result in a heterogeneous mixture of species, site-specific techniques offer greater control, leading to improved pharmacokinetics and a wider therapeutic window. The analytical challenge then becomes to verify this specificity and homogeneity with a high degree of confidence.
This guide explores a range of orthogonal methods, from chromatographic and mass spectrometric techniques to spectroscopic and chemical assays, providing a toolkit for the comprehensive characterization of site-specifically conjugated products.
Comparative Analysis of Key Methods
The selection of an appropriate analytical method depends on the specific information required, the properties of the conjugate, and the available instrumentation. The following table summarizes the key performance attributes of the most common techniques used to confirm site-specific conjugation.
| Method | Information Provided | Resolution | Throughput | Key Advantages | Key Limitations |
| Hydrophobic Interaction Chromatography (HIC) | DAR distribution, average DAR, presence of unconjugated antibody. | High | Medium | Non-denaturing conditions preserve the native protein structure.[1] | Not directly compatible with mass spectrometry due to high salt concentrations.[2] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | DAR of reduced light and heavy chains, confirmation of conjugation. | High | High | High resolution and compatibility with mass spectrometry.[3][4] | Denaturing conditions can lead to loss of native structure information.[1] |
| Native Mass Spectrometry (MS) | Intact mass of conjugate, DAR distribution, average DAR.[5][6] | High | Medium | Provides direct mass measurement of the intact conjugate under non-denaturing conditions.[5] | May have lower sensitivity for heterogeneous samples. |
| Peptide Mapping with LC-MS/MS | Precise location of conjugation site(s), confirmation of site-specificity.[7][8] | Very High | Low | Provides definitive evidence of the conjugation site at the amino acid level.[7] | Time-consuming and complex data analysis. |
| UV-Vis Spectroscopy | Average DAR.[][10] | Low | High | Simple, rapid, and requires standard laboratory equipment.[] | Only provides an average DAR and requires distinct UV-Vis spectra for the protein and the conjugated molecule.[3][] |
| Ellman's Test | Quantifies the number of free thiol groups available for conjugation.[11][12] | N/A | High | Simple colorimetric assay to assess the efficiency of thiol-based conjugation.[11][12] | Indirect method; does not directly confirm conjugation at a specific site. Low sensitivity.[13] |
| Edman Degradation | N-terminal sequence confirmation, can indicate if N-terminus is conjugated. | High | Low | Provides direct sequencing of the N-terminal amino acids.[14][15] | Limited to the N-terminus and can be blocked by modifications.[16][17] Effective for up to ~40 amino acids.[15] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for the key analytical techniques discussed.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. In the context of ADCs, the addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody, allowing for the separation of species with different DARs.[18][19]
Experimental Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the initial mobile phase (Mobile Phase A).
-
Chromatographic System: Utilize a bio-inert HPLC system to prevent corrosion from high salt concentrations.[18]
-
Column: A HIC column, such as one with a butyl-non-porous resin, is typically used.
-
Mobile Phases:
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, 20% isopropanol, pH 7.0.
-
-
Gradient:
-
Equilibrate the column with 100% Mobile Phase A.
-
Inject the sample.
-
Apply a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.
-
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Calculate the average DAR by determining the relative peak area of each species (unconjugated, DAR2, DAR4, etc.) and applying a weighted average calculation.[19]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for analyzing the components of a reduced ADC. Under denaturing conditions, the light and heavy chains of the antibody are separated, and the conjugated forms can be resolved from the unconjugated chains.[3]
Experimental Protocol:
-
Sample Preparation (Reduction):
-
To a 1 mg/mL solution of the ADC, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
Chromatographic System: A standard HPLC or UHPLC system can be used.
-
Column: A reversed-phase column suitable for proteins, such as a C4 or C8 column, is recommended.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient:
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 20%).
-
Inject the reduced sample.
-
Apply a linear gradient to a high percentage of Mobile Phase B (e.g., 80%) over 30-60 minutes.
-
-
Detection: Monitor the elution at 280 nm.
-
Data Analysis: Identify the peaks corresponding to the unconjugated and conjugated light and heavy chains. The DAR can be calculated based on the relative peak areas.[20]
Native Mass Spectrometry (MS)
Native MS allows for the analysis of intact proteins in their near-native state, providing a direct measurement of the molecular weight of the ADC and its different drug-loaded forms.[5]
Experimental Protocol:
-
Sample Preparation: Buffer exchange the ADC sample into a volatile, non-denaturing buffer such as 150 mM ammonium acetate.
-
Infusion or LC Coupling: The sample can be directly infused into the mass spectrometer or introduced via a size-exclusion chromatography (SEC) column for online buffer exchange and separation of aggregates.[6]
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, is required.
-
Instrument Settings:
-
Use a gentle desolvation temperature and cone voltage to maintain the native structure.
-
Acquire data in the high mass range.
-
-
Data Analysis:
-
Deconvolute the resulting mass spectrum to obtain the zero-charge mass of the different species.
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms.
-
Calculate the average DAR from the relative intensities of the deconvoluted peaks.
-
Peptide Mapping with LC-MS/MS
Peptide mapping is the gold standard for identifying the precise location of a modification on a protein. For site-specific conjugates, this method provides definitive confirmation of the conjugation site.[7]
Experimental Protocol:
-
Sample Preparation:
-
Denature the ADC sample (e.g., with urea).
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with iodoacetamide.
-
Digest the protein into smaller peptides using a specific protease, such as trypsin.[7]
-
-
LC-MS/MS System: A high-resolution mass spectrometer coupled to a nano- or micro-flow HPLC system.
-
Chromatographic Separation: Separate the resulting peptides on a reversed-phase column using a gradient of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry:
-
Acquire MS1 scans to detect the peptide precursor ions.
-
Acquire MS2 (fragmentation) scans of the peptide ions to determine their amino acid sequence.
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against the known sequence of the antibody.
-
Identify peptides that have a mass shift corresponding to the mass of the conjugated drug and linker.
-
The fragmentation pattern in the MS/MS spectrum will confirm the exact amino acid residue that is conjugated.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 7. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 8. Conjugation Site Analysis by MS/MS Protein Sequencing | Springer Nature Experiments [experiments.springernature.com]
- 10. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection and quantification of free sulfhydryls in monoclonal antibodies using maleimide labeling and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
- 16. N-Terminal Sequencing Using Edman Degradation: How to Optimize Your Experiment for Accurate Results | MtoZ Biolabs [mtoz-biolabs.com]
- 17. Services-Abvigen Inc [abvigen.com]
- 18. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 19. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Tetrazine-SS-NHS Ester: A Step-by-Step Guide
For researchers and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. Tetrazine-SS-NHS ester, a valuable tool in bioconjugation and antibody-drug conjugate (ADC) development, requires specific procedures for its safe disposal to mitigate risks and ensure compliance with regulations. This guide provides essential, step-by-step information for the proper disposal of this compound ester, grounded in an understanding of its chemical reactivity.
I. Understanding the Compound: Hazard Profile and Reactive Moieties
This compound ester is a heterobifunctional crosslinker containing three key components: a tetrazine ring, a disulfide bond, and an N-hydroxysuccinimide (NHS) ester. Each of these functional groups presents distinct reactivity that must be addressed for safe disposal.
-
NHS Ester: The NHS ester is a moisture-sensitive functional group that readily reacts with primary amines.[2] It is also susceptible to hydrolysis, which converts it into a less reactive carboxylic acid and N-hydroxysuccinimide.[3][4][5] This hydrolysis can be accelerated in aqueous basic solutions.
-
Disulfide Bond: The disulfide (-S-S-) bond is a cleavable linker that can be reduced to two thiol (-SH) groups.[6][7] This reduction is a common strategy in drug delivery and can be utilized for its degradation during disposal.
-
Tetrazine Ring: The tetrazine ring is known to undergo decomposition under certain conditions, such as heat or electron impact, often leading to the elimination of nitrogen gas.[8][9] While generally stable in aqueous solutions for periods relevant to laboratory experiments, its long-term stability in complex chemical waste streams is less characterized.[10]
II. Recommended Disposal Procedure
The recommended disposal procedure for this compound ester involves a two-step chemical quenching process to neutralize its most reactive functional groups prior to collection as hazardous waste. This approach minimizes potential reactions within the waste container and renders the material safer to handle.
Step 1: Hydrolysis of the NHS Ester
The initial step focuses on quenching the reactive NHS ester. This can be achieved by hydrolysis in a basic aqueous solution.
-
Protocol:
-
In a designated chemical fume hood, prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water.
-
For every 1 mg of solid this compound ester waste, add 1 mL of the 1 M sodium bicarbonate solution. If dealing with a solution of the compound in an organic solvent (e.g., DMSO, DMF), the aqueous sodium bicarbonate solution should be added in a volume at least 10 times greater than the organic solvent volume.
-
Stir the mixture at room temperature for at least 4 hours. This will hydrolyze the NHS ester to a more stable carboxylic acid.
-
Step 2: Reduction of the Disulfide Bond
Following the hydrolysis of the NHS ester, the disulfide bond should be cleaved.
-
Protocol:
-
To the solution from Step 1, add a sufficient amount of a reducing agent. A common and effective choice is dithiothreitol (DTT). A final concentration of 100 mM DTT is recommended.
-
Continue to stir the mixture at room temperature for an additional 1-2 hours. This will reduce the disulfide bond to free thiols.
-
Step 3: Final Disposal
After the chemical quenching is complete, the resulting solution should be disposed of as hazardous chemical waste.
-
Protocol:
-
Transfer the final solution to a properly labeled hazardous waste container. The label should clearly indicate the contents, including the reaction products (hydrolyzed tetrazine compound, N-hydroxysuccinimide, and the reducing agent).
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines on the collection and disposal of this waste stream. Always adhere to local, state, and federal regulations for hazardous waste disposal.[1]
-
III. Quantitative Data Summary
| Parameter | Value/Recommendation |
| PPE | Lab coat, safety goggles, chemical-resistant gloves |
| NHS Ester Hydrolysis | |
| Reagent | 1 M Sodium Bicarbonate (NaHCO₃) |
| Ratio (Solid Waste) | 1 mL per 1 mg of this compound |
| Ratio (Solution Waste) | 10x volume of aqueous base to organic solvent |
| Reaction Time | ≥ 4 hours |
| Disulfide Bond Reduction | |
| Reagent | Dithiothreitol (DTT) |
| Final Concentration | 100 mM |
| Reaction Time | 1-2 hours |
| Final Disposal | Follow institutional and local regulations for hazardous waste |
IV. Workflow for Proper Disposal of this compound Ester
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. glenresearch.com [glenresearch.com]
- 3. N-Hydroxysuccinimide active ester [schem.jp]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 6. biosynth.com [biosynth.com]
- 7. quora.com [quora.com]
- 8. Decomposition Pathways of Some 3,6-Substituted s-Tetrazines (2000) | Jimmie C. Oxley | 24 Citations [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling Tetrazine-SS-NHS
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This document provides immediate, essential safety protocols and logistical plans for the use of Tetrazine-SS-NHS, a cleavable antibody-drug conjugate (ADC) linker. Adherence to these guidelines is critical for laboratory safety and experimental success.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical-resistant Gloves | Impervious gloves, such as nitrile or neoprene.[1][2] Inspect before use and wash hands after handling.[1] |
| Body Protection | Laboratory Coat | Standard lab coat to protect against minor splashes. |
| Protective Clothing | Fire/flame resistant and impervious clothing for larger scale operations.[1] | |
| Respiratory Protection | Air-purifying Respirator | Use a NIOSH-approved respirator with HEPA cartridges if exposure limits may be exceeded or if dust is generated.[2][3] |
Operational Plan
A systematic approach to handling this compound from receipt to use is crucial for maintaining its integrity and ensuring user safety.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[2]
-
The recommended storage temperature is -20°C for long-term stability.[4][5]
2. Preparation for Use:
-
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[2][6]
-
Before use, allow the container to equilibrate to room temperature to prevent moisture condensation.
-
Use spark-proof tools and explosion-proof equipment when handling the solid.[1]
-
Weigh the required amount in a clean, designated area.
3. Handling:
-
Avoid direct contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2]
-
In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS). For skin contact, wash immediately with plenty of soap and water.[2] For eye contact, rinse with plenty of water for at least 15 minutes.[3]
-
Ensure adequate ventilation during the entire procedure.[1]
Disposal Plan
Proper disposal of this compound and any associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Collect all waste materials containing this compound, including empty containers, contaminated gloves, and other disposable materials, in a designated and clearly labeled hazardous waste container.
2. Chemical Inactivation (if applicable):
-
Due to the presence of a disulfide bond, cleavage can be achieved using reducing agents like dithiothreitol (DTT). However, the resulting byproducts may still be hazardous. Consult your institution's chemical safety office for specific guidance on the inactivation of this compound.
3. Final Disposal:
-
Dispose of the hazardous waste container through your institution's hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.[1]
-
All disposal activities must be in accordance with local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Figure 1. Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
